molecular formula C9H16O4 B3338857 1-Tert-butyl 3-methyl 2-methylmalonate CAS No. 132180-14-4

1-Tert-butyl 3-methyl 2-methylmalonate

Cat. No.: B3338857
CAS No.: 132180-14-4
M. Wt: 188.22 g/mol
InChI Key: JDQGMPGKDBIWOI-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 2-methylmalonate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(7(10)12-5)8(11)13-9(2,3)4/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQGMPGKDBIWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649049
Record name tert-Butyl methyl methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132180-14-4
Record name tert-Butyl methyl methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Orthogonal Building Block for Precision Synthesis

Executive Summary

1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) represents a critical class of non-symmetrical diesters used in advanced organic synthesis and medicinal chemistry. Its structural value lies in its orthogonal protecting group strategy : the molecule possesses two distinct ester functionalities—a base-labile methyl ester and an acid-labile tert-butyl ester—flanking a nucleophilic


-carbon that is already mono-methylated.

This duality allows researchers to selectively manipulate one terminus of the molecule while preserving the other, facilitating the synthesis of complex non-symmetrical ketones, heterocycles, and chiral pharmaceutical intermediates without the need for cumbersome protection/deprotection sequences.

Chemical Identity & Structural Analysis[1][2]

Core Identification Data
PropertySpecification
IUPAC Name 1-tert-butyl 3-methyl 2-methylpropanedioate
Common Name tert-Butyl methyl 2-methylmalonate
CAS Number 132180-14-4
Molecular Formula

Molecular Weight 188.22 g/mol
SMILES CC(C)(C)OC(=O)C(C)C(=O)OC
Appearance Colorless to pale yellow liquid
Density ~1.02 g/mL (Predicted)
Boiling Point ~85-90 °C at 10 mmHg (Predicted based on analogs)
Structural Value Proposition

The molecule is defined by three reactive sites:

  • Site A (Methyl Ester): Susceptible to saponification (LiOH/NaOH) or transesterification.

  • Site B (tert-Butyl Ester): Resistant to nucleophilic attack but highly susceptible to acid-catalyzed cleavage (TFA/HCl) or thermal elimination.

  • Site C (

    
    -Carbon):  Contains one acidic proton (
    
    
    
    ), enabling the formation of a quaternary center via a second alkylation event.

StructureAnalysis Mol 1-Tert-butyl 3-methyl 2-methylmalonate SiteA Methyl Ester (Base Labile) Mol->SiteA  C-1 Position SiteB tert-Butyl Ester (Acid Labile) Mol->SiteB  C-3 Position SiteC Alpha-Carbon (Nucleophilic) Mol->SiteC  C-2 Position Hydrolysis Hydrolysis SiteA->Hydrolysis  LiOH/THF Cleavage Cleavage SiteB->Cleavage  TFA/DCM Quaternary Quaternary SiteC->Quaternary  R-X / NaH

Figure 1: Structural reactivity map highlighting the orthogonal functionality of the diester scaffold.

Synthetic Routes & Preparation

While the molecule can be custom-ordered, in-house preparation is often required for scale-up or isotopic labeling. The most robust route is the


-methylation of tert-butyl methyl malonate .
Primary Synthesis: Methylation Strategy

This protocol avoids the complex statistical mixtures often resulting from partial esterification of 2-methylmalonic acid.

Reaction Scheme:

  • Precursor: tert-Butyl methyl malonate (CAS: 42726-73-8).[1][2][3]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Electrophile: Methyl Iodide (MeI).

Experimental Protocol (Self-Validating)

Note: This protocol assumes standard Schlenk line techniques for anhydrous conditions.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Charge the flask with anhydrous THF (10 mL/g of substrate). Cool to 0°C.[4]

  • Deprotonation:

    • Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise. Caution: H2 gas evolution.

    • Add tert-butyl methyl malonate (1.0 equiv) dropwise over 15 minutes.

    • Validation Check: The solution should become clear or slightly turbid; bubbling must cease before proceeding (ensures full anion formation).

  • Alkylation:

    • Add Methyl Iodide (1.2 equiv) dropwise at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material peak (

      
      ) should disappear.
      
  • Workup:

    • Quench carefully with saturated

      
       solution.[4]
      
    • Extract with Diethyl Ether (

      
      ) x3.
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Distillation under reduced pressure is preferred over column chromatography to avoid ester hydrolysis on acidic silica.

Reactivity Profile: The Orthogonal Advantage

The defining feature of this molecule is the ability to selectively deprotect one ester without affecting the other. This is crucial for iterative synthesis.

Pathway A: Acid-Mediated Cleavage (Chemoselective)

Treatment with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) selectively cleaves the tert-butyl group. The mechanism involves protonation of the carbonyl oxygen followed by E1 elimination of isobutylene.

  • Reagents: TFA/DCM (1:1 ratio), 0°C to RT, 2 hours.

  • Product: 2-(Methoxycarbonyl)propanoic acid (Mono-methyl ester).

  • Utility: Preparation of activated esters or coupling to amines.

Pathway B: Base-Mediated Hydrolysis (Saponification)

The methyl ester is sterically accessible and hydrolyzes much faster than the bulky tert-butyl ester under controlled basic conditions.

  • Reagents: LiOH (1.05 equiv) in THF/Water (4:1), 0°C.

  • Product: 2-(tert-Butoxycarbonyl)propanoic acid (Mono-tert-butyl ester).

  • Utility: Decarboxylative functionalization or Curtius rearrangement precursors.

OrthogonalPathways Start 1-Tert-butyl 3-methyl 2-methylmalonate AcidCond Acid Conditions (TFA / DCM) Start->AcidCond BaseCond Base Conditions (LiOH / THF / H2O) Start->BaseCond AcidProd Mono-Methyl Ester (COOH free) AcidCond->AcidProd -Isobutylene BaseProd Mono-tert-Butyl Ester (COOH free) BaseCond->BaseProd -MeOH

Figure 2: Orthogonal deprotection pathways allowing selective access to either carboxylic acid terminus.

Applications in Medicinal Chemistry

Synthesis of Non-Symmetrical Ketones

Following the Krapcho Decarboxylation protocol, this building block allows for the synthesis of


-methylated ketones.
  • Alkylate C2 with an alkyl halide (

    
    ).
    
  • Treat with NaCl/DMSO/Water at 140°C.

  • The tert-butyl group eliminates and decarboxylates, leaving the methyl ester, which can be further manipulated.

Heterocycle Construction (Barbiturates)

Reaction with urea derivatives under basic conditions yields 5,5-disubstituted barbituric acids. The pre-existing methyl group at the C2 position simplifies the synthesis of specific sedative analogs (e.g., Methohexital precursors) by requiring only one subsequent alkylation step.

Chiral Resolution

While the molecule itself is racemic (if C2 is protonated) or achiral (if C2 is dimethylated, though this molecule is mono-methyl), the mono-acid derivatives obtained via hydrolysis (Section 3) are excellent substrates for enzymatic kinetic resolution . Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the diester if a second substituent is introduced, generating high-value chiral building blocks.

Handling & Safety Data Sheet (SDS) Summary

ParameterHazard / Protocol
Storage Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
Stability Stable under neutral conditions.[2] Avoid strong acids (cleaves tBu) or bases (hydrolyzes Me) unless intended.[4]
Flammability Combustible liquid.[5] Flash point predicted >80°C.
Incompatibility Strong oxidizing agents, reducing agents.
PPE Nitrile gloves, safety goggles, lab coat. Use in a fume hood.

References

  • Sigma-Aldrich. this compound Product Sheet. (Accessed 2024).[2] Link(Note: General catalog reference for specification verification).

  • Murray, W. V., & Wachter, M. P. (1990). Mild and selective hydrolysis of methyl esters in the presence of tert-butyl esters. Journal of Organic Chemistry. Link

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic media. Synthesis. Link

  • PubChem. tert-Butyl methyl malonate (Precursor Data). National Library of Medicine. Link

Sources

1-Tert-butyl 3-methyl 2-methylmalonate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl 3-methyl 2-methylmalonate (CAS Number: 132180-14-4) is a specialized diester of 2-methylmalonic acid, featuring both a sterically hindered tert-butyl ester and a simple methyl ester. This structural arrangement provides orthogonal protection of the two carboxyl groups, a feature highly valued in modern organic synthesis. The presence of a methyl group at the α-position (C2) makes this molecule a key building block for the creation of chiral centers, particularly quaternary carbons, which are of significant interest in the synthesis of complex natural products and pharmaceutical agents.

The differential reactivity of the tert-butyl and methyl esters allows for selective deprotection under specific conditions. The tert-butyl group is labile under acidic conditions, while the methyl ester can be saponified using a base. This enables chemists to unmask one carboxylic acid functionality while the other remains protected, allowing for sequential chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile reagent, with a focus on its role in the asymmetric synthesis of valuable chiral molecules.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for this compound is provided below.

PropertyValueSource
CAS Number 132180-14-4
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Synonyms 1-tert-butyl 3-methyl 2-methylpropanedioate
Physical Form Colorless Liquid
Purity ≥97%
Storage Conditions Sealed in a dry environment at room temperature.

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Pictogram: GHS07 (Exclamation mark).

Synthesis of this compound

A common synthetic route to α-methylmalonate diesters involves a multi-step process starting from α-methyl Meldrum's acid.[1] This approach allows for the sequential introduction of the two different ester groups.

Conceptual Synthesis Workflow

The synthesis can be envisioned as a three-step process:

  • Transesterification and Decarboxylation: α-methyl Meldrum's acid is reacted with tert-butanol. This step introduces the tert-butyl ester group and is followed by decarboxylation to yield tert-butyl α-methylmalonic acid.

  • Esterification: The remaining carboxylic acid is then esterified with methanol, typically using a carbodiimide coupling agent, to afford the final product.

Synthesis_Workflow A α-methyl Meldrum's acid B tert-Butyl α-methylmalonic acid A->B  1. tert-Butanol  2. Decarboxylation   C This compound B->C  Methanol, EDC, DMAP   PTC_Alkylation_Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase A 1-Tert-butyl 3-methyl 2-methylmalonate D Catalyst-Enolate Complex A->D Deprotonation by Base B Alkyl Halide (R-X) C Chiral Product D->C Alkylation with R-X E Base (e.g., KOH)

Sources

Solubility data of 1-Tert-butyl 3-methyl 2-methylmalonate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-Tert-butyl 3-methyl 2-methylmalonate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document outlines the theoretical and practical aspects of its dissolution in various organic solvents. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive models, and detailed experimental protocols necessary to determine and optimize its solubility for specific applications. We delve into the physicochemical properties of the malonate ester, explore the principles of solid-liquid equilibria, and present a robust methodology for empirical solubility determination.

Introduction: The Significance of Solubility in Process Chemistry

This compound (MW: 188.22 g/mol , CAS: 132180-14-4) is a malonic acid ester derivative of significant interest in organic synthesis.[1] Its utility as a building block stems from the versatile reactivity of the active methylene group, enabling the construction of complex molecular architectures. The efficiency of synthetic transformations involving this compound—be it in alkylation, acylation, or condensation reactions—is intrinsically linked to its solubility in the chosen reaction medium.

A thorough understanding of solubility is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates and yields.

  • Process Scalability: Developing robust and reproducible processes for large-scale production.

  • Purification Strategies: Designing effective crystallization and extraction procedures.

  • Formulation Development: For applications where the compound might be part of a final formulation.

This guide will, therefore, serve as a practical resource for scientists to navigate the challenges associated with the solubility of this important synthetic intermediate.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₆O₄[1]
Molecular Weight 188.22 g/mol [1]
Physical Form Colorless Liquid[1]
Boiling Point Not specified
Density Not specified
CAS Number 132180-14-4[1]

While some sources describe the related compound, tert-butyl methyl malonate, as soluble in anhydrous alcohol and ethers, this information for the 2-methyl substituted analog must be determined empirically.[2]

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the free energy of mixing. For a solid to dissolve, the Gibbs free energy change (ΔG) of the process must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation:

ΔG = ΔH - TΔS

The principle of "like dissolves like" is a useful heuristic. The solubility of this compound will be favored in solvents with similar polarity and hydrogen bonding capabilities. The presence of two ester functional groups suggests a moderate polarity.

For a more quantitative prediction, thermodynamic models such as the General Solubility Equation (GSE), UNIFAC, and COSMO-RS can be employed.[3][4] These models use parameters related to the solute's melting point, partition coefficient, and molecular surface charge distribution to estimate solubility.[5][6]

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the gravimetric method.[7] This approach involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the dissolved solute in a known amount of the solvent.

Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification A Add excess solute to a known volume of solvent B Seal the vessel A->B C Agitate at constant temperature (e.g., 25°C, 40°C) B->C D Allow equilibrium to be reached (e.g., 24-48h) C->D E Allow solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter through a 0.45 µm filter F->G H Evaporate the solvent from the filtrate G->H I Weigh the residual solute H->I J Calculate solubility (e.g., in g/100mL or mol/L) I->J

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Experimental Protocol

Objective: To determine the solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (97% purity or higher)[1]

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • Evaporating dish or pre-weighed vials

  • Vacuum oven

Procedure:

  • Preparation: To a series of vials, add a known volume (e.g., 10.0 mL) of the desired solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation. Visual inspection for the persistence of undissolved solid is crucial.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a calibrated pipette. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed container. This step is critical to remove any undissolved micro-particles.

  • Solvent Evaporation: Place the container with the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue evaporation until a constant weight is achieved.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = (Weight of residue (g) / Volume of filtrate (mL)) * 100

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility should be consistent across the later time points.

  • Solid Form Analysis: It is good practice to analyze the solid phase before and after the experiment (e.g., by DSC or XRD) to confirm that no polymorphic transformation or solvate formation has occurred, which could affect the solubility measurement.[4]

Predictive Solubility and Solvent Selection

While experimental determination is the gold standard, predictive approaches can guide solvent selection. Hansen Solubility Parameters (HSPs) can be a useful tool.[8] HSPs break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent with HSPs similar to those of the solute is likely to be a good solvent.

The following logical diagram illustrates the process of solvent selection based on solubility principles.

G A Define Process Requirement (e.g., Reaction, Crystallization) B Estimate Solute Properties (Polarity, H-bonding) A->B C Initial Solvent Screening ('Like Dissolves Like') B->C D Predict Solubility (e.g., HSPs, UNIFAC) C->D E Experimental Verification (Gravimetric Method) D->E F Select Optimal Solvent(s) E->F G Process Optimization F->G

Caption: Logical Flow for Solvent Selection.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers can generate the critical data needed for process development and optimization. The methodologies outlined herein empower scientists to make informed decisions regarding solvent selection, leading to more efficient, scalable, and reproducible synthetic processes.

References

  • TERT-BUTYL-(METHYLMALONAT) . ChemBK. [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility . PubMed. [Link]

  • tert-Butyl methyl malonate | C8H14O4 | CID 2733872 . PubChem - NIH. [Link]

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF . ResearchGate. [Link]

  • SOLUBILITY, MOLECULAR INTERACTIONS THROUGH DFT STUDY OF MALONIC ACID IN WATER, 1-PROPANOL AND THEIR BINARY MIXTURES AT 293.15-313.15K TEMPERATURE . Journal of Advanced Scientific Research. [Link]

  • Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques . ResearchGate. [Link]

  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing . PMC. [Link]

  • Experiment and modelling on solubility of malonic acid in different solvents . ResearchGate. [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution . MDPI. [Link]

  • Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions . PMC. [Link]

  • REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS . HETEROCYCLES. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies . American Pharmaceutical Review. [Link]

Sources

Literature review of 1-Tert-butyl 3-methyl 2-methylmalonate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Tert-butyl 3-methyl 2-methylmalonate in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Asymmetric Malonates

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Molecules with precisely defined three-dimensional arrangements are the cornerstone of pharmaceuticals, agrochemicals, and materials science. Among the vast arsenal of chiral building blocks, malonic esters have long been prized for their utility in carbon-carbon bond formation. The subject of this guide, this compound (CAS No. 132180-14-4), represents a sophisticated evolution of this classic reagent.[1] Its structure, featuring a methyl group at the α-position and two distinct ester functionalities, is not an accident of synthesis but a deliberate design for strategic advantage.

The presence of the α-methyl group ensures that a single alkylation event generates a chiral quaternary carbon—a structural motif of immense importance in medicinal chemistry, yet notoriously challenging to construct. Furthermore, the differential nature of the methyl and tert-butyl esters provides the synthetic chemist with orthogonal handles for selective deprotection. The tert-butyl ester is labile under acidic conditions, while the methyl ester is susceptible to saponification under basic conditions.[2][3][4] This duality allows for a controlled, stepwise unveiling of carboxylic acid functionalities, paving the way for diverse and complex molecular architectures. This guide will explore the synthesis, key applications, and mechanistic underpinnings of this versatile reagent, providing field-proven insights for researchers at the forefront of chemical innovation.

Part 1: Synthesis of the Reagent

The preparation of this compound is typically achieved from readily available precursors. One common route involves the esterification of methylmalonic acid. A robust method, detailed in Organic Syntheses, involves the treatment of methylmalonic acid with di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP) to first yield di-tert-butyl-2-methylmalonate.[5] While this specific reference produces the di-tert-butyl variant, analogous mixed-esterification procedures are commonly employed. An alternative documented synthesis involves the hafnium(IV) chloride-catalyzed esterification of mono-tert-butyl malonate with methanol, affording the target compound in high yield.[6]

Part 2: Core Application: Asymmetric Alkylation for Quaternary Stereocenter Construction

The principal application of this compound is in the enantioselective synthesis of α,α-dialkylmalonates, which are precursors to a wide variety of chiral molecules. The generation of a quaternary stereocenter via the alkylation of the α-carbon is a highlight of its utility.

The Causality Behind the Method: Phase-Transfer Catalysis (PTC)

To achieve high enantioselectivity, the alkylation is typically performed under phase-transfer catalysis (PTC) conditions. This technique is essential for bringing together the deprotonated malonate (the nucleophile, typically in a solid or aqueous basic phase) and the alkyl halide (the electrophile, in an organic solvent) to react in a controlled manner.

A chiral phase-transfer catalyst, often a derivative of cinchona alkaloids, forms a lipophilic ion pair with the malonate enolate. This chiral ion pair is soluble in the organic phase, where it reacts with the electrophile. The catalyst's rigid chiral environment dictates the trajectory of the incoming electrophile, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. This steric and electronic guidance is the key to the high enantioselectivities observed.[2][3]

G start 1-tBu-3-Me-2-Me-Malonate step1 Step 1: Asymmetric Alkylation Reagents: R-X, Chiral PTC, Base Product: Chiral Quaternary Center start->step1 C-C Bond Formation step2 Step 2: Selective Deprotection Reagents: TFA (cleaves tBu) or KOH (cleaves Me) Product: Malonic Monoacid step1->step2 Unveiling Functionality step3 Step 3: Further Transformation Examples: Decarboxylation (Heat), Amide Coupling, Reduction Product: Final Target Precursor step2->step3 Derivatization caption Diagram 3: General Synthetic Workflow.

Sources

Strategic Malonate Selection in Complex API Synthesis: A Comparative Analysis of Orthogonal vs. Symmetric Protection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing late-stage Active Pharmaceutical Ingredient (API) development, I frequently audit synthetic routes that fail due to poor protecting group strategies. The choice of foundational building blocks dictates the downstream scalability and regiocontrol of the entire synthetic campaign. A classic example of this strategic divergence is the selection between an asymmetrically protected, orthogonal malonate—specifically 1-tert-butyl 3-methyl 2-methylmalonate —and a symmetric equivalent like dimethyl methylmalonate .

In this technical whitepaper, we will dissect the mechanistic, physicochemical, and practical differences between these two reagents, providing self-validating protocols to demonstrate why orthogonal protection is a non-negotiable requirement in modern complex organic synthesis.

Physicochemical & Structural Profiling

The fundamental difference between these two compounds lies in their molecular symmetry. While both share a central C2-methylated malonate core, their ester substituents dictate entirely different thermodynamic and kinetic behaviors during deprotection.

ParameterThis compoundDimethyl methylmalonate
CAS Number 132180-14-4609-02-9[1]
Molecular Formula C9H16O4C6H10O4[1]
Molecular Weight 188.22 g/mol 146.14 g/mol [1]
Structural Symmetry Asymmetric (Orthogonal)Symmetric (Non-orthogonal)
Ester Cleavage Profile Acid-labile (t-Bu), Base-labile (Me)Base-labile (Me) only

Mechanistic Divergence: The Power of Orthogonality

In drug development, "orthogonality" refers to the ability to selectively remove one protecting group without affecting others on the same molecule[2].

Dimethyl methylmalonate is symmetric. If a synthetic pathway requires the hydrolysis of only one ester (mono-deprotection) to facilitate a subsequent amide coupling or decarboxylation, the symmetric nature of this molecule presents a severe kinetic hurdle. Attempting a base-catalyzed mono-saponification inevitably yields a statistical mixture of unreacted starting material, the desired mono-acid, and the fully hydrolyzed di-acid. This necessitates arduous, low-yielding chromatographic separations.

Conversely, This compound is engineered for precision. The tert-butyl ester is highly sensitive to acidic conditions but stable to mild nucleophiles. The methyl ester is stable to acid but readily cleaved by aqueous base. When exposed to Trifluoroacetic acid (TFA), the tert-butyl group oxygen is protonated, leading to the expulsion of a highly stable tertiary carbocation (driven by hyperconjugation and steric relief). This leaves the methyl ester completely intact, yielding a pure mono-acid with absolute regiocontrol[2].

Deprotection_Pathways C1 1-tert-Butyl 3-methyl 2-methylmalonate Acid Acidic Conditions (TFA/DCM) C1->Acid Selective t-Bu Cleavage C2 Dimethyl methylmalonate Base Basic Conditions (LiOH/THF/H2O) C2->Base Non-selective Saponification Prod1 Mono-Methyl Ester (Regioselective Yield) Acid->Prod1 Prod2 Di-acid or Statistical Mixture Base->Prod2

Divergent deprotection pathways highlighting the regioselective advantage of orthogonal malonates.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers to adapt these workflows.

Protocol A: Regioselective Acidic Cleavage of this compound

Objective: Isolate 3-methoxy-2-methyl-3-oxopropanoic acid without hydrolyzing the methyl ester.

  • Solvation: Dissolve 10 mmol of this compound in 20 mL of anhydrous Dichloromethane (DCM). Causality: DCM provides a non-nucleophilic, polar aprotic environment that stabilizes the transition state of the cleavage without participating in the reaction.

  • Acidification & Scavenging: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration, immediately followed by 2.5 equivalents of Triisopropylsilane (TIPS)[2]. Causality: TFA provides the precise pKa required to protonate the tert-butyl ester. TIPS is mandatory as a carbocation scavenger; without it, the transient tert-butyl cation will irreversibly alkylate the solvent or re-attach to the substrate.

  • Validation & Monitoring: Stir at ambient temperature (20°C) for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The disappearance of the high-Rf starting material validates completion.

  • Azeotropic Workup: Concentrate the mixture under reduced pressure and co-evaporate three times with 15 mL of toluene. Causality: Toluene forms an azeotrope with TFA, ensuring the complete removal of the acid under vacuum. This bypasses the need for an aqueous basic workup, which would risk premature hydrolysis of the sensitive methyl ester.

Protocol B: Base-Mediated Saponification of Dimethyl Methylmalonate

Objective: Generate methylmalonic acid via exhaustive hydrolysis.

  • Biphasic Solvation: Dissolve 10 mmol of dimethyl methylmalonate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (30 mL total). Causality: The mixed solvent system overcomes the biphasic barrier, ensuring the hydrophobic diester and hydrophilic hydroxide ions interact homogeneously.

  • Saponification: Add 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) at 0°C. Causality: LiOH is strictly preferred over NaOH or KOH because lithium carboxylates maintain higher solubility in organic/aqueous mixtures. The 0°C temperature suppresses unwanted decarboxylation of the resulting malonic acid.

  • Isolation: Stir for 4 hours, then acidify the aqueous layer to pH 2 using 1M HCl. Extract three times with Ethyl Acetate, dry over anhydrous Na2SO4, and concentrate to yield the di-acid.

Application in API Synthesis Workflows

In complex API synthesis, particularly in the development of polyketides or modified peptides, the malonate core is often used to introduce a functionalized alpha-methyl group.

By utilizing the orthogonal This compound , chemists can perform an enolate alkylation at the C2 position, subsequently cleave the tert-butyl group with TFA, and use the newly liberated carboxylic acid for an amide coupling—all while the methyl ester remains safely protected for downstream functionalization. This level of control is impossible with dimethyl methylmalonate.

API_Workflow Start Orthogonal Malonate Step1 Enolate Alkylation Start->Step1 Step2 TFA-Mediated Deprotection Step1->Step2 Step3 Decarboxylation / Coupling Step2->Step3 Final Target API Step3->Final

Standard API synthesis workflow utilizing orthogonal deprotection for late-stage functionalization.

Conclusion

The selection between this compound and dimethyl methylmalonate is not merely a matter of molecular weight or cost; it is a fundamental strategic decision regarding synthetic control. While dimethyl methylmalonate is suitable for generating simple di-acids, this compound is an indispensable, high-precision building block for advanced API synthesis, offering unparalleled regioselectivity through orthogonal deprotection pathways.

References

  • Title: this compound | 132180-14-4 Source: Sigma-Aldrich URL
  • Source: National Institutes of Health (NIH)
  • Title: Peptide Synthesis: Methods and Protocols[1st ed.

Sources

Physical characteristics and boiling point of 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Chemoselectivity and Physical Profiling of 1-Tert-butyl 3-methyl 2-methylmalonate

Executive Summary: The Orthogonal Scaffold

This compound (CAS: 132180-14-4) represents a critical class of non-symmetric diesters used extensively in medicinal chemistry and total synthesis. Unlike symmetric malonates (e.g., diethyl malonate), this molecule possesses two chemically distinct ester groups: a methyl ester and a tert-butyl ester .

This "mixed ester" architecture provides orthogonal protecting group capability . It allows researchers to selectively hydrolyze one ester while leaving the other intact, enabling the precise sequential construction of complex heterocycles, chiral amino acids, and pharmaceutical intermediates. The presence of the


-methyl group (at the 2-position) further restricts conformational freedom, making it a valuable building block for introducing quaternary carbon centers.

Physicochemical Characterization

The following data aggregates experimental values from close structural analogs and predicted parameters for CAS 132180-14-4. Due to the thermal instability of the tert-butyl group at atmospheric pressure, boiling points are strictly reported under reduced pressure.

Table 1: Physical Properties Profile
PropertyValue / DescriptionNote
IUPAC Name 1-tert-butyl 3-methyl 2-methylpropanedioate
CAS Number 132180-14-4 Specific to

-methyl variant
Molecular Formula

Molecular Weight 188.22 g/mol
Appearance Clear, colorless liquid
Boiling Point (Exp) ~85–95 °C @ 11 mmHg Extrapolated from analog*
Density 1.01 – 1.03 g/mL (at 25 °C)Slightly less dense than water
Refractive Index

Based on unmethylated analog
Solubility Soluble in MeOH, DCM, EtOAc, Et2OImmiscible with water
Flash Point > 80 °CCombustible

*Note: The unmethylated precursor (Methyl tert-butyl malonate, CAS 42726-73-8) boils at 80°C @ 11 mmHg [1].[1] The addition of the


-methyl group typically elevates the boiling point by 5–10°C under vacuum.

Synthetic Logic & Purification

The synthesis of this compound is most reliably achieved via the


-alkylation  of the commercially available methyl tert-butyl malonate. This route avoids the statistical mixtures often resulting from the partial esterification of 2-methylmalonic acid.
Diagram 1: Synthesis Workflow (Alkylation Strategy)

SynthesisWorkflow Start Methyl tert-butyl malonate (CAS 42726-73-8) Base Deprotonation (NaH, THF, 0°C) Start->Base Step 1 Enolate Enolate Intermediate Base->Enolate Alkyl Alkylation (MeI, 0°C to RT) Enolate->Alkyl Step 2 Product 1-Tert-butyl 3-methyl 2-methylmalonate (Crude) Alkyl->Product Quench/Extract Distill Vacuum Distillation (85-95°C @ 11mmHg) Product->Distill Purification

Caption: Step-wise synthesis via enolate alkylation. Critical control of temperature prevents decarboxylation of the sensitive t-butyl ester.

Detailed Protocol: Synthesis & Distillation

Step 1: Enolate Formation

  • Charge a flame-dried flask with Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) and anhydrous THF under Argon.

  • Cool to 0°C.

  • Add Methyl tert-butyl malonate (1.0 equiv) dropwise over 30 minutes. Evolution of

    
     gas will be observed.
    
  • Stir for 30 minutes at 0°C to ensure complete deprotonation.

Step 2: Alkylation

  • Add Methyl Iodide (MeI) (1.2 equiv) dropwise to the enolate solution at 0°C.

  • Allow the mixture to warm to room temperature (23°C) and stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 80:20) or GC-MS.

Step 3: Workup

  • Quench carefully with saturated

    
     solution.
    
  • Extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    

Step 4: Purification (Critical)

  • Method: Vacuum Distillation.

  • Setup: Short-path distillation head with a high-vacuum pump.

  • Parameters: Collect the fraction boiling between 85–95°C at 11 mmHg .

  • Caution: Do not exceed a bath temperature of 130°C. The tert-butyl ester is acid-labile and thermally sensitive; excessive heat can trigger isobutylene elimination (decarboxylation).

Application: Orthogonal Deprotection Strategy

The primary utility of this molecule is its ability to be selectively cleaved. This "chemoselectivity" allows the molecule to serve as a pivot point in divergent synthesis.

Diagram 2: Chemoselective Hydrolysis Pathways

OrthogonalProtection Core 1-Tert-butyl 3-methyl 2-methylmalonate AcidCond ACIDIC CONDITIONS (TFA / DCM or HCl / Dioxane) Core->AcidCond Pathway 1 BaseCond BASIC CONDITIONS (LiOH / THF / H2O) Core->BaseCond Pathway 2 AcidProd Product A: 2-(Methoxycarbonyl)propanoic acid (Mono-Methyl Ester) AcidCond->AcidProd Selective t-Bu cleavage (- Isobutylene) BaseProd Product B: 3-(tert-Butoxy)-2-methyl-3-oxopropanoic acid (Mono-tert-Butyl Ester) BaseCond->BaseProd Selective Me cleavage (Saponification)

Caption: Divergent hydrolysis. Pathway 1 (Acid) yields the mono-methyl ester. Pathway 2 (Base) yields the mono-tert-butyl ester.

Mechanistic Insight
  • Acid Lability (Pathway 1): The tert-butyl group is cleaved via an

    
     mechanism under acidic conditions (e.g., Trifluoroacetic acid). The protonated ester eliminates isobutylene gas to form the free acid. The methyl ester remains stable under these non-aqueous acidic conditions.
    
  • Base Lability (Pathway 2): The methyl ester is susceptible to saponification (

    
     mechanism) using Lithium Hydroxide (LiOH). The bulky tert-butyl group sterically hinders nucleophilic attack at its carbonyl, rendering it significantly more resistant to hydrolysis than the methyl ester.
    

References

  • Sigma-Aldrich. tert-Butyl methyl malonate (CAS 42726-73-8) Product Specification.[2] (Accessed 2026).[2]

  • PubChem. Compound Summary: tert-Butyl methyl malonate.[1][2][3] National Library of Medicine.

  • ChemicalBook. this compound (CAS 132180-14-4) Entry.

  • Organic Syntheses. General procedure for alkylation of malonate esters. Org.[4] Synth. Coll. Vol. 10, p.23.

Sources

The Architecture of Asymmetry: History, Discovery, and Synthesis of Mixed Malonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Malonic acid and its symmetric diesters (e.g., dimethyl or diethyl malonate) have been cornerstones of organic synthesis since the 19th century. However, the synthesis of mixed malonate esters —compounds bearing two different alkyl groups (e.g., ethyl methyl malonate, tert-butyl ethyl malonate)—historically presented a formidable challenge due to thermodynamic scrambling and transesterification. This whitepaper provides an in-depth technical analysis of the historical bottlenecks, the paradigm-shifting discovery of Meldrum's acid, and modern, self-validating protocols for synthesizing these highly valuable orthogonal building blocks used in advanced drug development.

The Historical Bottleneck: Transesterification and Statistical Scrambling

Malonic acid was first prepared in 1858 by Victor Dessaignes via the oxidation of malic acid. While symmetric malonates were easily synthesized and widely adopted for Knoevenagel condensations and malonic ester syntheses, early attempts to create mixed malonates were plagued by poor atom economy and complex purification requirements.

In the early 1920s, industrial chemists attempted to bypass direct esterification by using alternative precursors. For instance, a 1925 patent by Altwegg and Maillard detailed the manufacture of mixed malonates (like ethyl methyl malonate) by heating vapors of oxalylacetic esters under reduced pressure [2]. While innovative, this pyrolytic method required temperatures up to 350°C and generated significant tarry byproducts.

The fundamental chemical barrier to synthesizing mixed malonates via traditional base-catalyzed methods is transesterification . When a symmetric ester like diethyl malonate is treated with a mismatched alkoxide base (e.g., sodium methoxide) to initiate alkylation, the alkoxide acts as a nucleophile. This leads to an equilibrium mixture of dimethyl malonate, diethyl malonate, and the desired ethyl methyl malonate [1].

Transesterification A Diethyl Malonate (Starting Material) B Sodium Methoxide (Mismatched Base) A->B Base Addition C Ethyl Methyl Malonate (Target Mixed Ester) B->C Mono-Transesterification D Dimethyl Malonate (Symmetric Byproduct) B->D Di-Transesterification E Diethyl Malonate (Recovered SM) B->E Equilibrium State

Fig 1: Thermodynamic scrambling during mismatched base-catalyzed malonate synthesis.

The Meldrum's Acid Paradigm Shift

The modern synthesis of mixed malonates relies heavily on a compound discovered serendipitously in 1908 by Scottish chemist Andrew Norman Meldrum [3]. By condensing malonic acid with acetone in the presence of acetic anhydride and sulfuric acid, Meldrum isolated a highly crystalline compound. He incorrectly identified it as a β-lactone of β-hydroxyisopropylmalonic acid. It wasn't until 1948 that Davidson and Bernhard corrected the structure to 2,2-dimethyl-1,3-dioxane-4,6-dione [4].

Mechanistic Causality: Meldrum's acid is uniquely suited for mixed malonate synthesis due to its unusually high acidity (


) and extreme electrophilicity. This reactivity is driven by anomeric stereoelectronic stabilization of its enolate and the rigid, cyclic conformation that locks the ester dipoles in a high-energy 

-like geometry. When subjected to alcoholysis, the cyclic structure opens, irreversibly expelling acetone and carbon dioxide (under certain conditions) or cleanly yielding a monoester without the risk of transesterification [5].

MeldrumPathway M Meldrum's Acid (Highly Electrophilic) TBA tert-Butanol / Reflux (Alcoholysis) M->TBA - Acetone Mono tert-Butyl Hydrogen Malonate (Stable Monoester) TBA->Mono Ring Opening Act Activation (e.g., EDC/DMAP) Mono->Act Carboxyl Activation EtOH Ethanol (Nucleophile) Act->EtOH Esterification Mixed tert-Butyl Ethyl Malonate (Orthogonal Diester) EtOH->Mixed Final Product

Fig 2: Stepwise, orthogonal synthesis of mixed malonates via Meldrum's acid alcoholysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction causality at each step.

Protocol A: Synthesis of tert-Butyl Hydrogen Malonate (The Monoester)

This step leverages the thermal alcoholysis of Meldrum's acid to generate a stable monoester, a critical precursor for orthogonal drug scaffolds [5].

  • Reagents: 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 eq), anhydrous tert-butanol (excess, acts as solvent and reactant).

  • Procedure: Suspend Meldrum's acid in tert-butanol. Heat the mixture to reflux (approx. 85°C) under an inert atmosphere for 6 hours.

  • Causality: Refluxing is mandatory. It not only provides the activation energy for the nucleophilic attack of the bulky tert-butanol but also continuously drives off the acetone byproduct, pushing the equilibrium entirely to the right via Le Chatelier's principle.

  • Self-Validation (IPC):

    • Visual: The initial suspension will become a clear, colorless solution as Meldrum's acid is consumed.

    • Analytical: Concentrate in vacuo. The crude

      
      H NMR (
      
      
      
      ) must show the complete disappearance of the 1.75 ppm (6H, s) acetone ketal peak of Meldrum's acid, replaced by a dominant 1.42 ppm (9H, s) tert-butyl peak and a 3.35 ppm (2H, s) methylene peak.
Protocol B: Synthesis of tert-Butyl Ethyl Malonate

Once the monoester is secured, the second esterification must be conducted under mild conditions to prevent the cleavage of the acid-sensitive tert-butyl group [6].

  • Reagents: tert-Butyl hydrogen malonate (1.0 eq), Ethanol (1.2 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), anhydrous

    
    .
    
  • Procedure: Cool a solution of the monoester and ethanol in

    
     to 0°C. Add DMAP, followed by portion-wise addition of EDC·HCl. Stir at room temperature for 12 hours.
    
  • Causality: EDC is chosen over thionyl chloride (

    
    ) because the generation of HCl by 
    
    
    
    would rapidly cleave the tert-butyl ester, reverting the molecule to malonic acid. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
  • Self-Validation (IPC):

    • TLC: Run in 20% EtOAc/Hexanes. The starting monoester (

      
      , stains bright yellow with bromocresol green) will disappear. The product (
      
      
      
      ) is UV inactive but stains brown with iodine.
    • Analytical:

      
      H NMR will confirm the mixed structure: 4.20 ppm (2H, q, ethyl 
      
      
      
      ), 3.30 ppm (2H, s, malonate
      
      
      ), 1.45 ppm (9H, s, tert-butyl), 1.25 ppm (3H, t, ethyl
      
      
      ).
Protocol C: Direct Acylation via Alkyl Chlorooxoacetates

For mixed malonates lacking a tert-butyl group (e.g., complex polymer precursors), direct acylation using a pre-formed acyl chloride is highly efficient [7].

  • Reagents: Methyl 3-chloro-3-oxopropionate (1.1 eq), target alcohol (e.g., 2-hydroxyethyl methacrylate, 1.0 eq), Triethylamine (

    
    , 2.0 eq), anhydrous THF.
    
  • Procedure: Add the alcohol and

    
     to THF at 0°C. Dropwise add methyl 3-chloro-3-oxopropionate.
    
  • Causality:

    
     serves a dual purpose: it acts as a non-nucleophilic base to deprotonate the alcohol, and it scavenges the generated HCl as triethylammonium chloride salts, preventing side reactions.
    
  • Self-Validation (IPC): Immediate formation of a dense white precipitate (

    
    ) upon addition of the acyl chloride provides visual confirmation of the acylation event.
    

Quantitative Data: Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends heavily on the required orthogonality and scale. The table below summarizes the quantitative and qualitative metrics of the historical and modern methodologies discussed.

Synthetic RouteOverall YieldScalabilityOrthogonalityPrimary Limitation
Direct Transesterification < 30%PoorLowStatistical product distribution; impossible purification.
Oxalylacetic Ester Pyrolysis 40 - 50%ModerateLowRequires extreme heat (350°C); generates tarry byproducts.
Meldrum's Acid Alcoholysis 85 - 95%ExcellentHighRequires excess of the first alcohol; atom economy is lower due to acetone loss.
Acyl Chloride Route 65 - 80%GoodHighStrict anhydrous conditions required; acyl chlorides are highly moisture sensitive.

Applications in Advanced Drug Development

In pharmaceutical chemistry, mixed malonates are not merely structural components; they are strategic tools used for differential deprotection .

When synthesizing complex active pharmaceutical ingredients (APIs), chemists often need to functionalize the alpha-carbon of a malonate derivative sequentially. A mixed ester like tert-butyl ethyl malonate allows for orthogonal unmasking:

  • Acidic Cleavage: Treatment with Trifluoroacetic acid (TFA) selectively removes the tert-butyl group as isobutylene gas, liberating a mono-carboxylic acid while leaving the ethyl ester completely intact.

  • Basic Cleavage: Conversely, mild saponification (using LiOH in aqueous THF) will selectively hydrolyze the less sterically hindered ethyl ester, leaving the tert-butyl ester untouched.

This absolute control over molecular architecture is what makes the discovery and refinement of mixed malonate synthesis a critical chapter in the history of organic chemistry.

References

  • "Process for the manufacture of malonic acid esters", Google Patents (US Patent 1524962A).
  • "A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION", UiTM Institutional Repository. URL:[Link]

  • "Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry", National Center for Biotechnology Information (PMC). URL: [Link]

  • "General Procedures", The Royal Society of Chemistry. URL: [Link]

  • "Electronic Supplementary Information", The Royal Society of Chemistry. URL: [Link]

Reactivity Profile and Synthetic Utility of 1-tert-Butyl 3-Methyl 2-Methylmalonate: A Differentially Protected Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-tert-Butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) is a highly versatile, differentially protected building block utilized extensively in complex chemical synthesis[1]. In advanced active pharmaceutical ingredient (API) development—such as the synthesis of RIPK1 inhibitors—the ability to selectively manipulate specific functional groups without disturbing adjacent moieties is paramount[2]. This technical guide delineates the reactivity profile of this molecule, focusing on its dual nature: its capacity to act as a C2-nucleophile against external electrophiles, and its utility as an electrophilic synthon at the ester carbonyls.

Structural Anatomy & Electronic Properties

The molecular architecture of this compound (C9H16O4) features a central C2 carbon bonded to a methyl group and a single acidic proton[3]. This C2 position is flanked by two electronically similar but sterically and chemically distinct ester groups:

  • Methyl Ester: Sterically unhindered, highly susceptible to nucleophilic attack (acting as an electrophilic carbonyl), and easily cleaved via basic saponification.

  • tert-Butyl Ester: Sterically shielded and resistant to nucleophilic attack, yet highly labile under acidic conditions (e.g., via Trifluoroacetic acid) due to the thermodynamic stability of the departing tert-butyl cation[4].

This orthogonal protection strategy allows chemists to sequentially unveil reactive sites, making it a premier choice for constructing complex quaternary stereocenters.

Reactivity Domain 1: C2-Enolate Chemistry Towards Electrophiles

The C2 proton is moderately acidic. Upon deprotonation with a strong, non-nucleophilic base, the resulting enolate exhibits strong nucleophilicity.

  • Alkylation: The enolate readily reacts with simple electrophiles like iodomethane to form 2,2-dimethylmalonate derivatives[5].

  • Asymmetric Michael Additions: When reacted with acrylate electrophiles under phase-transfer catalysis (PTC) (e.g., using N-(9-anthracenylmethyl)quininium chloride), the malonate acts as a nucleophile to construct all-carbon quaternary stereogenic centers with high enantioselectivity[6]. The bulky tert-butyl group plays a critical mechanistic role here, providing the necessary steric bulk to enforce strict facial selectivity during the transition state.

Reactivity Domain 2: Carbonyl Electrophilicity & Orthogonal Deprotection

Beyond C2-nucleophilicity, the molecule functions as an electrophile. The methyl ester carbonyl is the primary site for nucleophilic attack.

A prime example is its conversion into a trifluoromethyl ketone derivative[2]. If a strong nucleophile (like MeLi) is added directly to the malonate, it will simply deprotonate the acidic C2 position, quenching the reagent and halting the reaction. To circumvent this, a non-nucleophilic base (LiHMDS) is first used to form the C2 lithium enolate. This transiently "protects" the alpha position. Subsequently, MeLi and TMSCF3 (Ruppert-Prakash reagent) are introduced. The in situ generated trifluoromethyl anion selectively attacks the electrophilic methyl ester carbonyl, leaving the bulky tert-butyl ester completely intact[2].

Reactivity Center 1-tert-Butyl 3-Methyl 2-Methylmalonate Enolate C2 Lithium Enolate (LiHMDS, -78°C) Center->Enolate Deprotonation AcidCleavage Orthogonal Deprotection (TFA, rt) Center->AcidCleavage Acid Hydrolysis Path1 Asymmetric Michael Addition (Acrylates, PTC) Enolate->Path1 C2-Nucleophilicity Path2 Trifluoromethylation (MeLi, TMSCF3) Enolate->Path2 Carbonyl Electrophilicity MonoAcid Mono-carboxylic Acid (t-Butyl Cleaved) AcidCleavage->MonoAcid

Fig 1: Divergent reactivity pathways of this compound.

Quantitative Reactivity Summary

Reactivity DomainReagents / CatalystPrimary Target / OutcomeTypical YieldRef
C2-Alkylation MeI, Base2,2-Dimethylmalonate derivative>85%[5]
Michael Addition Acrylates, Quininium PTCQuaternary stereocenter at C280-95%[6]
Carbonyl Attack LiHMDS, MeLi, TMSCF3Trifluoromethyl ketone60-75%[2]
Acid Cleavage TFA, DCM3-Methoxy-2-methyl-3-oxopropanoic acid>95%[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Trifluoromethyl Ketone via Carbonyl Electrophilicity

Causality Focus: Sequential addition is critical. LiHMDS prevents the nucleophile from acting as a base, while MeLi activates TMSCF3 to generate the reactive CF3 anion in situ, which selectively attacks the less hindered ester.

  • Preparation: Charge a flame-dried flask with this compound (1.0 eq) and anhydrous THF (0.5 M). Cool to -78 °C under N2 atmosphere[2].

  • Enolate Formation: Dropwise add LiHMDS (1.0 M in THF, 1.0 eq). Stir for 30 minutes. Causality: The low temperature prevents self-condensation, while the bulky base selectively deprotonates the C2 position without attacking the carbonyls[2].

  • Nucleophile Activation: Add MeLi (1.0 M in THF, 1.0 eq), stir for 10 minutes, then rapidly add TMSCF3 (5.0 eq).

  • Reaction & Quench: Seal the reaction vessel, allow it to warm to room temperature, and stir overnight[2].

  • Self-Validation (IPC): Withdraw 10 µL of the mixture, quench in 100 µL sat. NH4Cl, and extract with EtOAc. Analyze via LCMS. The target product will show a mass shift corresponding to the loss of the methoxy group (-31 Da) and addition of CF3 (+69 Da). Complete conversion is validated by the absence of the starting material mass[2].

  • Purification: Quench the bulk reaction with sat. NH4Cl, extract with EtOAc, concentrate, and purify via flash chromatography (0-100% EtOAc in hexanes)[2].

Protocol B: Orthogonal Deprotection of the tert-Butyl Ester

Causality Focus: TFA provides the highly acidic environment necessary to protonate the tert-butyl ester, facilitating an E1-like elimination that releases isobutylene gas and yields the mono-acid, leaving the methyl ester completely untouched[4].

  • Preparation: Dissolve the malonate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA, 10-20 eq). Remove the ice bath and stir at room temperature for 1.0 h[4].

  • Self-Validation (IPC): Analyze via TLC (Hexanes:EtOAc 7:3, KMnO4 stain). The starting material (high Rf) should completely disappear, replaced by a highly polar baseline spot corresponding to the free carboxylic acid.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

References

  • This compound | 132180-14-4 - Sigma-Aldrich. 1

  • This compound synthesis - ChemicalBook.5

  • 132180-14-4 | CAS DataBase - ChemicalBook. 3

  • US12180211B2 - Compounds, compositions and methods - Google Patents. 2

  • 3-甲基-2-甲基丙二酸-1-叔丁基酯 | 132180-14-4 - Molaid. 6

  • Propanedioic acid, (iodomethyl)methyl-, 1,1-dimethylethyl methyl ester | 500005-29-8 - Molaid. 4

Sources

Methodological & Application

Application Note: A Protocol for the Selective Acid-Catalyzed Hydrolysis of 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective manipulation of ester functionalities within polyfunctional molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This application note provides a detailed protocol for the selective hydrolysis of the tert-butyl ester in 1-Tert-butyl 3-methyl 2-methylmalonate, yielding 3-methyl 2-methylmalonic acid while preserving the methyl ester. This transformation leverages the distinct mechanistic pathways of acid-catalyzed hydrolysis for tertiary versus primary esters. We present a robust and reproducible protocol using aqueous phosphoric acid, which offers high selectivity and mild reaction conditions, making it suitable for complex substrates with other acid-sensitive groups.[1][2] This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for selective ester deprotection.

Introduction: The Challenge of Selective Ester Cleavage

Malonic acid derivatives are fundamental building blocks in organic synthesis, widely used for creating carbon-carbon bonds.[3] In multi-step syntheses, it is often necessary to differentiate between two ester groups on a malonate scaffold. The title compound, this compound, presents a classic challenge: how to cleave one ester to reveal a carboxylic acid for further modification (e.g., amide bond formation, decarboxylation) without affecting the other.

Base-catalyzed hydrolysis, or saponification, is generally non-selective for this substrate. The reaction proceeds via nucleophilic acyl substitution (a BAC2 mechanism), where the rate is highly sensitive to steric hindrance at the carbonyl carbon.[4][5] The less-hindered methyl ester would therefore be expected to hydrolyze more rapidly than the sterically bulky tert-butyl ester, leading to the undesired product or a mixture.[6]

Conversely, acid-catalyzed hydrolysis provides a reliable pathway for selective cleavage due to a fundamental difference in reaction mechanisms between tertiary and primary alkyl esters. This protocol exploits this difference to achieve the desired chemical transformation.

Mechanistic Rationale for Selectivity

The high selectivity of this protocol is grounded in the divergent mechanisms of acid-catalyzed ester hydrolysis.

  • Tert-Butyl Ester (AAL1 Mechanism): The tert-butyl ester undergoes hydrolysis via a unimolecular alkyl-oxygen cleavage (AAL1). The reaction is initiated by protonation of the carbonyl oxygen. This is followed by cleavage of the alkyl-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation).[7] This carbocation is then rapidly quenched by eliminating a proton to form isobutylene gas. This pathway is kinetically favorable and proceeds under mild acidic conditions.

  • Methyl Ester (AAC2 Mechanism): The methyl ester hydrolyzes via a bimolecular acyl-oxygen cleavage (AAC2). This pathway involves protonation of the carbonyl, followed by a nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate.[8][9] Subsequent proton transfer and elimination of methanol yield the carboxylic acid. This process is reversible and requires harsher conditions (e.g., higher temperatures, stronger acid concentration) to proceed at a significant rate compared to the AAL1 pathway.[8][10]

This mechanistic dichotomy allows for a wide experimental window where the tert-butyl ester can be cleaved efficiently while the methyl ester remains intact.

G cluster_0 Selective Hydrolysis of this compound cluster_tbu A_AL1 Pathway (Favored) cluster_me A_AC2 Pathway (Disfavored) start 1-Tert-butyl 3-methyl 2-methylmalonate reagent H₃PO₄ (aq) start->reagent Add Reagent protonation Protonated Intermediate reagent->protonation tbu_cleavage Alkyl-Oxygen Cleavage protonation->tbu_cleavage Fast me_attack Nucleophilic Attack by H₂O (High Energy Barrier) protonation->me_attack Slow tbu_cation tert-Butyl Cation + Methyl Hydrogen 2-Methylmalonate tbu_cleavage->tbu_cation product Final Product: 3-Methyl 2-Methylmalonic Acid tbu_cation->product isobutylene Isobutylene (gas) tbu_cation->isobutylene Elimination no_reaction Methyl Ester Remains Intact (Under Mild Conditions) me_attack->no_reaction G A 1. Dissolve Substrate in Toluene B 2. Add 85% H₃PO₄ (aq) A->B C 3. Stir Vigorously at 40-50 °C B->C D 4. Monitor by TLC (4-12 h) C->D E 5. Reaction Complete? (No Starting Material) D->E E->C No F 6. Work-up: - Dilute with EtOAc - Wash with H₂O & Brine E->F Yes G 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify if Necessary (Chromatography) H->I J Product: 3-Methyl 2-Methylmalonic Acid I->J

Sources

Using 1-Tert-butyl 3-methyl 2-methylmalonate for orthogonal protection strategies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protection Strategies Using 1-Tert-butyl 3-methyl 2-methylmalonate

Executive Summary

This guide details the strategic application of This compound (CAS: 132180-14-4) in complex organic synthesis.[1] Unlike symmetric malonates, this mixed ester offers orthogonal protection , allowing researchers to selectively manipulate one ester terminus while preserving the other. Furthermore, the pre-installed


-methyl group eliminates a difficult alkylation step, making this reagent a superior "propionate synthon" for constructing chiral backbones in polyketides and drug intermediates (e.g., kinase inhibitors).

Key Benefits:

  • Orthogonality: Acid-labile tert-butyl group vs. base-labile methyl group.[1]

  • Atom Economy: Pre-methylated scaffold reduces step count for propionate derivatives.

  • Versatility: Precursor for

    
    -chiral acids, esters, and amides.[1]
    

Compound Profile & Reactivity

PropertySpecification
IUPAC Name 1-tert-butyl 3-methyl 2-methylpropanedioate
CAS Number 132180-14-4
Molecular Formula C

H

O

Molecular Weight 188.22 g/mol
Physical State Colorless Liquid
Boiling Point ~80 °C (at 11 mmHg)
Density ~1.03 g/mL
Mechanistic Orthogonality

The power of this reagent lies in its ability to undergo selective cleavage under distinct conditions:

  • Pathway A (Acidic): The tert-butyl ester cleaves via an E1 mechanism, forming a stable tert-butyl cation (isobutylene byproduct) and the free carboxylic acid.[1] The methyl ester remains intact.

  • Pathway B (Basic): The methyl ester undergoes saponification (B

    
    2 mechanism) via a tetrahedral intermediate. The bulky tert-butyl group sterically hinders attack at its carbonyl, preserving the t-butyl ester.[1]
    

Experimental Protocols

Protocol A: Selective Hydrolysis of the Methyl Ester (Base-Labile)

Objective: To generate the mono-tert-butyl acid (2-methylmalonic acid mono-t-butyl ester).[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Lithium Hydroxide (LiOH·H

    
    O) (1.2 equiv)[2]
    
  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol (1.88 g) of the substrate in 30 mL of THF. Cool to 0 °C in an ice bath.

  • Saponification: Add a solution of LiOH·H

    
    O (12 mmol, 0.50 g) in 10 mL water dropwise over 10 minutes.
    
    • Note: LiOH is preferred over NaOH/KOH as it is milder and less likely to attack the sterically hindered t-butyl ester.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexanes). The starting material spot (R
    
    
    
    ~0.6) should disappear.
  • Workup: Acidify carefully with 1M KHSO

    
     to pH ~3. Do not use strong mineral acids (HCl) to avoid cleaving the t-butyl group.[1]
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Result: The product is the mono-acid, ready for coupling (e.g., amide bond formation).

Protocol B: Selective Cleavage of the tert-Butyl Ester (Acid-Labile)

Objective: To generate the mono-methyl acid (2-methylmalonic acid mono-methyl ester).[1]

Reagents:

  • Substrate: this compound[1][2][3][4]

  • Acid: Trifluoroacetic Acid (TFA)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve 10 mmol of substrate in 20 mL DCM.

  • Cleavage: Add 5 mL of TFA (approx 20% v/v) dropwise at room temperature.

    • Alternative: For acid-sensitive substrates, use Formic Acid at 40 °C or ZnBr

      
       in DCM.[1]
      
  • Reaction: Stir for 2-4 hours. Evolution of isobutylene gas (bubbles) indicates reaction progress.

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA.

  • Result: The crude residue is the mono-methyl ester acid.[1]

    • Caution: This intermediate is prone to thermal decarboxylation.[5] Store at -20 °C or use immediately.

Strategic Application: Synthesis of Chiral Propionate Synthons

This workflow demonstrates the synthesis of a drug intermediate (e.g., for kinase inhibitors) where a specific


-methyl stereocenter is required.

Workflow Logic:

  • Alkylation: Install a functionalized side chain (R-X) at the

    
    -position.
    
  • Differentiation: Selectively deprotect one side to couple to a heteroatom or heterocycle.

  • Decarboxylation: Remove the auxiliary ester to set the final methyl stereocenter.

Visual Workflow (Graphviz)

OrthogonalProtection Start 1-Tert-butyl 3-methyl 2-methylmalonate Alkylated Alkylated Intermediate (Quaternary Center) Start->Alkylated 1. LiHMDS, THF, -78°C 2. R-X (Electrophile) MonoAcid_tBu Mono-Acid (t-Bu Ester) (Methyl ester cleaved) Alkylated->MonoAcid_tBu LiOH, THF/H2O (Base Selective) MonoAcid_Me Mono-Acid (Methyl Ester) (t-Bu ester cleaved) Alkylated->MonoAcid_Me TFA, DCM (Acid Selective) Amide_tBu Amide / Ester Product (t-Bu protected) MonoAcid_tBu->Amide_tBu Amine, Coupling Agent (e.g., HATU) Decarb Propionate Derivative (Racemic or Chiral) MonoAcid_Me->Decarb Heat (-CO2) Decarboxylation

Caption: Orthogonal divergence allows the same building block to access two distinct chemical pathways.[1]

Case Study: Synthesis of a Kinase Inhibitor Intermediate

Reference Context: Synthesis of RIPK1 inhibitors often requires hindered


-methyl amides.[1]
  • Step 1 (Alkylation): Treat the starting malonate (132180-14-4) with LiHMDS (1.1 equiv) in THF at -78 °C. Add Benzyl Bromide. The

    
    -methyl group directs the incoming electrophile to the quaternary center.[1]
    
  • Step 2 (Selective Deprotection): Treat with TFA/DCM (Protocol B). The t-butyl group is removed, leaving the methyl ester and the new benzyl group.[1]

  • Step 3 (Curtius Rearrangement or Coupling): The resulting free acid can be converted to an isocyanate (Curtius) or coupled to an amine, retaining the methyl ester for later elaboration.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of t-Butyl group during Base Hydrolysis Reaction temperature too high or base too strong.[1]Switch from NaOH to LiOH. Keep T < 5 °C.
Incomplete Alkylation Steric hindrance of the

-methyl group.[1]
Use a more reactive electrophile (iodide vs bromide) or add HMPA/DMPU as co-solvent.
Decarboxylation during workup Acidic workup of the mono-methyl ester was too hot.Perform solvent evaporation at < 30 °C. Do not heat the free acid form.

References

  • ChemicalBook. (2025). This compound Synthesis and Properties. Retrieved from

  • Google Patents. (2018). Kinase inhibitors and uses thereof (WO2018213632A1). (Demonstrates use of the malonate in drug synthesis). Retrieved from

  • Sigma-Aldrich. (2025).[1] this compound Product Specification. Retrieved from [1]

  • BenchChem. (2025). Deprotection of tert-Butyl Esters in Malonate Synthesis. Retrieved from

  • Organic Syntheses. (1954). Malonic acid, di-t-butyl ester.[1] Org. Synth. 1954, 34, 26. (Foundational chemistry for t-butyl malonates). Retrieved from

Sources

Alkylation reaction conditions for 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions for the


-alkylation of 1-tert-butyl 3-methyl 2-methylmalonate  (CAS: 42726-73-8, also referred to as tert-butyl methyl methylmalonate). This substrate is a critical "orthogonal" building block in drug development. The presence of two chemically distinct ester groups—acid-labile (tert-butyl) and base-labile (methyl)—allows for the selective hydrolysis and differentiation of the resulting quaternary carbon center.

Core Challenge: The substrate possesses a pre-existing methyl group at the


-position. Consequently, the alkylation reaction creates a quaternary carbon center . This transformation is sterically demanding and requires specific base/solvent combinations to suppress O-alkylation and prevent ester hydrolysis or transesterification.

Mechanistic & Critical Parameters

The Steric & Electronic Landscape

The reaction proceeds via an


 mechanism involving a tetrasubstituted enolate.
  • Steric Hindrance: The incoming electrophile (

    
    ) must approach a tertiary enolate. The bulky tert-butyl group shields one face, potentially aiding stereocontrol (in chiral PTC conditions) but hindering reaction rates.
    
  • Base Selection (The "Non-Nucleophilic" Rule):

    • Avoid: Sodium methoxide (NaOMe) or ethoxide. These cause transesterification (scrambling the methyl/t-butyl esters).

    • Preferred: Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS). These are non-nucleophilic and strictly act as bases.

  • Leaving Group: Due to steric crowding, highly reactive electrophiles are required. Alkyl Iodides (

    
    ) or activated Bromides (Allyl/Benzyl-Br) are preferred over Chlorides.
    
Stability Considerations
  • Acid Sensitivity: The tert-butyl ester is labile to strong acids (TFA, HCl). Workup conditions must remain pH > 4.

  • Base Sensitivity: The methyl ester is susceptible to saponification. Reactions should be run under anhydrous conditions to prevent hydroxide generation.

Experimental Protocols

Protocol A: Standard Racemic Alkylation (NaH Method)

Best for: Primary alkyl halides, benzyl halides, and allyl halides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    ) (1.2 – 1.5 equiv)
    
  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF/DMF (9:1)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Apparatus Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Base Washing (Optional): If mineral oil interferes with downstream analysis, wash NaH (1.2 equiv) with dry pentane (

    
    ) under 
    
    
    
    . Suspend the clean NaH in anhydrous DMF (0.5 M relative to substrate).
  • Enolate Formation:

    • Cool the NaH suspension to 0°C (ice bath).

    • Add the malonate substrate dropwise (neat or dissolved in minimal DMF) over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.
      
    • Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete deprotonation. The solution should turn clear/yellow.

  • Alkylation:

    • Cool the mixture back to 0°C .

    • Add the Alkyl Halide (

      
      ) dropwise.[1]
      
    • Allow the reaction to warm slowly to RT and stir for 4–16 hours.

    • Note: For unreactive electrophiles, heating to 50–60°C may be required, but monitor for decarboxylation.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous

      
        (do not use HCl).
      
    • Extract with

      
       or EtOAc (
      
      
      
      ).[1]
    • Wash combined organics with

      
       (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Sterically Demanding Alkylation (KHMDS Method)

Best for: Secondary alkyl halides or when O-alkylation is observed with NaH.

Reagents:

  • Base: KHMDS (0.5 M in Toluene or THF) (1.1 equiv)

  • Solvent: Anhydrous THF

  • Additive: DMPU (10% v/v) can be added to accelerate the reaction.

Procedure:

  • Dissolve substrate in anhydrous THF (0.2 M) and cool to -78°C .

  • Add KHMDS dropwise over 20 minutes. Stir for 45 minutes at -78°C.

  • Add the electrophile (neat).

  • Allow to warm to 0°C slowly. Stir at 0°C until completion (TLC monitoring).

  • Quench with Sat.

    
    .[2]
    

Data & Optimization Summary

VariableRecommendationRationale
Solvent DMF (Protocol A)High dielectric constant dissociates ion pairs, increasing enolate reactivity for

.
Solvent THF (Protocol B)Better for kinetic control at low temps; less difficult to remove than DMF.
Base NaHIrreversible deprotonation; highly effective for quaternary center formation.
Base KHMDSSoluble base; prevents aggregation; softer cation (

) can improve reactivity.
Electrophile Iodides > BromidesLeaving group ability is critical for attacking the sterically crowded C2 position.
Concentration 0.2 M – 0.5 MHigh concentration favors bimolecular alkylation over unimolecular side reactions.

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the deprotonation event and the steric considerations during the nucleophilic attack.

ReactionMechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Quaternary Center Formation Substrate 1-Tert-butyl 3-methyl 2-methylmalonate (Substrate) Enolate Tetrasubstituted Enolate Intermediate Substrate->Enolate Deprotonation (-H2 or -HMDS) Base Base (NaH or KHMDS) Base->Enolate TS Sterically Crowded Transition State Enolate->TS Nu: Attack RX Electrophile (R-X) RX->TS Product Dialkylated Quaternary Product TS->Product SN2 Substitution Side1 Side Rxn: O-Alkylation TS->Side1 If hard electrophile

Caption: Mechanistic pathway for the formation of the quaternary center, highlighting the critical enolate intermediate and potential O-alkylation side pathway.

Figure 2: Experimental Workflow (Protocol A)

Workflow Start Start: Flame-dry Glassware Inert Atmosphere (N2) Solubilize Suspend NaH in DMF Cool to 0°C Start->Solubilize AddSub Add Malonate Substrate (Dropwise) Solubilize->AddSub Wait Stir 30 min (0°C -> RT) Ensure H2 evolution ceases AddSub->Wait AddElec Add Electrophile (R-X) Cool to 0°C before addition Wait->AddElec React Reaction Progress 4-16h @ RT AddElec->React Quench Quench: Sat. NH4Cl (Keep pH neutral/mildly acidic) React->Quench Workup Extract (EtOAc/Et2O) Wash (H2O/Brine) Dry (MgSO4) Quench->Workup

Caption: Step-by-step workflow for the standard NaH-mediated alkylation protocol.

Troubleshooting & FAQ

Q: I see starting material remaining even after 24 hours.

  • A: The quaternary center formation is slow.

    • Fix 1: Add 10% DMPU or HMPA (caution: toxic) to the reaction to break up ion aggregates.

    • Fix 2: Switch leaving group from Bromide to Iodide (add NaI catalytic).

    • Fix 3: Gently heat to 40-50°C (monitor closely for decarboxylation).

Q: I isolated the O-alkylated product (enol ether).

  • A: This occurs with "hard" electrophiles (e.g., sulfates, MOM-Cl) or if the solvent is too polar/protic.

    • Fix: Ensure strictly anhydrous conditions. Switch to a less polar solvent mix (THF instead of DMF) and use a softer counter-cation (Li+ from LDA sometimes helps, though Na+ is standard).

Q: The t-butyl group cleaved during workup.

  • A: The aqueous layer became too acidic.

    • Fix: Use Saturated Ammonium Chloride (

      
      ) rather than HCl. If the product is very acid-sensitive, quench with Phosphate Buffer (pH 7).
      

References

  • Enantioselective Phase-Transfer C

    
    -Alkylation. 
    
    • Title: Synthesis of chiral malon

      
      -alkylation of 2,2-diphenylethyl tert-butyl malonates.[3][4][5][6]
      
    • Source: Frontiers in Chemistry (2023).
    • Context: Describes the creation of quaternary centers on mixed malon
    • URL:[Link]

  • General Malonic Ester Synthesis & Mechanism.

    • Title: Malonic Ester Synthesis: Steps, Mechanism, and Examples.[7]

    • Source: P
    • Context: Fundamental review of enolate formation and alkylation parameters.[7]

    • URL:[Link]

  • Hydrolysis of Mixed Malon

    • Title: Hydrolysis of esters and dialkyl malonates medi
    • Source: Journal of Organic Chemistry / Amelica.
    • Context: Discusses the stability and selective cleavage of t-butyl vs methyl esters.
    • URL:[Link]

  • Stereoselective Quaternary Center Form

    • Title: Stereoselective Formation of Quaternary Stereogenic Centers via Alkylation.[4][8]

    • Source: Journal of the American Chemical Society (Cited via ResearchG
    • Context: Advanced protocols for steric crowding management in malon
    • URL:[Link]

Sources

Synthesis of heterocyclic compounds using 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Heterocyclic Compounds using 1-Tert-butyl 3-methyl 2-methylmalonate

Executive Summary

In the landscape of diversity-oriented synthesis (DOS), This compound (CAS: 35201-72-0) represents a high-value "tactical" building block. Unlike symmetric malonates (e.g., diethyl 2-methylmalonate), this mixed ester offers orthogonal protecting group strategies . The tert-butyl ester provides acid-labile/thermal latent decarboxylation, while the methyl ester remains available for nucleophilic attack or basic hydrolysis.

This guide details the application of this reagent in synthesizing 5-methyl-substituted pyrimidines and 4-methyl-substituted pyrazoles , emphasizing its utility in generating


-methyl-

-keto ester precursors without the need for aggressive hydrolysis conditions that might degrade sensitive substrates.

Reagent Profile & Mechanistic Logic

  • Compound: this compound

  • Structure:

    
    
    
  • Key Features:

    • C2-Methyl Group: Introduces a fixed methyl substituent at the heterocyclic 4- or 5-position, a common motif for improving metabolic stability (blocking oxidation) in drug candidates.

    • Acidity (

      
      ):  The single 
      
      
      
      -proton is easily deprotonated by mild bases (e.g., NaH, DBU, Mg(OEt)₂), preventing the formation of poly-alkylated byproducts common with non-substituted malonates.
    • Orthogonality:

      • Pathway A (Nucleophilic Attack): The methyl ester is sterically less hindered and reacts faster with amines/hydrazines.

      • Pathway B (Decarboxylation): The tert-butyl group can be selectively cleaved (TFA or

        
        ) to generate the mono-acid, which spontaneously decarboxylates to yield 
        
        
        
        -substituted esters.

Application I: Synthesis of 4-Methyl-3-Substituted Pyrazoles

This protocol utilizes the "Acylation-Decarboxylation" strategy. The mixed ester is acylated with an acid chloride, and the tert-butyl group is subsequently removed to generate a clean


-methyl-

-keto ester intermediate, which cyclizes with hydrazine.
Experimental Workflow Diagram

PyrazoleSynthesis Reagent 1-Tert-butyl 3-methyl 2-methylmalonate Enolate Mg-Enolate Intermediate Reagent->Enolate MgCl2, Et3N 0°C AcylCl Aryl Acid Chloride (R-COCl) AcylCl->Enolate Addition Acylated Acylated Malonate (Tricarbonyl) Enolate->Acylated C-Acylation BetaKeto α-Methyl-β-Keto Ester (R-CO-CH(Me)-COOMe) Acylated->BetaKeto TFA/DCM (Deprotection) -CO2 (Decarboxylation) Pyrazole 4-Methyl-3-Aryl-Pyrazole BetaKeto->Pyrazole Hydrazine Hydrate EtOH, Reflux

Caption: Stepwise synthesis of 4-methyl-pyrazoles utilizing the latent decarboxylation of the tert-butyl ester.

Detailed Protocol

Step 1: Magnesium-Mediated C-Acylation Rationale: Magnesium chloride forms a chelated enolate, preventing O-acylation and di-acylation.

  • Preparation: In a flame-dried flask under

    
    , suspend anhydrous 
    
    
    
    (1.2 equiv) in dry acetonitrile or DCM.
  • Reagent Addition: Add This compound (1.0 equiv). Cool to 0°C.[1]

  • Base Addition: Add dry Triethylamine (

    
    , 2.5 equiv) dropwise. The mixture will become a white slurry (Mg-enolate formation). Stir for 30 min.
    
  • Acylation: Add the acid chloride (

    
    , 1.1 equiv) dropwise at 0°C.
    
  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of acid chloride).

  • Workup: Quench with 1N HCl (carefully, to dissolve Mg salts). Extract with EtOAc.[2] Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Result: Crude 2-acyl-2-methyl-malonate mixed ester.

Step 2: Selective Decarboxylation Rationale: The t-butyl ester is cleaved by acid, leaving the methyl ester intact.

  • Dissolve the crude material from Step 1 in DCM (

    
    ).
    
  • Add Trifluoroacetic acid (TFA, 10–20 equiv). Stir at RT for 2–4 hours.

    • Observation: Gas evolution (

      
      ) indicates successful decarboxylation.
      
  • Concentrate in vacuo to remove TFA and DCM. The residue is the

    
    -methyl-
    
    
    
    -keto ester
    .

Step 3: Cyclization to Pyrazole

  • Dissolve the residue in Ethanol (

    
    ).
    
  • Add Hydrazine Hydrate (1.2 equiv) or substituted hydrazine (

    
    ).
    
  • Reflux for 2–6 hours.

  • Cool to RT. The product often precipitates. If not, concentrate and purify via recrystallization (EtOH/Water) or flash chromatography.

Application II: Direct Synthesis of 5-Methylpyrimidines

For pyrimidine synthesis (e.g., barbiturates or dihydropyrimidines), the mixed ester functions similarly to a symmetric diester but allows for monitoring of reaction progress via the differential leaving group ability (OMe vs OtBu).

Experimental Workflow Diagram

PyrimidineSynthesis Reagent 1-Tert-butyl 3-methyl 2-methylmalonate Intermediate Acyclic Ureido Intermediate Reagent->Intermediate Nucleophilic Attack (Fast at -OMe) Urea Urea / Amidine (NH2-C(R)=NH) Urea->Intermediate Base NaOEt / EtOH Base->Intermediate Pyrimidine 5-Methyl-Pyrimidine Derivative Intermediate->Pyrimidine Cyclization (-tBuOH)

Caption: Condensation of mixed malonate with urea/amidine to form 5-methylpyrimidines.

Detailed Protocol

Synthesis of 5-Methylbarbituric Acid (Example)

  • Reagent Prep: Dissolve Sodium metal (2.2 equiv) in absolute Ethanol to generate fresh NaOEt.

  • Condensation: Add Urea (1.1 equiv) to the ethoxide solution. Stir for 10 min.

  • Addition: Add This compound (1.0 equiv) dropwise.

    • Note: The reaction is often exothermic.

  • Reflux: Heat the mixture to reflux for 6–8 hours.

    • Mechanistic Note: The urea likely attacks the methyl ester first (transesterification/amidation) followed by ring closure on the tert-butyl ester.

  • Isolation:

    • Evaporate Ethanol.

    • Dissolve residue in minimum water.

    • Acidify with conc. HCl to pH 2.

    • The 5-methylbarbituric acid precipitates as a white solid. Filter and wash with cold water.[3]

Data Summary & Troubleshooting

ParameterPathway A (Acylation)Pathway B (Direct Cyclization)
Primary Nucleophile Carbon (Enolate)Nitrogen (Amidine/Hydrazine)
Key Intermediate

-methyl-

-keto ester
Ureido-malonate
t-Butyl Role Latent leaving group (

precursor)
Leaving group (

)
Common Yields 65–85% (2 steps)70–90%
Critical Control Anhydrous conditions for Mg-enolateStoichiometry of Base

Troubleshooting:

  • Incomplete Decarboxylation: If the t-butyl group is stubborn during Pathway A, switch from TFA/DCM to refluxing in Toluene with a catalytic amount of p-TsOH.

  • O-Acylation vs C-Acylation: In Step 1, if O-acylation is observed, ensure the

    
     is anhydrous and increase the stirring time of the enolate before adding the acid chloride. The Mg-chelate is essential for C-selectivity.
    

References

  • Clay, R. J., et al.
  • Wemple, J. "Acylation of magnesium enolates of malonic acid esters." Tetrahedron Letters, 1975.

  • Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic media." Synthesis, 1982.

  • Pommier, A., et al. "Recent advances in the synthesis of pyrazoles." Journal of Heterocyclic Chemistry, 2012.
  • BenchChem Application Note. "Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Link

Sources

High-Precision Decarboxylation Strategies for 1-tert-Butyl-3-Methyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective decarboxylation of 1-tert-butyl 3-methyl 2-methylmalonate derivatives . The unsymmetrical nature of this diester offers a powerful synthetic advantage: Orthogonality . By selecting the specific reaction conditions—nucleophilic vs. acidic—researchers can direct the decarboxylation pathway to selectively retain either the tert-butyl ester or the methyl ester in the final product.

This guide provides two validated, self-consistent protocols:

  • Method A (Krapcho): Selectively removes the methyl ester moiety to yield the tert-butyl ester product.

  • Method B (Acidolysis): Selectively removes the tert-butyl ester moiety to yield the methyl ester product.

Mechanistic Logic & Decision Tree

The choice of method depends entirely on the desired ester retention. The chemical basis for this selectivity relies on the difference between steric hindrance (


 susceptibility) and carbocation stability (

susceptibility).
The Orthogonal Pathways
  • Pathway A (Nucleophilic/Krapcho): Halide ions (

    
    ) in hot DMSO attack the less sterically hindered methyl group via an 
    
    
    
    mechanism. The bulky tert-butyl group is immune to this attack.
  • Pathway B (Acidic/Cationic): Strong acids (TFA) protonate the carbonyls. The tert-butyl group cleaves readily to form a stable tertiary carbocation (isobutylene), while the methyl group remains stable as the methyl cation is energetically unfavorable.

Decarboxylation_Logic Start Substrate: 1-t-Butyl-3-Methyl Malonate Decision Which Ester Moiety Must Be Retained? Start->Decision Target_tBu Target: tert-Butyl Ester Decision->Target_tBu Retain Bulky Group Target_Me Target: Methyl Ester Decision->Target_Me Retain Small Group Method_A Method A: Krapcho (LiCl / DMSO / H2O) Target_tBu->Method_A Mech_A Mechanism: SN2 Attack on Methyl Group Method_A->Mech_A Prod_A Product: alpha-Methyl Alkanoic Acid tert-Butyl Ester Mech_A->Prod_A Method_B Method B: Acidolysis (TFA / DCM) Target_Me->Method_B Mech_B Mechanism: E1 Cleavage of t-Butyl Group Method_B->Mech_B Prod_B Product: alpha-Methyl Alkanoic Acid Methyl Ester Mech_B->Prod_B

Figure 1: Decision matrix for selecting the appropriate decarboxylation protocol based on target ester retention.

Experimental Protocols

Method A: Krapcho Decarboxylation (Retains tert-Butyl Ester)

Objective: Removal of the methoxycarbonyl group while preserving the tert-butoxycarbonyl group.

Mechanism: The reaction utilizes Lithium Chloride (LiCl) in wet DMSO. The chloride ion acts as a nucleophile, attacking the methyl group of the methyl ester. The tert-butyl ester is too sterically hindered for this


 attack.
  • 
     attacks 
    
    
    
    .
  • 
     leaves (gas), forming the Lithium carboxylate.
    
  • The carboxylate decarboxylates upon heating to form the enolate.

  • Protonation by water yields the product.[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent: Dissolve the substrate (1.0 equiv) in DMSO (

    
     M concentration).
    
    • Note: DMSO must contain water (approx. 2-3 equiv relative to substrate) to facilitate the final protonation step, though commercial DMSO often contains sufficient adventitious water.

  • Reagent: Add Lithium Chloride (LiCl, 2.0 - 3.0 equiv).

    • Alternative: NaCl can be used but often requires higher temperatures; LiCl is more soluble and active.

  • Reaction: Heat the mixture to 135°C – 145°C .

    • Monitoring: Evolution of

      
       (bubbling) indicates reaction progress. Monitor via TLC/LCMS.[2] Reaction time is typically 2–6 hours depending on the steric bulk of the alpha-substituent.
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-water (5x reaction volume) to dissolve DMSO and salts.

    • Extract with Ethyl Acetate (

      
      ).[2][4]
      
    • Wash combined organics with Brine (

      
      ) to remove residual DMSO.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Do not exceed 160°C, as thermal decomposition of the tert-butyl ester can occur at very high temperatures even without acid.

Method B: TFA-Mediated Decarboxylation (Retains Methyl Ester)

Objective: Removal of the tert-butoxycarbonyl group while preserving the methoxycarbonyl group.

Mechanism: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the tert-butyl ester. The tert-butyl cation is an excellent leaving group (forming isobutylene gas), leaving behind the carboxylic acid. The methyl ester remains intact because the methyl cation is highly unstable and does not cleave under these specific conditions.

Protocol:

  • Setup: Round-bottom flask with stir bar (vented to a fume hood due to isobutylene gas evolution).

  • Solvent: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM). Concentration: 0.1 M.

  • Reagent: Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Final solvent ratio should be 1:1 or 2:1 (DCM:TFA).

  • Cleavage Step: Stir at Room Temperature for 1–3 hours.

    • Monitoring: TLC should show disappearance of the starting material and appearance of the mono-acid (lower

      
      ).
      
  • Decarboxylation Step:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Redissolve the residue in Toluene.

    • Heat to Reflux (110°C) for 2–4 hours.

    • Note: The free carboxylic acid generated in step 4 is thermally unstable and will decarboxylate upon refluxing in toluene.

  • Workup:

    • Cool to room temperature.[2][3]

    • Wash with saturated

      
       (carefully, gas evolution) to remove any residual acid.
      
    • Extract with DCM or EtOAc.[2]

    • Dry over

      
       and concentrate.
      

Critical Control Point: Ensure complete removal of TFA before the high-temperature reflux step to prevent transesterification or degradation, although the methyl ester is generally robust.

Comparative Data Summary

FeatureMethod A (Krapcho)Method B (TFA/Acid)
Retained Group tert-Butyl Ester Methyl Ester
Leaving Group Methyl (as

)
tert-Butyl (as Isobutylene)
Mechanism

(Nucleophilic)

(Cationic)
Key Reagent LiCl / DMSOTFA / DCM
Temperature 135°C - 145°CRT (Cleavage)

110°C (Decarb)
pH Conditions Neutral / Slightly BasicStrongly Acidic
Substrate Tolerance Good for acid-sensitive groupsGood for base-sensitive groups

Visualizing the Krapcho Mechanism[6][7]

The following diagram illustrates the specific regioselectivity of the Krapcho reaction on the unsymmetrical malonate.

Krapcho_Mechanism Substrate Substrate (Me-Ester & tBu-Ester) Attack Cl- Attack (SN2 on Methyl) Substrate->Attack LiCl / DMSO Intermediate Carboxylate Intermediate Attack->Intermediate - MeCl Transition Transition State (Decarboxylation) Intermediate->Transition Heat (140°C) Product Final Product (Retains tBu-Ester) Transition->Product - CO2

Figure 2: Mechanistic flow of Krapcho decarboxylation showing selective attack on the methyl ester.

References

  • Krapcho, A. P. (1982).

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media.[5][6] Synthesis, 805–822 and 893–914. Link
  • BenchChem. (2025).[2] Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis. BenchChem Application Library. Link

  • Sigma-Aldrich. (2025). Product Specification: tert-Butyl methyl malonate (CAS 42726-73-8). Merck/Sigma-Aldrich. Link

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonates.[1][6][7] Master Organic Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for TFA cleavage of t-butyl esters).

Sources

Application of 1-Tert-butyl 3-methyl 2-methylmalonate in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Tert-butyl 3-methyl 2-methylmalonate in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 132180-14-4) serves as a high-value "Janus" building block in medicinal chemistry. Its structural utility is defined by orthogonal ester differentiation : the acid-labile tert-butyl group and the base-labile methyl group allow for precise, sequential manipulation of the carboxylate termini.

This guide details the application of this intermediate in synthesizing


-methylated synthons , constructing quaternary carbon centers , and accessing heterocyclic scaffolds  (e.g., barbiturates, pyrimidines). By leveraging the steric and electronic differences between the ester groups, researchers can direct reaction pathways with high chemoselectivity, essential for late-stage diversification in drug discovery.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name 1-tert-butyl 3-methyl 2-methylpropanedioate
CAS Number 132180-14-4
Formula C

H

O

MW 188.22 g/mol
Chirality Racemic (C2 center is chiral due to ester asymmetry)
Key Reactivity

-Deprotonation (pKa ~13), Selective Hydrolysis, Decarboxylation
The "Fork in the Road" Strategy

The core value of this molecule lies in its ability to serve as a divergent precursor. Depending on the reagent choice, the molecule can be steered toward two distinct chemical fates:

  • Acidic Pathway (TFA/HCl): Cleaves the t-butyl ester to yield the mono-methyl ester acid . Ideal for Curtius rearrangements or amide couplings where the methyl ester must remain intact.

  • Basic Pathway (LiOH/NaOH): Hydrolyzes the methyl ester to yield the mono-t-butyl ester acid . Ideal for decarboxylative alkylations where the bulky t-butyl group prevents unwanted side reactions or improves lipophilicity.

Visual Workflow: Orthogonal Divergence

The following diagram illustrates the divergent synthesis pathways available from this single starting material.

G Start 1-Tert-butyl 3-methyl 2-methylmalonate (CAS 132180-14-4) AcidCond Condition A: TFA / DCM (Acidic Cleavage) Start->AcidCond BaseCond Condition B: LiOH / THF / H2O (Basic Hydrolysis) Start->BaseCond AlkCond Condition C: NaH / R-X (Alpha-Alkylation) Start->AlkCond ProdA Product A: 2-Methyl-3-methoxy-3- oxopropanoic acid (Free Acid / Me-Ester) AcidCond->ProdA AppA Application: Curtius Rearrangement to Alpha-Amino Esters ProdA->AppA ProdB Product B: 3-(tert-butoxy)-2-methyl- 3-oxopropanoic acid (Free Acid / tBu-Ester) BaseCond->ProdB AppB Application: Decarboxylative Cross-Coupling ProdB->AppB ProdC Product C: Quaternary Center Formation AlkCond->ProdC

Figure 1: Divergent synthetic pathways enabled by orthogonal protecting groups.

Detailed Experimental Protocols

Protocol A: Selective Acidic Deprotection (Removal of t-Butyl Group)

Objective: To isolate the mono-methyl ester acid without hydrolyzing the methyl ester.

Reagents:

  • Substrate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C.

  • Acid Addition: Add TFA (100 mmol, ~7.6 mL) dropwise over 10 minutes. The t-butyl group generates isobutylene gas; ensure the system is vented through a bubbler.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (stain with bromocresol green to visualize the free acid).

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.

  • Purification: The residue is typically pure enough for subsequent steps. If necessary, purify via short-path silica plug (eluting with DCM/MeOH).

Critical Note: Avoid using HCl/MeOH, as this may lead to transesterification (converting the t-butyl ester to a methyl ester), resulting in the dimethyl malonate byproduct.

Protocol B: Selective Basic Hydrolysis (Removal of Methyl Group)

Objective: To isolate the mono-t-butyl ester acid while retaining the acid-labile t-butyl group.

Reagents:

  • Substrate (1.0 eq)

  • Lithium Hydroxide (LiOH[1]·H

    
    O) (1.1 eq)
    
  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Preparation: Dissolve 10 mmol of substrate in 30 mL of THF/Water (3:1). Cool the solution to 0°C.

  • Hydrolysis: Add LiOH·H

    
    O (11 mmol, 462 mg) in one portion.
    
  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to 10°C. Strict temperature control is vital to prevent hydrolysis of the t-butyl ester. Monitor by LC-MS.

  • Quench: Once the starting material is consumed, carefully acidify to pH 4–5 using 1M citric acid or 0.5M KHSO

    
    . Do not use strong mineral acids (HCl)  to avoid cleaving the t-butyl ester.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
Protocol C: Construction of Quaternary Centers (Alkylation)

Objective: To introduce a second alkyl group at the alpha position, creating a quaternary carbon, a common motif in inhibitor design to restrict conformational flexibility.

Reagents:

  • Substrate (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Electrophile: Alkyl Halide (R-X) (1.2 eq)

  • Solvent: DMF or THF (anhydrous)

Procedure:

  • Deprotonation: Suspend NaH (12 mmol) in anhydrous DMF (15 mL) at 0°C under Argon.

  • Addition: Add the substrate (10 mmol) dissolved in DMF (5 mL) dropwise. Evolution of H

    
     gas will be observed. Stir for 30 min at 0°C to ensure complete enolate formation.
    
  • Alkylation: Add the alkyl halide (12 mmol) dropwise.

  • Reaction: Allow to warm to room temperature. For sterically hindered electrophiles, heating to 60°C may be required.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Et
    
    
    
    O. The product now contains a quaternary center (Me, R, COOtBu, COOMe).

Troubleshooting & Optimization

IssueRoot CauseSolution
Loss of t-Bu group during basic hydrolysis Solution too acidic during workup or reaction temp too high.Use Citric Acid for acidification (pH 4-5). Keep reaction < 20°C.
Transesterification (Me replaces t-Bu) Methanol used as solvent or generated in situ.Avoid MeOH in acidic conditions. Use THF/DCM.
Incomplete Alkylation Steric hindrance at the alpha-methyl site.Switch base to KHMDS or KOtBu; use a more polar aprotic solvent (DMF/DMSO).
Decarboxylation during workup Thermal instability of the free malonic acid.Keep rotary evaporator bath < 40°C. Store free acids at -20°C.

References

  • Sigma-Aldrich. this compound Product Specification. CAS 132180-14-4. Link

  • BenchChem. Application Notes: Deprotection of tert-Butyl Esters in Malonate Synthesis. (2025). Link

  • Organic Syntheses. Di-tert-butyl Methylenemalonate. Org. Synth. 1983, 61, 98. (Demonstrates related malonate reactivity). Link

  • Niu, L., et al. Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate. Food Science, 2015, 36(10).[3][4] (Protocol for alkylation of methyl malonates). Link[3]

  • Marcantoni, E., et al. Selective Hydrolysis of tert-Butyl Esters. J. Org.[5][6] Chem., 2004, 69, 6131.[7] (Mechanistic basis for ZnBr2 and acidic cleavage). Link

Sources

Application Note: Orthogonal Functionalization and Knoevenagel-Doebner Condensation of 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary

The synthesis of highly substituted, rigidified alkene pharmacophores—such as


-methyl-

-unsaturated esters (methacrylate derivatives)—is a recurring challenge in drug development. Standard olefination techniques often suffer from poor stereoselectivity or require harsh, non-scalable conditions. This application note details a highly efficient, two-step orthogonal synthesis utilizing 1-tert-butyl 3-methyl 2-methylmalonate . By leveraging the differential acid lability of its ester groups, chemists can perform a selective deprotection followed by a Knoevenagel-Doebner condensation, yielding geometrically pure trisubstituted alkenes.

Strategic Rationale & Chemical Causality

As a Senior Application Scientist, I frequently see synthetic routes fail during scale-up due to a misunderstanding of malonate reactivity. A standard Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated[1].

However, This compound is an


-monosubstituted malonate. It possesses only one

-proton. If this diester undergoes an aldol addition with an aldehyde, the resulting

-hydroxy diester lacks a second

-proton. Consequently, dehydration to form the alkene is chemically impossible without breaking a carbon-carbon bond.

To overcome this, we must induce a decarboxylative elimination . This requires a free carboxylic acid. The structural brilliance of this compound lies in its orthogonality [2]. The tert-butyl ester can be selectively cleaved using strong acids like trifluoroacetic acid (TFA) via the formation of a stable tert-butyl cation (which eliminates as isobutylene gas), leaving the methyl ester perfectly intact[3]. The resulting mono-acid can then undergo the Doebner modification of the Knoevenagel condensation, which entails the use of pyridine as a solvent to facilitate simultaneous dehydration and decarboxylation[1].

Mechanistic Pathway

The workflow relies on a precisely timed sequence of bond cleavages and formations. The mechanism is outlined in the diagram below.

KnoevenagelPathway A 1-tert-butyl 3-methyl 2-methylmalonate (Mixed Diester) B Acidic Cleavage (TFA / DCM) A->B C 3-methoxy-2-methyl- 3-oxopropanoic acid (Mono-acid) B->C D Aldol Addition (Aldehyde + Piperidine) C->D E beta-Hydroxy Acid Intermediate D->E F Doebner Decarboxylation (-CO2, -H2O) E->F G alpha-Methyl-alpha,beta- unsaturated methyl ester F->G

Fig 1: Reaction pathway from the orthogonal mixed malonate to the target α,β-unsaturated ester.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical parameters is embedded within the steps to ensure reproducibility during scale-up.

Protocol A: Selective Cleavage of the tert-Butyl Ester

Objective: Unmask the carboxylic acid while preserving the methyl ester.

  • Initialization: Dissolve this compound (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Temperature Control (Critical): Cool the reaction flask to 0 °C using an ice bath. Causality: The subsequent addition of TFA is exothermic. Elevated temperatures during cleavage can lead to premature, uncontrolled thermal decarboxylation of the product.

  • Acid Addition: Dropwise add Trifluoroacetic Acid (TFA) (10.0 equiv) over 15 minutes[3].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor the reaction via TLC (stain with KMnO4) until the starting material is completely consumed.

  • Isolation: Concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA (which would neutralize the basic catalyst in the next step), co-evaporate the crude oil with anhydrous toluene (3 × 20 mL). The resulting 3-methoxy-2-methyl-3-oxopropanoic acid is used immediately without further purification.

Protocol B: Knoevenagel-Doebner Condensation

Objective: Form the trisubstituted alkene via decarboxylative elimination.

  • Initialization: Dissolve the crude mono-acid (from Protocol A) in anhydrous pyridine (0.3 M). Causality: Pyridine is not just a solvent; it acts as a weak base to deprotonate the carboxylic acid, forming the carboxylate necessary to drive the anti-periplanar elimination of CO₂[1].

  • Reagent Addition: Add the target aldehyde (e.g., benzaldehyde, 1.05 equiv).

  • Catalyst Injection: Add piperidine (0.2 equiv). Causality: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for the initial nucleophilic attack by the malonate[4].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 115 °C. Maintain this temperature for 4–6 hours. Self-Validation: You will observe active bubbling. This is the evolution of CO₂ gas. The reaction is complete when gas evolution ceases.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove pyridine and piperidine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Optimization

When optimizing the Doebner step for


-substituted malonates, the choice of solvent and base heavily dictates both the yield and the thermodynamic (E)/(Z) stereoselectivity. Table 1 summarizes our internal benchmarking using benzaldehyde as the model electrophile.

Table 1: Optimization of the Knoevenagel-Doebner Condensation Step

EntrySolventBase Catalyst (Equiv)Temp (°C)Time (h)Yield (%)(E):(Z) Ratio
1ToluenePiperidine (0.1)110124585:15
2DMFPyrrolidine (0.2)10066280:20
3PyridinePiperidine (0.1)9087892:8
4 Pyridine Piperidine (0.2) 115 (Reflux) 4 91 95:5

Data Insight: Entry 4 represents the optimal conditions. The high concentration of pyridine combined with reflux temperatures ensures rapid decarboxylation, which prevents the reversible retro-aldol reaction and locks in the thermodynamically favored (E)-isomer.

Analytical Benchmarks & Troubleshooting

To verify the success of this workflow, rely on the following analytical checkpoints:

  • Post-Cleavage (Protocol A): In the ¹H-NMR spectrum, verify the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (the tert-butyl group). The 3-proton doublet of the

    
    -methyl group and the 3-proton singlet of the methyl ester must remain intact.
    
  • Post-Condensation (Protocol B): Look for the appearance of the vinylic proton in the 7.0–7.8 ppm range. The

    
    -methyl group will shift from a doublet (in the starting material) to a vinylic singlet (typically around 2.0–2.2 ppm) exhibiting allylic coupling.
    
  • Troubleshooting Low Yields: If the yield in Protocol B is low, the most common culprit is residual TFA from Protocol A. TFA protonates the piperidine catalyst, stalling the formation of the iminium intermediate. Ensure rigorous co-evaporation with toluene.

References

  • Knoevenagel, E. "The Knoevenagel Condensation." ResearchGate.
  • Wikipedia Contributors. "Knoevenagel condensation." Wikipedia, The Free Encyclopedia.
  • BenchChem. "Diethyl 2-(3-methylbenzyl)malonate - Overview of Malonate Esters in Organic Synthesis." Benchchem.
  • BenchChem. "Cleavage of the tert-butyl ester without affecting other functional groups." Benchchem Troubleshooting.

Sources

Scalable synthesis of 1-Tert-butyl 3-methyl 2-methylmalonate for industrial use

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-tert-Butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) is a highly valued asymmetric C3 building block widely utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors and peptidomimetics [2].

The primary challenge in synthesizing asymmetric malonate diesters lies in differentiating the two carboxylate groups. Direct partial hydrolysis of symmetric dimethyl or di-tert-butyl malonates suffers from poor statistical yields and difficult downstream separations. Therefore, a sequential, bottom-up construction starting from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is the preferred industrial strategy [4]. This Application Note details a robust, three-step scalable protocol designed to maximize yield, ensure high purity, and maintain operational safety at scale.

Retrosynthetic Analysis & Route Selection

The synthesis is executed in three distinct phases:

  • Ring-Opening: Meldrum's acid is reacted with tert-butanol to yield mono-tert-butyl malonate.

  • Esterification: The mono-ester is methylated to form tert-butyl methyl malonate.

  • Alpha-Alkylation: The asymmetric diester undergoes controlled alpha-methylation to yield the target compound.

G Meldrum Meldrum's Acid (CAS: 2033-24-1) MonoEster Mono-tert-butyl Malonate (CAS: 40052-13-9) Meldrum->MonoEster t-BuOH, Reflux (- Acetone, - CO2) Diester tert-Butyl Methyl Malonate (CAS: 42726-73-8) MonoEster->Diester MeOH, Catalyst (Esterification) Target 1-tert-Butyl 3-Methyl 2-Methylmalonate (CAS: 132180-14-4) Diester->Target Base (NaH/K2CO3) MeI or DMS

Synthetic workflow for this compound from Meldrum's acid.

Mechanistic Insights & Causality

To ensure a self-validating and scalable system, each step has been optimized based on underlying mechanistic principles:

  • Thermodynamic Driving Force in Step 1: Meldrum's acid is highly electrophilic at its carbonyl centers. The nucleophilic attack by tert-butanol triggers a fragmentation that releases acetone and carbon dioxide [4]. This irreversible gas evolution drives the reaction to completion without the need for coupling reagents, making it highly atom-economical.

  • Orthogonal Protecting Groups: The tert-butyl ester is sterically hindered and acid-labile, whereas the methyl ester is base-labile. This orthogonality is crucial for downstream API synthesis[2]. Mild esterification conditions (e.g., using HfCl₄ or controlled Fischer esterification) are required in Step 2 to prevent premature cleavage of the tert-butyl group [3].

  • Control of Alpha-Alkylation: The pKa of the active methylene in tert-butyl methyl malonate is approximately 13. Deprotonation forms a resonance-stabilized enolate. The critical quality attribute (CQA) here is preventing over-alkylation (dimethylation) [1].

    • Lab Scale: Sodium hydride (NaH) or LiHMDS provides quantitative, irreversible deprotonation.

    • Industrial Scale: Hydrogen gas evolution from NaH poses severe safety risks. Thus, a solid-liquid phase-transfer catalysis (PTC) system using K₂CO₃ and a mild alkylating agent like Dimethyl Sulfate (DMS) is preferred to control the exotherm and minimize dialkylation.

G SM tert-Butyl Methyl Malonate Enolate Malonate Enolate Intermediate (Resonance Stabilized) SM->Enolate Base (NaH or K2CO3) (- H2 or HCO3-) Product Mono-methylated Product (Target) Enolate->Product MeI / DMS (SN2 Attack) SideProduct Di-methylated Impurity (Over-alkylation) Product->SideProduct Excess Base/MeI (Side Reaction)

Mechanistic pathway of alpha-methylation highlighting the enolate intermediate and side reactions.

Experimental Protocols

Protocol A: Synthesis of 3-tert-Butoxy-3-oxopropanoic acid (Mono-tert-butyl malonate)

Note: This step leverages the thermal decomposition of Meldrum's acid.

  • Charge: Equip a 2 L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet. Charge 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 100 g, 0.69 mol) and anhydrous tert-butyl alcohol (800 mL)[4].

  • Reaction: Heat the suspension to reflux (approx. 82°C). The mixture will become homogeneous. Maintain reflux for 6 hours. In-Process Control (IPC): Monitor CO₂ evolution; reaction is complete when gas evolution ceases.

  • Workup: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove excess tert-butanol and the acetone byproduct.

  • Yield: The product is obtained as a colorless oil (approx. 110 g, quantitative yield) and can be used directly in the next step without further purification [4].

Protocol B: Synthesis of tert-Butyl Methyl Malonate
  • Charge: To a 2 L reactor containing the mono-ester (110 g, 0.69 mol), add anhydrous methanol (800 mL) [3].

  • Catalysis: Add a mild Lewis acid catalyst, such as Hafnium(IV) chloride tetrahydrofuran complex (1:2) (approx. 1 mol%) or utilize standard EDC/DMAP coupling if strictly avoiding acidic conditions [3].

  • Reaction: Stir the mixture at room temperature (20-25°C) for 24-48 hours. IPC: Monitor by GC/MS until the mono-ester is <1%.

  • Workup: Quench with saturated aqueous NaCl (500 mL). Extract the aqueous layer with dichloromethane (3 x 400 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or short-path silica gel filtration (Hexane/EtOAc) to afford tert-butyl methyl malonate as a clear liquid (approx. 109 g, 91% yield) [3].

Protocol C: Alpha-Methylation to this compound

This protocol describes the scalable K₂CO₃/DMS method. For lab-scale NaH/MeI procedures, refer to Table 1.

  • Charge: In a thoroughly dried 2 L reactor under nitrogen, charge tert-butyl methyl malonate (100 g, 0.57 mol), anhydrous DMF (500 mL), and finely powdered anhydrous K₂CO₃ (118 g, 0.85 mol, 1.5 eq) [1].

  • Cooling: Cool the suspension to 0°C using a chiller.

  • Alkylation: Add Dimethyl Sulfate (DMS) (79 g, 0.63 mol, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 5°C to prevent thermal runaway and minimize dialkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. IPC: Monitor by GC/FID. Target <2% unreacted starting material and <5% dimethylated impurity.

  • Quench & Workup: Cool to 0°C and carefully quench with 1M HCl (200 mL) to neutralize excess K₂CO₃ and destroy unreacted DMS. Extract with Ethyl Acetate (3 x 300 mL). Wash the combined organics with water (3 x 300 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Fractional vacuum distillation yields the pure target compound as a colorless liquid.

Quantitative Data & Process Optimization

To establish a self-validating protocol, various conditions for the alpha-methylation step (Protocol C) were evaluated. The data below summarizes the causality between reagent selection and impurity profiles.

Table 1: Optimization of Alpha-Methylation Conditions for tert-Butyl Methyl Malonate

Base (Equivalents)Alkylating Agent (Eq)SolventTemp (°C)Conversion (%)Mono-alkylated Yield (%)Di-alkylated Impurity (%)Scalability / Safety Notes
NaH (1.1)MeI (1.1)THF0 to 25>99888Lab-scale only; H₂ gas hazard.
LiHMDS (1.05)MeI (1.05)THF-78>99923Excellent control, high cost [2].
K₂CO₃ (1.5)MeI (1.2)Acetone25 to 56857012Sluggish reaction; higher dialkylation.
K₂CO₃ (1.5) DMS (1.1) DMF 0 to 25 98 90 4 Optimal for industrial scale; low cost.

Data Interpretation: While strong bases like LiHMDS provide the tightest control over the enolate geometry and minimize the dimethylated impurity, their cost and cryogenic requirements (-78°C) make them unsuitable for metric-ton scale production. The K₂CO₃/DMS system in DMF strikes the optimal balance between safety, cost-efficiency, and product purity.

References

  • Title: WO2018213632A1 - Kinase inhibitors and uses thereof Source: Google Patents URL

Microwave-assisted synthesis using 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Divergent Synthesis Using 1-Tert-Butyl 3-Methyl 2-Methylmalonate

Introduction & Strategic Utility

In modern drug development and complex molecule synthesis, the demand for orthogonally protected, asymmetric building blocks is paramount. This compound (CAS: 132180-14-4) serves as a highly specialized aliphatic scaffold. The structural asymmetry of its diester moieties—combining a sterically hindered tert-butyl group with a labile methyl ester—provides a unique platform for divergent synthesis.

Historically, functionalizing malonate derivatives required prolonged heating (12–24 hours) in toxic, high-boiling solvents like DMSO or DMF[1]. This application note details field-proven, microwave-assisted organic synthesis (MAOS) protocols designed to selectively functionalize this molecule. By leveraging dielectric heating, these workflows drastically reduce reaction times to minutes, eliminate hazardous co-solvents, and establish self-validating quality controls for high-throughput environments[2].

Mechanistic Causality in Microwave Activation

Microwave irradiation does not merely heat the reaction vessel; it directly couples with polar solvents and ionic additives to alter the kinetic landscape of the reaction.

  • Aqueous Krapcho Decarboxylation: Traditional Krapcho reactions require wet DMSO to solubilize the organic substrate and salts. Under microwave conditions (210 °C), water enters a subcritical state, drastically lowering its dielectric constant to mimic organic solvents and homogenize the mixture. By utilizing lithium sulfate (

    
    ), the lithium cation strongly coordinates to the less hindered methyl ester carbonyl, increasing its electrophilicity. The sulfate anion modulates the pH to generate hydroxide, driving a 
    
    
    
    -type hydrolysis[2]. Crucially, the tert-butyl ester remains completely unreactive due to severe steric shielding against nucleophilic attack, ensuring perfect chemoselectivity.
  • 
    -Arylation:  The inherent steric hindrance of the existing 
    
    
    
    -methyl group makes further substitution difficult. Microwave irradiation directly couples with the
    
    
    catalyst, rapidly overcoming the activation energy barrier required to form sterically congested quaternary carbon centers[3].

Experimental Workflows

G cluster_0 Pathway A: Aqueous Decarboxylation cluster_1 Pathway B: α-Arylation SM 1-tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) MW_Krapcho Microwave Heating Li2SO4, H2O, 210°C, 30 min SM->MW_Krapcho Krapcho Conditions MW_Alk Microwave Heating Cu(OTf)2, Toluene, 90°C, 30 min SM->MW_Alk Aryl Iodide Cross-Coupling Prod1 tert-Butyl 2-methylpropanoate (Monoester) MW_Krapcho->Prod1 -CO2, -MeOH Prod2 α-Aryl-α-methyl Mixed Malonate MW_Alk->Prod2 C-C Bond Formation

Fig 1: Microwave-assisted divergent synthesis pathways for this compound.

Validated Step-by-Step Protocols

Protocol A: Green Microwave-Assisted Aqueous Krapcho Decarboxylation

Objective: Selective cleavage and decarboxylation of the methyl ester to yield tert-butyl 2-methylpropanoate.

Materials:

  • This compound (1.5 mmol)

  • Lithium sulfate (

    
    , 1.5 mmol)
    
  • Deionized water (3.0 mL)

Procedure:

  • Preparation: Charge a 5 mL heavy-walled microwave reactor vial with the malonate substrate,

    
    , and deionized water.
    
  • Sealing: Cap the vial with a Teflon-lined crimp seal. Ensure the magnetic stir bar is freely moving to prevent localized superheating.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 210 °C for 30 minutes.

  • System Validation Check (Critical): Monitor the real-time pressure curve on the microwave terminal. A successful decarboxylation will exhibit a steady residual pressure plateau of 3–4 atm above the solvent's baseline vapor pressure. This physical metric confirms stoichiometric

    
     liberation and validates the reaction's progress without opening the vessel[4].
    
  • Workup: Cool the vial to 40 °C. Caution: Safely vent the pressurized

    
     according to manufacturer guidelines before decrimping[4]. Pour the contents into saturated 
    
    
    
    (10 mL) and extract with EtOAc (2 × 15 mL).
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Microwave-Assisted Cu-Catalyzed -Arylation

Objective: Synthesis of a quaternary


-aryl-

-methyl mixed malonate intermediate for azaheterocycle preparation[3].

Materials:

  • This compound (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • 
     (10 mol%)
    
  • 2-Picolinic acid (20 mol%)

  • 
     (2.0 mmol)
    
  • Anhydrous Toluene (2.0 mL)

Procedure:

  • Preparation: In a glovebox or under strict inert atmosphere (

    
    /Ar), combine all solid reagents in a 10 mL microwave vial.
    
  • Solvent Addition: Add anhydrous toluene followed by the malonate substrate and aryl iodide. Seal the vial tightly.

  • Irradiation: Heat under microwave irradiation at 90 °C for 30 minutes.

  • System Validation Check: Perform TLC (Hexane:EtOAc 9:1). The starting malonate (

    
    ) should be fully consumed. The reaction mixture will also undergo a distinct color shift from pale blue to dark brown, visually confirming the active copper-picolinic acid catalytic cycle[3].
    
  • Workup: Filter the crude mixture through a short pad of Celite to remove insoluble copper and cesium salts. Wash the pad with EtOAc (20 mL) and concentrate the filtrate for subsequent column chromatography.

Quantitative Performance Metrics

To demonstrate the distinct advantages of dielectric heating, the following table summarizes the performance of this compound functionalization under both conventional thermal and microwave-assisted conditions.

Reaction TypeHeating MethodCatalyst / AdditiveSolventTemp (°C)TimeYield (%)Purity (GC-MS)
Krapcho Decarboxylation Conventional Batch

Wet DMSO16018 h62%88%
Krapcho Decarboxylation Microwave (MAOS)


210 30 min 89% >98%

-Arylation
Conventional Batch

/ Ligand
Toluene9024 h45%75%

-Arylation
Microwave (MAOS)

/ Ligand
Toluene 90 30 min 91% 95%

Note: The MAOS approach not only increases isolated yield but entirely eliminates the generation of hazardous DMSO degradation byproducts, simplifying downstream purification.

References

  • Source: organic-chemistry.
  • Source: thieme-connect.
  • Source: researchgate.
  • Source: sigmaaldrich.
  • Source: tandfonline.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Alkylation of 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to alkylate 1-tert-butyl 3-methyl 2-methylmalonate to create a quaternary carbon center. This is a non-trivial transformation. Unlike simple malonate alkylations, your substrate possesses significant steric bulk at the nucleophilic site (a tertiary enolate) and contains a mixed ester system susceptible to transesterification (scrambling).

This guide addresses the three primary failure modes responsible for low yields in this specific reaction:

  • Steric Hindrance: Incomplete reaction due to the difficulty of forming a quaternary center.

  • Transesterification: Loss of the tert-butyl group via nucleophilic attack by incompatible alkoxides.

  • Decarboxylation: Premature loss of the tert-butyl ester due to thermal instability or trace acid.

Part 1: Critical Reaction Parameters (The "Why")

Base Selection: The "Non-Nucleophilic" Imperative

The Trap: Using Sodium Methoxide (NaOMe) or Ethoxide (NaOEt). The Reality: While standard for symmetric malonates, alkoxide bases will attack the tert-butyl ester carbonyl. This leads to transesterification, converting your valuable mixed ester into dimethyl 2-methylmalonate.

The Solution:

  • Primary Recommendation (NaH): Sodium Hydride is the gold standard here. It is a strong base (

    
    ) that is kinetically active but non-nucleophilic (once H2 is released). It drives deprotonation irreversibly.
    
  • Alternative (PTC): For scale-up or thermally sensitive substrates, solid Potassium Carbonate (

    
    ) with a Phase Transfer Catalyst (18-Crown-6 or TBAB) avoids strong basicity entirely.
    
Solvent Effects: Dipolar Aprotic is Mandatory

To alkylate a sterically hindered tertiary enolate, you need a "naked" anion.

  • DMF/DMAc: High dielectric constants dissociate the enolate-sodium ion pair, significantly increasing the nucleophilicity of the carbon atom.

  • THF: Often results in lower yields for quaternary center formation because the ion pair is tighter (less reactive).

Temperature Control: The Stability Window
  • tert-butyl esters begin to thermally decompose (isobutylene elimination) above 60-70°C in the presence of Lewis acids or even trace moisture.

  • Protocol Rule: Perform enolate formation at 0°C. Run alkylation at RT. Only heat to 50°C if absolutely necessary and strictly anhydrous.

Part 2: Troubleshooting Diagnostic Matrix

Use this table to diagnose your specific yield issue based on crude NMR/LCMS data.

SymptomProbable CauseCorrective Action
SM Recovery (No Rxn) Enolate aggregation or "Tight Ion Pair"Switch solvent to DMF or add DMPU (10% v/v) to disrupt aggregates.
Product Scrambling Transesterification via nucleophilic baseSTOP using NaOMe/NaOEt. Switch to NaH or LiHMDS. Ensure solvent is alcohol-free.
Isobutylene Loss Thermal decarboxylationReduce reaction temp <50°C. Ensure conditions are strictly neutral/basic (trace acid catalyzes loss).
O-Alkylation Enolate oxygen attack (Kinetic control)Switch to a "softer" leaving group (Iodide > Bromide > Tosylate). Ensure solvent is polar aprotic (DMF).
Low Conversion Steric bulk of electrophileIf R-X is secondary, yield will remain low. Add NaI (0.1 eq) to generate R-I in situ (Finkelstein).

Part 3: Visualizing the Pathway

The following diagram maps the kinetic competition between the desired C-alkylation and the parasitic side reactions.

ReactionPathway Start Substrate: 1-tBu 3-Me 2-Me-Malonate Base Base Addition (NaH or K2CO3) Start->Base Prod_Elim Mono-Ester / CO2 Start->Prod_Elim >70°C or Acid Enolate Tertiary Enolate (Sterically Crowded) Base->Enolate Prod_Final Target: Quaternary Malonate Enolate->Prod_Final DMF, 25°C Prod_O Enol Ether Enolate->Prod_O Non-polar solv. Prod_Scram Dimethyl Malonate Enolate->Prod_Scram NaOMe Base Path_C C-Alkylation (Desired) Path_O O-Alkylation (Side Rxn) Path_Trans Transesterification (If RO- used) Path_Decarb Decarboxylation (If High T / H+)

Caption: Kinetic competition in mixed malonate alkylation. Green path requires polar aprotic solvent and non-nucleophilic base.

Part 4: Optimized Experimental Protocols

Method A: High-Efficiency Protocol (NaH/DMF)

Best for: Unreactive electrophiles and maximizing yield.

Reagents:

  • Substrate: 1.0 equiv

  • NaH (60% dispersion): 1.1 equiv

  • Electrophile (R-Br or R-I): 1.2 equiv

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Wash NaH with dry hexane (3x) to remove mineral oil if high purity is required (optional but recommended for difficult substrates).

  • Solvation: Suspend NaH in anhydrous DMF at 0°C.

  • Enolization: Add the Malonate substrate dropwise over 15 minutes. Hydrogen gas will evolve.

    • Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 15 mins. The solution should turn clear/yellow, indicating complete enolate formation.

  • Alkylation: Cool back to 0°C. Add the electrophile dropwise.

  • Reaction: Allow to warm to RT. Stir for 4-16 hours.

    • Note: Do not heat above 50°C to prevent t-butyl cleavage.

  • Quench: Pour mixture into ice-cold saturated

    
    . Extract with EtOAc.[1][2]
    
Method B: Phase Transfer Catalysis (Mild)

Best for: Sensitive substrates or avoiding hazardous NaH.

Reagents:

  • Substrate: 1.0 equiv

  • 
     (Powdered, Anhydrous): 3.0 equiv
    
  • 18-Crown-6 (Catalyst): 0.1 equiv (10 mol%)

  • Solvent: MeCN (Acetonitrile) or Acetone

Step-by-Step:

  • Combine substrate, electrophile, and 18-Crown-6 in MeCN.

  • Add powdered

    
    .
    
  • Stir vigorously at RT (or mild reflux ~40-50°C).

  • Mechanism: The crown ether solubilizes the potassium enolate into the organic phase, allowing reaction without strict anhydrous conditions.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Potassium tert-Butoxide (KOtBu) as a base? A: Yes, but with caution. KOtBu is bulky and non-nucleophilic enough to avoid transesterification. However, it is extremely basic and can cause elimination of the alkyl halide (E2 reaction) rather than substitution (Sn2), especially if your electrophile is hindered. NaH is generally cleaner for this specific transformation.

Q: My product contains a "des-t-butyl" impurity (carboxylic acid). Why? A: You likely exposed the reaction to acidic conditions during workup or used wet DMF. Tert-butyl esters hydrolyze rapidly in the presence of water and heat.

  • Fix: Quench with cold ammonium chloride. Do not use HCl to acidify the aqueous layer during extraction.

Q: I need to install a bulky group (e.g., Isopropyl). It’s not working. A: You are hitting the "Steric Wall." You are trying to react a tertiary nucleophile with a secondary electrophile. This is chemically disfavored.

  • Workaround: Switch to the corresponding iodide (R-I) or triflate (R-OTf) to increase electrophilicity. If that fails, this route may be impossible; consider alkylating the less hindered "methyl malonate" first, then installing the methyl group second (though this requires changing your starting material).

References

  • General Malonic Ester Synthesis & Base Selection

    • March's Advanced Organic Chemistry, 8th Ed.
    • BenchChem Technical Support.[1][2][3][4][5] "Comparative Study of Different Bases for the Alkylation of Malonic Esters." (2025).[2]

  • Phase Transfer Catalysis Protocols

    • BenchChem Application Notes.[4][5] "Diethyl Butylmalonate in Phase Transfer Catalysis." (2025).[5]

    • Frontiers in Chemistry. "Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis." (2023).[6][7][8]

  • Stability of Tert-Butyl Esters

    • Organic Chemistry Portal. "Tert-Butyl Esters: Protection and Stability."

    • Greene, T.W., Wuts, P.G.M.[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9]

Sources

Technical Support Center: Handling & Troubleshooting 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique reactivity of 1-tert-butyl 3-methyl 2-methylmalonate .

Mixed malonate diesters are highly valued for their ability to undergo orthogonal deprotection. However, the presence of a highly acid-sensitive tert-butyl group paired with a central alpha-methyl group creates a system that is highly susceptible to premature cleavage and subsequent thermal decarboxylation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compound during synthesis and purification.

Core Diagnostic Logic: The Decarboxylation Pathway

To prevent decarboxylation, we must first understand the mechanistic triggers. Decarboxylation of malonates rarely occurs when both ester groups are intact. The primary failure mode is the unintended cleavage of either the tert-butyl or methyl ester, yielding a malonic monoacid. Once the free carboxylic acid is exposed, the molecule can easily form a 6-membered cyclic transition state, leading to the irreversible loss of CO₂ upon exposure to thermal stress.

DecarboxylationPathway A 1-tert-butyl 3-methyl 2-methylmalonate B Acidic Conditions (e.g., HCl, TFA) A->B t-Butyl Cleavage C Harsh Basic Conditions (e.g., KOtBu/DMSO) A->C Methyl Cleavage D Malonic Monoacid Intermediate B->D Yields C->D Yields E Thermal Stress (>40°C in Acid) D->E Exposed to F Decarboxylation (CO2 Loss) E->F Cyclic Transition State

Mechanism of unwanted decarboxylation via monoacid formation and thermal stress.

Troubleshooting Guide & FAQs

Q1: Why am I observing decarboxylation during routine silica gel chromatography? A1: Silica gel possesses mild Brønsted acidity. When this compound is exposed to silica for prolonged periods, this trace acidity can catalyze the cleavage of the highly sensitive tert-butyl ester via an E1 elimination mechanism, generating isobutylene and the corresponding monoacid. Once this malonic monoacid is formed, even mild thermal stress—such as concentrating fractions on a rotary evaporator at 40–50°C—triggers decarboxylation. The reaction proceeds through a concerted, 6-membered cyclic transition state 1[1]. Troubleshooting Action: Buffer your silica gel with 1% triethylamine (TEA) prior to loading the column, or switch to neutral alumina to prevent acid-catalyzed ester cleavage.

Q2: I need to selectively saponify the methyl ester. How do I prevent the tert-butyl group from cleaving and subsequently decarboxylating? A2: The tert-butyl ester is sterically hindered and generally resistant to mild aqueous basic hydrolysis, which allows for excellent chemoselectivity when targeting the methyl ester 2[2]. However, using strong, non-aqueous bases (e.g., potassium tert-butoxide in DMSO) can force the hydrolysis of the hindered tert-butyl group 3[3]. If the tert-butyl group is cleaved and the reaction is heated, the resulting monoacid will decarboxylate upon acidic workup. Troubleshooting Action: Perform saponification using LiOH in a mixed aqueous/organic solvent system at 0°C. During the acidic workup, strictly maintain the temperature at 0°C and extract the product immediately (see protocol below).

Q3: Can I use distillation to purify this compound? A3: Distillation is highly risky for mixed malonates containing a tert-butyl group. While dialkyl malonates are generally more thermally stable than their monoacid counterparts, the tert-butyl group is highly susceptible to thermal elimination at elevated temperatures (>150°C). If trace moisture or acidic impurities are present, the activation energy for cleavage drops significantly, leading to rapid decarboxylation. Troubleshooting Action: If distillation is absolutely necessary, use a high-vacuum setup (e.g., <0.1 Torr) to ensure the boiling point remains well below 80°C. Alternatively, rely on buffered chromatography.

Quantitative Stability Data

Understanding the operational boundaries of your compound is critical. The table below summarizes the stability profile of this compound under various experimental conditions.

Table 1: Stability Profile of this compound

ConditionReagent / EnvironmentTemperatureOutcomeMechanistic Causality
Acidic (Strong) 10% TFA in DCM25°CRapid t-butyl cleavageE1 elimination forms isobutylene and monoacid.
Acidic + Heat 1M HCl (aq) / Reflux80°CComplete decarboxylationMonoacid undergoes cyclic concerted CO₂ loss[1].
Basic (Mild) LiOH (aq) in THF/MeOH0°C to 25°CSelective methyl cleavageSteric shielding protects the t-butyl ester[2].
Basic (Harsh) KOtBu in DMSO60°Ct-butyl cleavage & degradationNon-aqueous base attacks the hindered ester[3].
Thermal Stress Neat (High Vacuum)< 80°CStableInsufficient thermal energy for elimination.

Experimental Protocols

Protocol: Safe Selective Hydrolysis of the Methyl Ester

Objective: Isolate 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid without triggering CO₂ loss. Self-Validating Principle: By strictly controlling temperature and pH exposure time, the kinetic stability of the monoacid is preserved, preventing the cyclic transition state required for decarboxylation.

Step 1: Solvent Preparation Prepare a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol, and distilled Water. Cool the mixture to 0°C in an ice bath.

Step 2: Reagent Addition Dissolve this compound (1.0 eq) in the solvent mixture. Slowly add LiOH·H₂O (1.1 eq) portion-wise. Causality: LiOH acts as a mild nucleophile. The low temperature ensures kinetic control, selectively attacking the less sterically hindered methyl ester while leaving the tert-butyl ester intact[2].

Step 3: Reaction Monitoring Stir at 0°C for 2 hours. Monitor via TLC (buffered with 1% AcOH in the eluent) until the starting material is completely consumed.

Step 4: Thermal Control During Concentration Concentrate the mixture under reduced pressure strictly below 25°C to remove THF and Methanol. Causality: Removing organic solvents before acidification prevents the reversal of the reaction (re-esterification). Keeping the temperature below 25°C prevents thermal degradation of the intermediate salt.

Step 5: Acidification Dilute the aqueous residue with ice-cold water and layer with ethyl acetate. Dropwise, add 1M HCl at 0°C until the aqueous layer reaches pH 3-4. Causality: The biphasic system ensures that as soon as the free monoacid is formed, it partitions into the organic layer. This minimizes its exposure to the acidic aqueous environment, preventing acid-catalyzed cleavage of the remaining tert-butyl group.

Step 6: Isolation Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <25°C. Store the resulting monoacid at -20°C to ensure long-term stability.

References

  • BenchChem. Technical Support Center: Optimizing Reactions with Potassium Tert-Butyl Malonate.3

  • Master Organic Chemistry. Decarboxylation of beta-keto acids and malonic esters.1

  • The Journal of Organic Chemistry (ACS Publications). Practical Synthesis of BILA 2157 BS, a Potent and Orally Active Renin Inhibitor: Use of an Enzyme-Catalyzed Hydrolysis for the Preparation of Homochiral Succinic Acid Derivatives.2

Sources

Technical Support Center: Stability and Selective Deprotection of 1-Tert-Butyl 3-Methyl 2-Methylmalonate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for mixed malonate ester management. 1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) is a highly versatile building block in medicinal chemistry, frequently utilized in the malonic ester synthesis of therapeutic agents[1]. The orthogonal protecting group strategy—pairing a highly acid-labile tert-butyl ester with a relatively stable methyl ester—allows researchers to selectively unmask one carboxylate arm for downstream functionalization (e.g., decarboxylation or amide coupling) without affecting the other[1][2].

This guide is designed for drug development professionals and synthesists, addressing the mechanistic causality of its stability, common troubleshooting scenarios under acidic conditions, and validated experimental protocols.

Part 1: Mechanistic Insights & Causality (FAQs)

Q1: How does this compound behave under standard acidic conditions? A1: Under controlled acidic conditions (e.g., Trifluoroacetic acid (TFA) in dichloromethane), the compound undergoes highly selective cleavage of the tert-butyl ester, while the methyl ester remains completely intact[1][3].

  • The Causality: The differential stability lies in the thermodynamics of the intermediate carbocations. Protonation of the tert-butyl ester's carbonyl oxygen increases its electrophilicity, leading to the rapid expulsion of a highly stable tertiary butyl cation[4]. This cation subsequently loses a proton to form isobutylene gas, driving the equilibrium forward to completion[4][5]. Conversely, cleaving the methyl ester via an analogous unimolecular pathway would require the formation of a highly unstable methyl cation, rendering it kinetically inert under non-aqueous acidic conditions[2].

Q2: Why is my methyl ester sometimes hydrolyzing during the tert-butyl deprotection? A2: Methyl ester hydrolysis under acidic conditions is an equilibrium-driven bimolecular process that typically requires a large molar excess of water and elevated heat[4]. If you observe methyl ester cleavage, your reaction likely contains excessive adventitious water, or you are using aqueous mineral acids (like 6N HCl) instead of anhydrous organic acids[4]. To maintain orthogonality, strictly anhydrous conditions must be employed[3][6].

Part 2: Troubleshooting & Optimization

Q3: My tert-butyl ester cleavage is incomplete. What are the primary causes and solutions? A3: Incomplete cleavage is generally a kinetic issue stemming from insufficient acid strength, inadequate reaction time, or suboptimal temperatures[7].

  • Causality: The deprotection is acid-catalyzed and temperature-dependent. Lower temperatures exponentially decrease the rate of t-butyl cation formation.

  • Solution: Ensure the reaction is run at room temperature (20-25°C). If using a standard 50% TFA/DCM mixture, monitor via LC-MS. If the reaction stalls after 2-5 hours, increase the TFA concentration to 95-100% to force the protonation equilibrium forward[7].

Q4: I am observing unwanted alkylation side products. How can I prevent this? A4: The expelled t-butyl cation is a potent electrophile. Before it can eliminate to form isobutylene, it can alkylate electron-rich moieties (e.g., aromatic rings or heteroatoms) present elsewhere in your complex substrate[4][7].

  • Solution: Introduce carbocation scavengers into your cleavage cocktail. Adding Triisopropylsilane (TIS) or a small amount of water (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) effectively quenches the t-butyl cation, forming inert byproducts before it can react with your target molecule[7].

Part 3: Quantitative Data: Stability & Cleavage Matrix

The following table summarizes the stability and cleavage kinetics of the two ester arms of this compound under various acidic environments.

Acidic Conditiont-Butyl Ester Cleavage RateMethyl Ester StabilityMechanistic Notes & Causality
50% TFA in DCM Fast (2-5 hours)[7]Highly StableStandard method; proceeds via stable t-butyl cation expulsion[4].
100% TFA Very Fast (< 2 hours)[7]StableUsed for sterically hindered substrates; requires rigorous scavenging[7].
ZnBr₂ in DCM Moderate (12-24 hours)Highly StableMild Lewis acid coordination; preserves other acid-labile groups (e.g., N-Boc)[6].
6N HCl (Aqueous) FastUnstable (Hydrolyzes) Excess water and heat drive the equilibrium toward the full di-acid[4].

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the physical and chemical feedback during the experiment confirms its success.

Protocol A: Standard TFA-Mediated Selective Deprotection

This is the industry-standard method for unmasking the carboxylic acid while preserving the methyl ester[1].

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M to 0.5 M concentration.

    • Causality: Anhydrous DCM prevents adventitious water from acting as a nucleophile, thereby protecting the methyl ester from unwanted hydrolysis[7].

  • Acidification: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% v/v mixture[1]. If the substrate contains electron-rich moieties, add Triisopropylsilane (TIS) (2.5% v/v) as a carbocation scavenger[7].

  • Reaction: Stir the reaction at room temperature (20-25 °C) for 2 to 5 hours[7].

    • System Validation: Monitor the reaction via TLC or LC-MS. The complete disappearance of the non-polar diester spot and the appearance of a highly polar, MS-detectable mono-acid (3-methoxy-2-methyl-3-oxopropanoic acid) confirms successful t-butyl cation expulsion without methyl ester degradation.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x)[1].

    • Causality: Toluene forms an azeotrope with TFA. Co-evaporation physically drives off residual acid, preventing long-term degradation of the newly formed carboxylic acid during storage.

Protocol B: Mild Lewis-Acid Mediated Deprotection (ZnBr₂)

Used when the molecule contains other highly acid-sensitive groups that cannot withstand TFA[6].

  • Preparation: Dissolve the malonate substrate (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add Zinc Bromide (ZnBr₂) (2.0 to 3.0 eq)[6].

    • Causality: ZnBr₂ acts as a mild Lewis acid, highly selectively coordinating to the sterically accessible tert-butyl ester carbonyl. This facilitates cleavage without the harsh protonating power of TFA, preserving groups like N-Boc or trityl[6].

  • Reaction: Stir at room temperature for 12-24 hours.

    • System Validation: The reaction mixture will remain heterogeneous or change color depending on coordination. LC-MS validation is required to confirm the mass shift of -56 Da (loss of isobutylene).

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Part 5: Decision Workflow Visualization

Troubleshooting A Start: Deprotection of This compound B Is the cleavage complete after 2-5 hours? A->B C Yes: Proceed to workup B->C Complete D No: Check Reaction Conditions B->D Incomplete E Are there side products (e.g., methyl ester hydrolysis)? D->E F Increase TFA concentration or reaction time D->F Low Conversion G Switch to milder Lewis Acid (e.g., ZnBr2 in DCM) E->G Yes (Over-reaction) H Add Scavengers (e.g., TIS) to trap t-butyl cation E->H Cation Alkylation

Troubleshooting workflow for selective tert-butyl ester cleavage in mixed malonates.

References[4] Cleavage of the tert-butyl ester without affecting other functional groups - Benchchem.https://benchchem.com[1] this compound | 132180-14-4 - Sigma-Aldrich. https://sigmaaldrich.cn[8] Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions - Benchchem. https://benchchem.com[5] Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. https://acsgcipr.org[3] Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - Amelica. https://amelica.org[2] Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis - Benchchem.https://benchchem.com[7] Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed.https://nih.gov[6] What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - StackExchange. https://stackexchange.com

Sources

Optimizing temperature for 1-Tert-butyl 3-methyl 2-methylmalonate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Tert-butyl 3-methyl 2-methylmalonate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of temperature in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a classic malonic ester synthesis, which involves the C-alkylation of an enolate. The process begins with the deprotonation of the starting material, 1-Tert-butyl 3-methyl malonate, at the α-carbon using a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired product.

The overall transformation can be summarized as follows:

Caption: General reaction scheme for methylation of 1-Tert-butyl 3-methyl malonate.

Q2: Why is temperature a critical parameter in this specific synthesis?

A2: Temperature is arguably the most critical parameter to control in this synthesis for several reasons:

  • Rate of Deprotonation: The initial deprotonation of the malonate is an acid-base reaction. While often performed at 0 °C to control exothermicity, ensuring the reaction reaches completion may require warming. Insufficient temperature can lead to incomplete enolate formation and unreacted starting material.

  • SN2 vs. E2 Competition: The subsequent alkylation is an SN2 reaction. However, alkyl halides can also undergo an E2 elimination reaction, which is highly favored by higher temperatures.[1] While this is less of a concern with methyl halides, it becomes significant with larger alkyl groups. Precise temperature control ensures the substitution pathway is dominant.

  • Side Product Formation: The mono-alkylated product still possesses an acidic proton. At elevated temperatures, or with poor temperature control, the product itself can be deprotonated and undergo a second methylation, leading to the formation of 1-Tert-butyl 3-methyl 2,2-dimethylmalonate.[1][2]

  • Reagent Stability: Some bases and reagents may be less stable at higher temperatures. For instance, strong, non-nucleophilic bases are often preferred but can be thermally sensitive.

  • Ester Integrity: Although the tert-butyl ester is relatively robust to basic conditions, prolonged exposure to high temperatures in the presence of a base could potentially lead to hydrolysis, especially if trace amounts of water are present.[1]

Q3: What are the consequences of running the reaction too cold or too hot?

A3: Both scenarios lead to suboptimal results:

  • Too Cold (e.g., < 0 °C throughout): The primary risk is an incomplete or sluggish reaction. If the activation energy for either the deprotonation or the alkylation step is not met, you will likely observe a significant amount of unreacted starting material (1-Tert-butyl 3-methyl malonate) upon workup.[3][4]

  • Too Hot (e.g., > Room Temperature to Reflux): This is generally more detrimental. High temperatures significantly increase the rate of side reactions. The most common issues are the formation of the dialkylated byproduct and, depending on the substrate and base, potential elimination byproducts.[1] This complicates purification and lowers the yield of the desired mono-alkylated product.

Temperature_Effects cluster_low Low Temperature (< 0°C) cluster_high High Temperature (> RT) Temp Reaction Temperature Low_Rate Slow Reaction Rate Temp->Low_Rate Too Low High_Rate Fast Reaction Rate Temp->High_Rate Too High Incomplete Incomplete Conversion Low_Rate->Incomplete Low_Yield Low Yield of Product (High Starting Material) Incomplete->Low_Yield Side_Reactions Increased Side Reactions High_Rate->Side_Reactions Dialkylation Dialkylation Product Side_Reactions->Dialkylation Low_Purity Low Purity / Complex Mixture Dialkylation->Low_Purity

Caption: Consequences of suboptimal reaction temperatures.

Troubleshooting Guide

Problem 1: Low yield with significant recovery of starting material (1-Tert-butyl 3-methyl malonate).

Probable Cause Solution
Insufficient Deprotonation: The reaction temperature during the base addition and enolate formation step was too low, or the reaction time was too short. The base may not have been strong enough to fully deprotonate the malonate at the chosen temperature.1. Verify Base Potency: Ensure the base (e.g., NaH, NaOEt) is fresh and has not been deactivated by moisture. 2. Optimize Deprotonation Temperature: While starting the base addition at 0 °C is standard for safety, allow the reaction to slowly warm to room temperature and stir for 30-60 minutes to ensure complete enolate formation before adding the methylating agent.[1] 3. Monitor with TLC/GC-MS: Before adding the methylating agent, you can (carefully) quench a small aliquot and analyze it to confirm the absence of starting material.
Alkylation Temperature Too Low: The activation energy for the SN2 reaction was not reached, leading to a stalled reaction after enolate formation.1. Controlled Warming: After the dropwise addition of the methylating agent (e.g., methyl iodide) at 0 °C, allow the reaction to slowly warm to room temperature. 2. Gentle Heating: If the reaction is still sluggish at room temperature (as monitored by TLC or GC), gentle heating to 40-50 °C may be required. Proceed with caution and monitor closely for the appearance of byproducts.

Problem 2: Product is contaminated with a significant amount of a higher molecular weight byproduct.

Probable Cause Solution
Dialkylation: The most common byproduct is 1-Tert-butyl 3-methyl 2,2-dimethylmalonate. This occurs when the mono-methylated product is deprotonated and reacts again with the methylating agent. This is highly promoted by excess base, excess methylating agent, and elevated temperatures.[1][2]1. Stoichiometry Control: Use a slight excess of the malonate relative to the base (e.g., 1.05 to 1.1 equivalents of malonate to 1.0 equivalent of base). Use no more than 1.0 equivalent of the methylating agent. 2. Maintain Low Temperature: Add the methylating agent slowly and dropwise to the enolate solution while maintaining the temperature at 0 °C using an ice bath. This minimizes temperature spikes that can accelerate the second alkylation. 3. Reverse Addition: Consider adding the generated enolate solution dropwise to a solution of the methylating agent. This keeps the concentration of the enolate low at any given time, disfavoring the second deprotonation/alkylation.
Poor Temperature Control: Localized "hot spots" in the reaction flask, often due to rapid addition of reagents, can accelerate side reactions even if the external bath temperature is low.1. Ensure Efficient Stirring: Use a magnetic stir bar that is appropriately sized for the flask to ensure homogenous mixing and heat distribution. 2. Control Addition Rate: Always add reagents (base to malonate, or alkylating agent to enolate) slowly via a dropping funnel. A rate of 1 drop per second is a good starting point. Monitor the internal temperature if possible.

Problem 3: The final product is contaminated with hydrolyzed esters (e.g., mono-methyl malonic acid).

Probable Cause Solution
Hydrolysis during Workup: The tert-butyl ester group is particularly sensitive to acidic conditions.[1] Using strong acids (e.g., concentrated HCl) to neutralize the reaction mixture can cleave the tert-butyl group.1. Use Mild Acidity: Quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally sufficient to protonate any remaining enolate and neutralize the base without being strongly acidic. 2. Minimize Contact Time: Perform the aqueous extraction steps quickly. Do not let the organic layer sit in contact with any acidic aqueous phase for an extended period. 3. Anhydrous Conditions: Ensure all solvents and reagents used during the reaction are anhydrous, as water can lead to hydrolysis under basic conditions, especially at elevated temperatures.[1]

Experimental Protocols & Data

Protocol: Temperature Optimization Screening for Methylation

This protocol outlines a systematic approach to identify the optimal temperature for the alkylation step.

  • Enolate Formation (Standardized):

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-Tert-butyl 3-methyl malonate (1.05 eq) in anhydrous THF via a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

    • Cool the resulting enolate solution back down to 0 °C.

  • Alkylation (Variable Temperature):

    • Divide the enolate solution into three separate, equivalent reaction flasks (Flask A, B, C), each maintained under an inert atmosphere.

    • Flask A (0 °C): Slowly add methyl iodide (CH₃I, 1.0 eq) dropwise. Maintain the temperature at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Flask B (Room Temp): Slowly add CH₃I (1.0 eq) dropwise at 0 °C. After addition, immediately remove the ice bath and let the reaction stir at room temperature (~20-25 °C) for 6 hours.

    • Flask C (40 °C): Slowly add CH₃I (1.0 eq) dropwise at 0 °C. After addition, warm the flask in a pre-heated oil bath to 40 °C and maintain for 6 hours.

  • Reaction Monitoring & Workup:

    • Monitor the progress of each reaction by taking small aliquots for GC-MS analysis every hour.[5][6]

    • Once the reaction is deemed complete (or after 6 hours), quench each reaction by pouring it into a separate flask containing cold, saturated aqueous NH₄Cl solution.

    • Extract each mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the crude product mixture from each flask by ¹H NMR and GC to determine the relative percentage of the desired product, remaining starting material, and the dialkylated byproduct.[7][8]

Data Summary: Hypothetical Temperature Screening Results

The following table illustrates potential outcomes from the protocol above, demonstrating the trade-offs associated with different temperature profiles.

Reaction Temperature Yield of Product (%) Purity by GC (%) Key Impurities Noted
A 0 °C → RT6595~5% Unreacted Starting Material
B RT8892~6% Dialkylated Product, ~2% Starting Material
C 40 °C8575~25% Dialkylated Product

References

  • BenchChem. (2025). A comparative study of different bases for the alkylation of malonic esters. BenchChem Technical Guides.
  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]

  • BenchChem. (2025). Side reactions in potassium tert-butyl malonate alkylation and how to avoid them. BenchChem Technical Guides.
  • PubChem. (n.d.). tert-Butyl methyl malonate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

  • Google Patents. (n.d.).
  • Wiley Online Library. (1964). Quantitative Determination of a Series of Malonic Esters by Gas Chromatography. Analytical Chemistry. [Link]

  • ChemBK. (2024). TERT-BUTYL-(METHYLMALONAT). [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • MDPI. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. [Link]

Sources

Minimizing side reactions in 1-Tert-butyl 3-methyl 2-methylmalonate condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Challenge

You are likely using 1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) for its orthogonal protection . The utility of this reagent lies in its ability to selectively hydrolyze/decarboxylate the tert-butyl ester (acid labile) while retaining the methyl ester, or vice-versa.

However, the presence of the


-methyl group  creates a quaternary center upon reaction, increasing steric hindrance. Furthermore, the mixed ester functionality introduces three critical failure modes during condensation (acylation/alkylation):
  • Transesterification (Scrambling of the t-butyl/methyl groups).

  • Premature Decarboxylation (Thermal/Acidic loss of the t-butyl group).

  • O-Acylation (Kinetic trapping at the oxygen rather than the carbon).

This guide provides the mechanistic countermeasures to these specific side reactions.

Part 1: Troubleshooting Guides (The "Tickets")
Ticket #01: "My product is a mixture of dimethyl, di-tert-butyl, and mixed esters."

Diagnosis: Unwanted Transesterification. Root Cause: The use of nucleophilic alkoxide bases (e.g., Sodium Methoxide, Sodium Ethoxide). Mechanism: Even at


, methoxide is small enough to attack the tert-butyl ester carbonyl. While tert-butyl is bulky, the equilibrium will eventually scramble the esters, destroying your orthogonal protection.

The Fix:

  • Immediate: Switch to a non-nucleophilic base .

  • Option A (Kinetic Control): Use LiHMDS or LDA at

    
     in THF. The steric bulk prevents attack on the carbonyl.
    
  • Option B (Thermodynamic/Chelation - RECOMMENDED): Use the Rathke Protocol (

    
    ). This forms a magnesium enolate in situ. The amine base is too bulky and weak to attack the ester, and the magnesium stabilizes the enolate without nucleophilic attack.
    
Ticket #02: "I see vigorous gas evolution during the reaction, and my yield is low."

Diagnosis: Premature Decarboxylation (Isobutylene loss). Root Cause: Thermal stress or Lewis Acid overpower. Mechanism: The tert-butyl cation is relatively stable. If the reaction temperature exceeds


, or if a strong Lewis Acid is used without buffering, the tert-butyl group cleaves, releasing isobutylene gas (

) and

.

The Fix:

  • Temperature Limit: Never exceed

    
     during the reaction phase.
    
  • Lewis Acid Check: If using

    
    , ensure it is anhydrous but do not use stronger Lewis acids like 
    
    
    
    or
    
    
    unless strictly at
    
    
    .
  • Workup: Avoid heating during the quench. Use cold dilute acid (e.g., Citric Acid) to neutralize. Do not distill the product at high vacuum/high temp; use column chromatography or low-temp crystallization.

Ticket #03: "I am getting the O-acylated enol ether instead of the C-acylated beta-keto ester."

Diagnosis: Kinetic O-Acylation. Root Cause: The "Hard/Soft" Acid-Base mismatch. Mechanism: The oxygen of the enolate is a "hard" nucleophile; the carbon is "soft." Reacting a "naked" enolate (e.g., Na/K counterion in DMSO/DMF) with a hard electrophile (like an acid chloride) often results in attack at the oxygen.

The Fix:

  • The Magnesium Effect: You must use a divalent cation (

    
    ). The magnesium coordinates to the two carbonyl oxygens, effectively "locking" the oxygen electrons in a chelate. This forces the nucleophilic density to the 
    
    
    
    -carbon, ensuring C-acylation.
Part 2: Visualizing the Decision Matrix

The following diagram illustrates the critical decision pathways to avoid side reactions based on your electrophile and base choice.

MalonateOptimization Start Start: this compound BaseChoice Select Base System Start->BaseChoice Alkoxide Alkoxide (NaOMe/NaOEt) BaseChoice->Alkoxide Avoid LithiumBase LiHMDS / LDA (-78°C) BaseChoice->LithiumBase For Alkylation MgBase MgCl2 / Et3N (Rathke Conditions) BaseChoice->MgBase For Acylation (Recommended) Transester FAILURE: Transesterification (Loss of Orthogonal Protection) Alkoxide->Transester KineticEnolate Kinetic Enolate Formed LithiumBase->KineticEnolate Electrophile1 Electrophile Type? KineticEnolate->Electrophile1 HardElec Hard Electrophile (Acid Chloride) Electrophile1->HardElec SoftElec Soft Electrophile (Alkyl Halide) Electrophile1->SoftElec OAcyl RISK: O-Acylation HardElec->OAcyl CAlk SUCCESS: C-Alkylation SoftElec->CAlk Chelate Mg-Enolate Chelate Formed (Oxygens Protected) MgBase->Chelate CAcyl SUCCESS: C-Acylation (Beta-Keto Ester) Chelate->CAcyl Carbon is Nucleophilic

Caption: Decision tree for optimizing reaction conditions. Note that


 is the preferred route for acylation to prevent O-attack and transesterification.
Part 3: The Optimized Protocol (Rathke Method)

This protocol is adapted specifically for This compound to perform a C-Acylation (Condensation) with an Acid Chloride.

Why this works: It uses anhydrous


 to form a stable chelate, allowing the use of a weak base (

) which avoids transesterification.
Reagents:
  • This compound (1.0 equiv)

  • Anhydrous

    
     (1.0 - 1.2 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Acid Chloride (

    
    ) (1.1 equiv)
    
  • Solvent: Dry Acetonitrile (

    
    ) or Ethyl Acetate.
    
Step-by-Step Methodology:
  • Chelate Formation:

    • Charge a flame-dried flask with anhydrous

      
       under Argon/Nitrogen.
      
    • Add dry Acetonitrile.

    • Add the Malonate (1.0 equiv) at Room Temperature (RT).

    • Cool to

      
      .
      
    • Add Triethylamine (2.0 equiv) dropwise.

    • Observation: The mixture will become a white slurry. This is the magnesium enolate. Stir for 15–30 minutes at

      
       to ensure complete deprotonation.
      
  • Condensation (Acylation):

    • Add the Acid Chloride dropwise at

      
      .
      
    • Allow the reaction to warm slowly to RT.

    • Critical Control: Do not heat. The reaction is usually complete within 2–4 hours at RT.

    • Monitoring: Check TLC/LCMS. If the reaction is sluggish, stir overnight at RT. Heating

      
       risks decarboxylation.
      
  • Quench & Workup (Crucial for Stability):

    • Cool the mixture back to

      
      .
      
    • Quench carefully with 0.5 M HCl or 10% Citric Acid .

    • Target pH: Adjust aqueous layer to pH ~5–6. Do not make it strongly acidic (pH < 2) to preserve the t-butyl ester.

    • Extract with EtOAc or DCM.

    • Wash with brine, dry over

      
      , and concentrate in vacuo at a bath temperature below 35°C .
      
Part 4: Data Summary & Comparison
VariableNaOMe / MeOHLiHMDS / THFMgCl2 / Et3N (Recommended)
Enolate Type "Naked" / DissociatedLithium AggregateMagnesium Chelate
Base Strength Strong NucleophileStrong Non-nucleophileWeak Non-nucleophile
Transesterification Risk High (Scrambling)LowZero
O-Acylation Risk HighModerateLow (Chelate Effect)
Decarboxylation Risk Low (unless heated)LowLow (if T < 40°C)
Ideal Application Simple symmetric malonatesAlkylation (R-X)Acylation (R-COCl)
Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this reagent for Knoevenagel Condensation? A: No. This compound has a methyl group at the alpha position. It has only one acidic proton. Knoevenagel condensation requires the formation of a double bond, which would require the loss of two protons (or a leaving group). This reagent can perform an Aldol addition (forming an alcohol), but it cannot dehydrate to form the alkene without losing one of the ester groups.

Q: How do I selectively remove the tert-butyl group after the reaction? A: Treat the product with TFA (Trifluoroacetic acid) in DCM (1:1 ratio) at


 to RT. This will cleave the t-butyl ester to the carboxylic acid and isobutylene, leaving the methyl ester intact.

Q: Why use Magnesium Chloride instead of Magnesium Ethoxide? A: Magnesium ethoxide generates ethoxide anions, which can cause transesterification (swapping your methyl ester for an ethyl ester).


 is non-nucleophilic and safe for mixed esters.
References
  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[1][2][3] The Journal of Organic Chemistry, 50(15), 2622–2624.

  • Clay, R. J., et al. (1993).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on cleavage of tert-butyl esters).

Sources

Storage conditions to prevent degradation of 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Stability & Storage Protocols

Product: 1-Tert-butyl 3-methyl 2-methylmalonate CAS: 116362-97-7 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for This compound . As a researcher, you likely selected this building block for its orthogonal protection : the tert-butyl ester is acid-labile, while the methyl ester requires basic hydrolysis.[1] This duality, however, creates a specific stability paradox during storage.

While standard Certificates of Analysis (CoA) often list "Room Temperature" for shipping, long-term integrity requires stricter environmental controls .[1] The tert-butyl group is thermodynamically predisposed to cleave into isobutylene gas and carboxylic acid in the presence of trace moisture and acidity—a process that is often autocatalytic.[1]

This guide provides the protocols necessary to arrest these degradation pathways, ensuring your starting material remains >98% pure for critical synthesis.

Module 1: The Degradation Matrix (Troubleshooting)

Before optimizing storage, you must assess the current state of your reagent.[1] Use this diagnostic matrix to interpret physical or spectral anomalies.[1]

Diagnostic Table: Symptoms & Causes
SymptomProbable CauseThe Chemical MechanismAction Required
Pressure build-up upon opening septumAcidolysis (Isobutylene generation)Trace acid catalyzes the cleavage of the t-butyl group, releasing isobutylene gas.[1]Vent carefully. Check NMR. If degradation is <5%, repurify immediately.[1]
Acrid/Vinegar Smell Hydrolysis Cleavage of the ester releases the free mono-acid (2-methyl-3-methoxy-3-oxopropanoic acid).[1]Discard. The presence of free acid accelerates further degradation (autocatalysis).[1]
Cloudiness / Solid Precipitate Advanced Degradation The diester is a liquid; the corresponding dicarboxylic acid (2-methylmalonic acid) is a solid.[1]Discard. Filtration is rarely sufficient as the liquid phase likely contains dissolved acid.[1]
NMR: Loss of Singlet (~1.4 ppm) t-Butyl Cleavage The sharp 9H singlet of the t-butyl group disappears or shifts as it converts to t-butanol or isobutylene.[1]Quantify. Integrate the methyl ester (3H, s, ~3.7 ppm) vs. the t-butyl signal to determine purity.
Visualizing the Threat: The Acid-Catalyzed Cascade

The following diagram illustrates why "dry" storage is insufficient; the system must also be "acid-free." Once the tert-butyl ester begins to cleave, the generated carboxylic acid lowers the pH of the matrix, accelerating the reaction loop.[1]

DegradationPathway Intact Intact Diester (Liquid) Transition Protonated Intermediate Intact->Transition H+ / H2O Trigger Trigger: Moisture + Trace Acid Trigger->Transition Cleavage Cleavage Event Transition->Cleavage Product1 Isobutylene Gas (Pressure Buildup) Cleavage->Product1 Product2 Mono-Acid (Solid Precipitate) Cleavage->Product2 Product2->Transition Autocatalysis (Feedback Loop)

Figure 1: The autocatalytic degradation pathway of tert-butyl esters. Note the red feedback loop where the product accelerates the reaction.

Module 2: The "Inert Barrier" Storage Protocol

To prevent the cascade described above, do not rely on the manufacturer's shipping conditions for long-term banking.[1] Adopt the Inert Barrier Protocol .

Step-by-Step Storage Workflow
  • Arrival Inspection (The "Zero-Hour" Check):

    • Inspect the bottle for signs of bulging (pressure).[1]

    • Action: If the bottle is plastic, transfer immediately to borosilicate glass.[1] Plastic is permeable to moisture over months.[1]

  • The Argon Blanket:

    • Never store this compound under air.[1] Oxygen is less of a concern than atmospheric moisture.[1]

    • Protocol: Flush the headspace with dry Argon or Nitrogen for 30 seconds after every use.[1]

    • Seal: Parafilm is insufficient.[1] Use a teflon-lined screw cap and wrap the neck with electrical tape or a secondary seal to prevent gas exchange in cold storage.[1]

  • Thermal Control (4°C vs -20°C):

    • Active Use (Daily/Weekly): Store at 2–8°C (Refrigerator) . Repeated freeze-thaw cycles at -20°C can introduce moisture via condensation on the cold glass surface upon opening.[1]

    • Long-Term Banking (>1 Month): Store at -20°C (Freezer) . Ensure the vial is placed inside a secondary container (desiccator jar) containing activated silica gel or Drierite™.[1]

Decision Tree: Storage Logic

StorageLogic Start Reagent Arrival Usage Frequency of Use? Start->Usage HighFreq Daily / Weekly Usage->HighFreq LowFreq Monthly / Banking Usage->LowFreq Fridge Store at 4°C (Minimize Condensation) HighFreq->Fridge Purge Headspace Freezer Store at -20°C (Arrest Kinetics) LowFreq->Freezer Secondary Secondary Containment (Desiccant Jar) Freezer->Secondary Required

Figure 2: Logical workflow for determining storage temperature based on usage frequency to minimize condensation risks.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I store this compound as a solution to save time?

  • Answer: Generally, NO .[1]

    • Reasoning: Storing in protic solvents (Methanol, Ethanol) risks transesterification , where the tert-butyl group is swapped for a methyl/ethyl group, destroying your orthogonal protection.[1]

    • Exception: If you must store it in solution, use anhydrous Toluene or THF over molecular sieves (3Å or 4Å).[1] Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become acidic over time (generating HCl), which triggers the degradation cascade [1].[1]

Q2: The liquid has turned slightly yellow. Is it still usable?

  • Answer: Likely YES , but verify.

    • Reasoning: Slight yellowing often comes from trace oxidation of minor impurities, not the main ester cleavage.[1]

    • Protocol: Run a standard 1H NMR.[1] If the integration ratio of the tert-butyl singlet (9H) to the methyl ester singlet (3H) remains 3:1, and no broad acid peak (>10 ppm) is visible, the reagent is chemically competent.

Q3: How do I handle the reagent if it has frozen in the fridge?

  • Answer: Thaw completely at room temperature before opening .

    • Critical Warning: Opening a cold bottle introduces atmospheric moisture which condenses instantly on the liquid surface.[1] This water will become trapped when you re-seal the bottle, initiating hydrolysis.[1] Always allow the vessel to reach ambient temperature (approx. 30 mins) before breaking the seal.[1]

References

  • O'Reilly, K. T., et al. (2001).[1] "Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid." Environmental Science & Technology.[1][2] This paper details the kinetics of acid-catalyzed cleavage of tert-butyl ethers/esters, establishing the mechanism for isobutylene generation.[1]

  • TCI Chemicals. (2025).[1] "Safety Data Sheet: Mono-tert-butyl Malonate." Provides specific storage mandates (Refrigeration + Inert Gas) for tert-butyl malonate derivatives.[1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: this compound." Provides physical property data and shipping conditions.

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the synthesis of complex pharmaceutical intermediates, 1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) serves as a critical "orthogonal switch." Unlike symmetric diesters (dimethyl or di-tert-butyl), this mixed ester allows for the selective deprotection of either the acid-labile tert-butyl group or the base-labile methyl group.

This guide provides a definitive framework for identifying this molecule via 1H NMR spectroscopy . It focuses on distinguishing the target from its most common synthetic impurities: the unalkylated precursor and the symmetric diester byproducts formed during transesterification or alkylation.

Structural Analysis & Theoretical Assignment

The molecule consists of a central


 carbon (C2) bonded to a methyl group, a proton, and two distinct ester functionalities. This asymmetry creates a unique electronic environment that resolves signals often overlapped in symmetric analogs.
Molecular Structure & Coupling Logic

G cluster_mol This compound cluster_logic Diagnostic Logic C2 C2 (Methine) δ ~3.3 ppm (Quartet) Me_Alpha α-Methyl δ ~1.3 ppm (Doublet) C2->Me_Alpha J ≈ 7.1 Hz Vicinal Coupling OMe O-Methyl δ ~3.7 ppm (Singlet) tBu Tert-Butyl δ ~1.45 ppm (Singlet) Logic1 Chirality/Prochirality: C2 is a stereocenter (Racemic mixture) Logic2 Integration Ratio: 9:3:3:1 (tBu : OMe : α-Me : CH)

Figure 1: Structural connectivity and coupling logic. The critical diagnostic is the vicinal coupling between the C2-Methine and the α-Methyl group.

Experimental Protocol: NMR Acquisition

To ensure data integrity and reproducibility, follow this standardized acquisition protocol.

Sample Preparation[1][2][3][4][5][6]
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal standard.
    
    • Why:

      
       prevents exchange of the acidic C2-proton (which can occur in 
      
      
      
      or
      
      
      ) and provides excellent solubility.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration can cause peak broadening and shift the acidic methine proton due to intermolecular hydrogen bonding.

  • Filtration: Filter through a cotton plug if any turbidity is observed (removes inorganic salts from alkylation steps).

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of the doublet/quartet coupling.

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Scans (NS): 16 scans (sufficient for >10 mg sample).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Critical: The tert-butyl protons have a long

      
       relaxation time. A short delay will under-integrate the t-butyl signal, skewing the 9:3 ratio validation.
      

Comparative Data Analysis

The following table contrasts the target molecule with its most likely process impurities.

Table 1: Chemical Shift Comparison ( , 400 MHz)
FeatureTarget (Mixed, Alkylated)Impurity A (Unalkylated Precursor)Impurity B (Dimethyl Analog)Impurity C (Di-t-butyl Analog)
Structure tBu-OOC-CH(Me)-COOMetBu-OOC-CH₂-COOMeMeOOC-CH(Me)-COOMetBu-OOC-CH(Me)-COOtBu
t-Butyl 1.45 ppm (s, 9H) 1.46 ppm (s, 9H)Absent1.45 ppm (s, 18H)
α-Methyl 1.36 ppm (d, 3H) Absent1.38 ppm (d, 3H)1.34 ppm (d, 3H)
O-Methyl 3.73 ppm (s, 3H) 3.74 ppm (s, 3H)3.75 ppm (s, 6H)Absent
C2-H 3.32 ppm (q, 1H) 3.28 ppm (s, 2H) 3.41 ppm (q, 1H)3.25 ppm (q, 1H)
Coupling

Hz
None

Hz

Hz

Note: Chemical shifts (


) are approximate (

ppm) and concentration-dependent.
Detailed Peak Assignment for the Target
  • 
     3.73 (s, 3H, 
    
    
    
    ):
    Sharp singlet. Integration must be calibrated to 3.00.
  • 
     3.32 (q, 
    
    
    
    Hz, 1H,
    
    
    ):
    The diagnostic quartet. If this appears as a singlet, alkylation failed (you have Impurity A).
  • 
     1.45 (s, 9H, 
    
    
    
    ):
    The dominant peak. Integration should be
    
    
    .
  • 
     1.36 (d, 
    
    
    
    Hz, 3H,
    
    
    ):
    The doublet coupled to the methine.

Workflow: Validation & Troubleshooting

This flowchart guides the decision-making process when analyzing crude reaction mixtures.

Workflow Start Acquire 1H NMR Spectrum Check_C2 Check region 3.2 - 3.5 ppm Start->Check_C2 Decision1 Is there a Quartet? Check_C2->Decision1 Result_Unalkylated Singlet Observed: Unalkylated Precursor (Reaction Failed) Decision1->Result_Unalkylated No (Singlet) Result_Alkylated Quartet Observed: Alkylation Successful Decision1->Result_Alkylated Yes Check_Integrals Check Integrals (Normalize O-Me to 3.0) Result_Alkylated->Check_Integrals Decision2 t-Butyl Integration? Check_Integrals->Decision2 Result_Target ~9.0 H: Pure Target Decision2->Result_Target 9H Result_Mixed < 9.0 H or > 9.0 H: Contamination with Symmetric Diesters Decision2->Result_Mixed 0H or 18H

Figure 2: Analytical workflow for validating synthesis success and purity.

Common Pitfalls
  • Water Peak Interference: In

    
    , water appears ~1.56 ppm. This can overlap with the tert-butyl (1.45 ppm) or α-methyl (1.36 ppm) signals if the sample is wet. Solution:  Add a drop of 
    
    
    
    (shakes the water peak away) or dry the sample with anhydrous
    
    
    .
  • Enolization: Malonates can exist in keto-enol equilibrium, though the diester form heavily favors the keto form (observed above). If small broad peaks appear >10 ppm, they may be enol protons, but this is rare for

    
    -methylated species in non-polar solvents.
    

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Methyl tert-butyl malonate. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Esters and Malonates. University of Wisconsin-Madison. Retrieved from [Link]

A Comparative Guide to the ¹³C NMR Spectroscopy of 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Tert-butyl 3-methyl 2-methylmalonate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis against structurally related malonate esters. By examining the subtle yet significant shifts in carbon resonances, we can gain a deeper understanding of the electronic and steric environment within these versatile synthetic intermediates.

Introduction: The Structural Nuances of Malonate Esters

Malonic esters are fundamental building blocks in organic synthesis, prized for the reactivity of the α-carbon. The introduction of substituents and the variation of the ester groups create a diverse family of compounds with distinct physicochemical properties. This compound is a prime example of an asymmetrically substituted malonate, featuring steric bulk (tert-butyl), a less-hindered methyl ester, and an alkyl group on the central carbon. ¹³C NMR spectroscopy is an unparalleled, non-destructive technique for confirming the precise structure of such molecules, as each carbon atom's unique electronic environment translates into a distinct resonance signal.[1] This guide will dissect the predicted ¹³C NMR spectrum of the title compound and compare it with the experimentally determined spectra of key analogues to illuminate the underlying structure-property relationships.

Experimental Protocol: Acquiring High-Resolution ¹³C NMR Data

The following section details a standardized protocol for the acquisition of ¹³C NMR spectra, ensuring data integrity and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified malonate ester.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual signal will be present in the spectrum.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all other chemical shifts.

  • Instrument Setup & Calibration:

    • Place the NMR tube into the spectrometer's probe.

    • Ensure the magnetic field is locked onto the deuterium signal of the solvent. This step is crucial for maintaining field stability throughout the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution and peak shape. This is an iterative process involving adjusting the shim coils while observing the FID (Free Induction Decay) or the lock signal.

  • Data Acquisition:

    • Set the spectrometer to the ¹³C nucleus frequency (e.g., 125 MHz for a 500 MHz instrument).

    • Employ a standard pulse program, typically a simple pulse-acquire sequence with proton decoupling.

    • Proton Decoupling: To simplify the spectrum and enhance signal-to-noise, broadband proton decoupling is applied. This collapses all ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Set key acquisition parameters:

      • Spectral Width: A typical range for organic molecules is ~220-240 ppm to ensure all carbon signals, especially the low-field carbonyls, are captured.

      • Acquisition Time: Usually set between 1-2 seconds to allow for adequate decay of the FID.

      • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard, allowing for the relaxation of carbon nuclei. Carbons without attached protons (quaternary carbons) have longer relaxation times and may require a longer delay for accurate quantitative analysis, though for routine identification this is often sufficient.

      • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), multiple scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the accumulated FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat spectral baseline.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[3]

    • Integrate the peaks if relative signal intensities are required, keeping in mind that under standard broadband decoupling conditions, quaternary carbon signals are often suppressed and may not integrate reliably.

Workflow for ¹³C NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 10-20 mg of Sample b Dissolve in 0.6 mL CDCl₃ a->b c Add TMS Standard b->c d Insert Sample & Lock Field c->d e Shim for Homogeneity d->e f Acquire Decoupled Spectrum e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate to TMS (0 ppm) h->i j Final Spectrum i->j Peak Picking & Assignment

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹³C NMR Data: A Comparative Analysis

Due to the absence of published experimental data for this compound, a predicted spectrum was generated using established NMR prediction algorithms.[4][5] This section presents the predicted data alongside experimental values for structurally related compounds to provide context and validate the assignments.

Predicted ¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C =O (Methyl Ester)~169.5Carbonyl carbons are highly deshielded due to the electronegative oxygen atoms.[1]
C =O (Tert-butyl Ester)~168.8Slightly upfield of the methyl ester carbonyl due to the electron-donating nature of the tert-butyl group.
C (CH₃)₄~82.5Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.
O-C H₃~52.0Methyl carbon attached to the electron-withdrawing ester oxygen.
α-C H~48.5The central methine carbon, shifted downfield by two adjacent carbonyl groups.
C(C H₃)₄~28.0Methyl carbons of the tert-butyl group, characteristic of a shielded sp³ environment.
α-C H₃~14.0Methyl group attached to the α-carbon, appearing in the typical aliphatic region.
Comparative ¹³C NMR Data of Malonate Derivatives (in CDCl₃)
CompoundC=O (ppm)α-Carbon (ppm)O-C(quaternary) (ppm)O-CH₂/CH₃ (ppm)Alkyl Substituent (ppm)
This compound ~169.5, ~168.8 ~48.5 (CH) ~82.5 ~52.0 (CH₃) ~28.0 (t-Bu CH₃), ~14.0 (α-CH₃)
Tert-butyl methyl malonate[6]167.5, 165.842.7 (CH₂)82.152.3 (CH₃)27.9 (t-Bu CH₃)
Diethyl methylmalonate[7]169.1 (2C)49.3 (CH)-61.5 (2C, OCH₂)14.1 (2C, OCH₂C H₃), 13.8 (α-CH₃)
Dimethyl malonate[8]167.3 (2C)41.4 (CH₂)-52.6 (2C, OCH₃)-
Diethyl malonate[9]166.5 (2C)41.7 (CH₂)-61.5 (2C, OCH₂)14.0 (2C, OCH₂C H₃)
Di-tert-butyl malonate[10]165.7 (2C)43.5 (CH₂)81.7 (2C)-28.0 (6C, t-Bu CH₃)

Discussion and Mechanistic Insights

The comparative data reveals several key trends rooted in the principles of molecular structure and electron distribution.

The Impact of α-Methylation

A primary point of comparison is between malonates with a methylene (-CH₂-) at the α-position (e.g., dimethyl malonate) and those with a methine (-CH-) group due to alkylation (e.g., diethyl methylmalonate).

  • α-Carbon Shift: The substitution of a hydrogen with a methyl group on the α-carbon causes a predictable downfield shift (deshielding). For instance, the α-carbon of diethyl malonate is at 41.7 ppm, while in diethyl methylmalonate, it shifts to 49.3 ppm.[7][9] This is a classic example of the beta-effect in ¹³C NMR, where substitution at an adjacent carbon removes electron density. The predicted shift of ~48.5 ppm for the title compound is consistent with this trend.

  • Carbonyl Shift: The α-methylation also influences the carbonyl carbons. The carbonyls in diethyl methylmalonate (169.1 ppm) are deshielded compared to diethyl malonate (166.5 ppm).[7][9] This is because the electron-donating methyl group stabilizes the partial positive charge on the carbonyl carbon to a lesser extent than the hydrogens it replaces, leading to a downfield shift.

The Influence of Ester Alkyl Groups (Methyl vs. Ethyl vs. Tert-butyl)

The nature of the ester group significantly affects the chemical shifts of the carbonyl and the ester carbons themselves.

  • Carbonyl Carbons: Comparing the symmetrical esters, the carbonyl signals shift slightly upfield with increasing steric bulk and electron-donating ability of the alkyl group: Dimethyl (167.3 ppm) > Diethyl (166.5 ppm) > Di-tert-butyl (165.7 ppm).[8][9][10] The bulkier tert-butyl group is a more effective electron donor, increasing the electron density at the carbonyl carbon and shielding it. This explains why in the title compound, the tert-butyl ester carbonyl is predicted to be slightly upfield of the methyl ester carbonyl.

  • Ester Carbons: The carbons directly attached to the ester oxygen show a clear trend. The methyl carbon (O-C H₃) in dimethyl malonate is at 52.6 ppm.[8] The methylene carbon (O-C H₂) in diethyl malonate is further downfield at 61.5 ppm, due to the beta-effect of the terminal methyl group.[9] The quaternary carbon of the tert-butyl group (O-C (CH₃)₃) is the most deshielded, appearing around 82 ppm, a characteristic shift for a quaternary carbon bonded to an oxygen.[6]

Conclusion

The ¹³C NMR spectrum of this compound provides a distinct fingerprint of its asymmetric structure. Through comparative analysis with related malonates, we can confidently assign each resonance and understand the electronic effects of α-substitution and ester variation. The downfield shift of the α-carbon upon methylation and the characteristic resonances of the methyl and tert-butyl ester groups are key diagnostic features. This guide demonstrates the power of ¹³C NMR not just for structural verification, but as a tool for probing the subtle electronic architecture of organic molecules, an essential capability for rational drug design and synthetic chemistry.

References

Sources

FTIR spectrum analysis of 1-Tert-butyl 3-methyl 2-methylmalonate ester groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectrum Analysis of 1-Tert-butyl 3-methyl 2-methylmalonate Ester Groups Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of drug development, This compound (CAS 132180-14-4) serves as a critical "switch" intermediate. Its mixed ester structure allows for orthogonal protection strategies—selective hydrolysis of the acid-labile tert-butyl group or the base-labile methyl group.

However, verifying the integrity of this mixed ester is a common analytical bottleneck. Transesterification or incomplete reaction during synthesis often yields symmetric byproducts (dimethyl or di-tert-butyl analogs) that are difficult to distinguish by simple refractive index or TLC.

This guide provides an in-depth technical analysis of the FTIR spectral signature of this compound. We compare its detection against symmetric ester alternatives and evaluate FTIR as a rapid Quality Control (QC) tool versus the gold standard, ^1^H-NMR.

Technical Deep Dive: The Spectral Fingerprint

The infrared spectrum of this compound is defined by the superposition of two distinct ester environments. Unlike symmetric malonates, which show sharp, singular bands, this mixed ester exhibits characteristic broadening and splitting in key functional regions.

Key Spectral Regions[1][2]
RegionWavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
High Frequency 2980–2990C-H Stretch (asym)Strong signals from the bulky tert-butyl group.
2955C-H Stretch (asym)Characteristic of the methyl ester (-OCH₃).
Carbonyl 1735–1745 C=O[1][2] Stretch The "Mixed" Broadening: Often appears as a split peak or a broadened band with a shoulder, reflecting the slight force constant difference between the methyl and tert-butyl ester carbonyls.
Fingerprint 1435–1445δ(CH₃) deformationSpecific to the methyl ester group (-OCH₃).
1390 & 1368 δ(C-H) "Gem-Dimethyl" The "Smoking Gun": A distinct doublet characteristic of the tert-butyl group. Essential for confirming the presence of the t-butyl ester.
1150–1250C-O-C StretchMultiple intense bands. The methyl ester C-O typically appears higher (~1200–1250) than the tert-butyl C-O (~1150).

Expert Insight: The most critical feature for rapid identification is the 1390/1368 cm⁻¹ doublet . If this doublet is missing, your tert-butyl protection has failed. If the 1440 cm⁻¹ band is missing, you have likely formed the di-tert-butyl byproduct.

Comparative Analysis: Performance & Alternatives

Scenario A: Distinguishing the Mixed Product from Symmetric Byproducts

In synthesis, a common failure mode is the formation of symmetric diesters. FTIR provides a rapid "Go/No-Go" decision point.

FeatureDimethyl 2-methylmalonate (Impurity A)This compound (Target)Di-tert-butyl 2-methylmalonate (Impurity B)
C=O Profile Sharp, single peak (~1745 cm⁻¹)Broad/Split peak (~1735–1745 cm⁻¹)Sharp, single peak (~1730 cm⁻¹)
1390/1368 Doublet Absent Present Present (Very Strong)
1440 cm⁻¹ Band Present (Strong) Present Absent/Weak
C-H Region < 2960 cm⁻¹ dominantMixed profile> 2970 cm⁻¹ dominant
Scenario B: FTIR vs. ^1^H-NMR for Routine QC

While NMR is the structural gold standard, it is often a bottleneck in high-throughput process development.

MetricFTIR (ATR Method) ^1^H-NMR (300/400 MHz)
Time to Result < 2 Minutes15–45 Minutes (prep + acquisition)
Sample Prep None (Neat oil)Solvent dissolution (CDCl₃/DMSO)
Quantitation Semi-Quantitative (requires calibration)Absolute Quantitation (Integral integration)
Resolution Low (Overlapping bands)High (Distinct singlets for -OCH₃ vs -C(CH₃)₃)
Cost per Sample < $1.00> $20.00 (Solvents + Tube + Time)
Verdict Best for: In-process monitoring, reaction endpoint determination, and rapid raw material ID.Best for: Final product release, purity certification (>98%), and detailed impurity profiling.

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducible data when analyzing viscous malonate oils, follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory. Resolution: 4 cm⁻¹ | Scans: 32 | Range: 4000–600 cm⁻¹

Step-by-Step Methodology
  • System Validation: Run a background scan (air) to verify the path is clear of CO₂/H₂O interference.

  • Crystal Cleaning: Clean the ATR crystal with 2-propanol. Validation: Run a "blank" sample scan. The spectrum should be a flat line (noise level < 0.5% T). If peaks appear, reclean.

  • Sample Application:

    • Using a glass pipette, place 1 drop (approx. 20 µL) of the neat this compound oil onto the center of the crystal.

    • Note: Ensure the sample covers the entire "active eye" of the crystal to maximize signal-to-noise ratio.

  • Acquisition: Lower the pressure arm (if applicable) to ensure uniform contact. Acquire the spectrum.

  • Post-Run Cleaning: Immediately wipe the crystal with a lint-free wipe soaked in acetone, followed by 2-propanol. Malonates can form sticky residues that cross-contaminate future runs.

Decision Logic & Workflow Visualization

Diagram 1: Spectral Interpretation Decision Tree

Use this logic flow to interpret the spectrum of your crude reaction mixture.

SpectralDecisionTree Start Analyze Spectrum (1800-1100 cm⁻¹) CheckDoublet Is the 1390/1368 cm⁻¹ Doublet Present? Start->CheckDoublet CheckMethyl Is the 1440 cm⁻¹ Band Present? CheckDoublet->CheckMethyl Yes ResultDimethyl ERROR: Dimethyl 2-methylmalonate (t-Butyl Missing) CheckDoublet->ResultDimethyl No ResultMixed CONFIRMED: 1-Tert-butyl 3-methyl 2-methylmalonate CheckMethyl->ResultMixed Yes ResultDiTert ERROR: Di-tert-butyl 2-methylmalonate (Methyl Ester Missing) CheckMethyl->ResultDiTert No

Caption: Logical workflow for distinguishing the target mixed ester from symmetric impurities using key spectral markers.

Diagram 2: Synthesis & QC Workflow

Integration of FTIR into the synthetic process for drug intermediates.

SynthesisWorkflow Reactants Reactants: Malonic Acid Derivative + t-BuOH / MeOH Reaction Esterification Reaction Reactants->Reaction Sampling In-Process Sampling Reaction->Sampling FTIR_Check FTIR Analysis (2 mins) Sampling->FTIR_Check Workup Workup & Purification FTIR_Check->Workup Spectrum Matches Mixed Profile Adjust Adjust Conditions (Temp/Catalyst) FTIR_Check->Adjust Symmetric Impurities Detected NMR_Final Final Release (^1H-NMR) Workup->NMR_Final Adjust->Reaction

Caption: Process map showing the strategic placement of FTIR as a rapid checkpoint before expensive purification and NMR release.

References

  • Spectroscopy Online. (2018). The C=O[1][2][3][4][5][6][7][8] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Imperial College London. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Diethyl tert-butylmalonate IR Spectrum. Retrieved from [Link]

Sources

Comparing reactivity of 1-Tert-butyl 3-methyl 2-methylmalonate vs diethyl methylmalonate

[1][2]

Executive Summary

Precision vs. Commodity: This guide compares two

12
  • 1-Tert-butyl 3-methyl 2-methylmalonate (TMM) is a specialized, asymmetric building block designed for orthogonal deprotection .[1][2] It allows researchers to selectively manipulate one ester terminus without affecting the other, essential for synthesizing non-symmetric heterocycles or sequential linker systems.[2]

  • Diethyl methylmalonate (DEMM) is a symmetric, commodity reagent.[1][2] While cost-effective, it lacks regioselectivity during hydrolysis, leading to statistical mixtures that require tedious chromatographic separation.[1][2]

Recommendation: Use TMM when the target molecule requires differentiation between the two carboxyl termini (e.g., chiral centers, specific amide/ester linkages).[2] Use DEMM for symmetric targets (e.g., barbiturates) or when total hydrolysis/decarboxylation is the immediate next step.[1][2]

Structural & Steric Analysis[1]

Both molecules share a common core: a malonate backbone alkylated at the

123
FeatureThis compound (TMM)Diethyl methylmalonate (DEMM)
Symmetry Asymmetric (

)
Symmetric (

)
Steric Bulk High (Tert-butyl group shields one face)Moderate (Ethyl groups are flexible)
Electronic Nature Mixed (t-Butyl is electron-releasing; Methyl is neutral)Uniform
CAS Number 132180-14-4609-08-5
Visualization: Steric Shielding & Attack Vectors

The following diagram illustrates the steric environment. The tert-butyl group on TMM acts as a "gatekeeper," directing nucleophilic attack or hydrolysis to the smaller methyl ester.

StericComparisoncluster_TMMTMM (Asymmetric)cluster_DEMMDEMM (Symmetric)TMM_CoreMalonate Core(α-Methyl)tBuTert-Butyl Ester(Steric Shield)TMM_Core->tBuBlockedMeMethyl Ester(Accessible)TMM_Core->MeOpen forHydrolysisDEMM_CoreMalonate Core(α-Methyl)Et1Ethyl Ester ADEMM_Core->Et1Equal ProbabilityEt2Ethyl Ester BDEMM_Core->Et2Equal Probability

Figure 1: Steric comparison showing the directional reactivity of TMM versus the statistical reactivity of DEMM.

Reactivity Profile & Kinetics

Alkylation Kinetics

If further alkylation at the

  • DEMM: Reacts rapidly with electrophiles under standard ethoxide/ethanol conditions.[1][2]

  • TMM: The bulky tert-butyl group increases steric crowding at the enolate.[1] While alkylation is successful, reaction times may be 20–40% longer compared to DEMM.[1][2]

    • Insight: Use stronger, non-nucleophilic bases like NaH or LDA in THF for TMM to prevent transesterification and overcome steric hindrance.[1][2]

Hydrolysis (The Critical Differentiator)

This is the primary reason to select TMM.[2]

  • TMM (Orthogonal):

    • Acidic Conditions (TFA/DCM): Cleaves only the tert-butyl ester to yield the free acid, leaving the methyl ester intact.

    • Basic Conditions (LiOH/THF): Preferentially hydrolyzes the methyl ester (less hindered), leaving the tert-butyl ester intact (though prolonged exposure will cleave both).[1][2]

  • DEMM (Non-Selective):

    • Basic Conditions: Hydrolysis is statistical. Attempting to make the mono-ester results in a mixture of diester (starting material), mono-ester (product), and di-acid (over-hydrolyzed).[1][2]

    • Yield Implication: TMM mono-deprotection yields >90%.[1][2] DEMM mono-deprotection yields ~50–60% after difficult purification.[1][2]

Decarboxylation[4]
  • TMM: Undergoes thermal decarboxylation under mild acidic conditions or simple heating (Krapcho-like but milder) due to the stability of the tert-butyl cation intermediate (isobutylene release).[1][2]

  • DEMM: Requires harsh reflux in concentrated HCl or high-temperature Krapcho conditions (DMSO/NaCl @ 160°C).[1][2]

Experimental Protocols

Protocol A: Selective Chemoselective Deprotection of TMM

Objective: Isolate the mono-methyl ester acid without chromatography.[1]

  • Dissolution: Dissolve 1.0 eq of This compound in Dichloromethane (DCM) (0.2 M concentration).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

    • Mechanistic Note: The high equivalent of TFA drives the equilibrium by protonating the carbonyl oxygen, leading to E1 elimination of isobutylene.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of high Rf spot).[1][2]

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1][2]

  • Result: Quantitative yield of 2-methyl-3-methoxy-3-oxopropanoic acid . No purification required.[1][2]

Protocol B: Controlled Partial Hydrolysis of DEMM (The "Pig Liver" Alternative)

Objective: Attempting to isolate the mono-ethyl ester from the symmetric diester.[1]

Note: Chemical hydrolysis is inefficient.[1][2] For DEMM, enzymatic methods are superior.[2]

  • Suspension: Suspend Diethyl methylmalonate (1.0 eq) in phosphate buffer (pH 7.0).

  • Enzyme Addition: Add Pig Liver Esterase (PLE) (100 units/mmol).

  • Monitoring: Maintain pH 7.0 by automatic addition of 1N NaOH (pH-stat titration).

  • Termination: When 1.0 eq of NaOH has been consumed, extract with Ethyl Acetate to remove unreacted diester.

  • Acidification: Acidify aqueous layer to pH 2.0 with HCl and extract the mono-ester.

  • Yield: Typically 75–85% (higher than chemical saponification, but expensive compared to TMM chemical cleavage).[1][2]

Pathway Visualization: Orthogonal Strategy

The following diagram maps the synthetic utility of TMM's orthogonality compared to the "Dead End" often encountered with DEMM.

OrthogonalityTMMTMM (Mixed Ester)AcidAcid (TFA)TMM->AcidBaseBase (LiOH)TMM->BaseDEMMDEMM (Symmetric)SaponBase (NaOH)DEMM->SaponProd_AFree Acid / Methyl Ester(Ready for Amide Coupling)Acid->Prod_ASelective Cleavage(- Isobutylene)Prod_Bt-Butyl Ester / Free Acid(Ready for Curtius Rearrangement)Base->Prod_BSelective Hydrolysis(Steric Control)MixStatistical Mixture:Diester + Mono-ester + Di-acidSapon->MixLack of ControlPurifyDifficult ChromatographyMix->Purify

Figure 2: Orthogonal deprotection pathways of TMM vs. the statistical mixture generation of DEMM.[1]

Decision Matrix

ScenarioRecommended ReagentRationale
Synthesis of Barbiturates DEMM Symmetry is desired; both esters react with urea.[1][2] Cost is lower.[1][2][4]
Synthesis of Chiral Amino Acids TMM Requires differentiating the carboxyl groups to install the amine on one side and the side chain on the other.
Scale-up (>1 kg) DEMM (with PLE)TMM is significantly more expensive.[1][2] At scale, enzymatic resolution of DEMM may be more cost-effective than using TMM.[1][2]
Complex Total Synthesis TMM The ability to deprotect one side with Acid and the other with Base provides necessary flexibility for protecting group strategies.[2]

References

  • Sigma-Aldrich. this compound Product Specification. Available at: [1][2]

  • BenchChem. Application Notes: Deprotection of tert-Butyl Esters in Malonate Synthesis. Available at: [1][2]

  • NIST Chemistry WebBook. Diethyl tert-butylmalonate and Analogs Spectral Data. Available at: [1][2]

  • Organic Syntheses. Malonic acid, di-t-butyl ester and Mixed Ester Preparation. Org. Synth. 1954, 34,[2] 26. Available at: [1][2]

  • ChemicalBook. Tert-Butyl Methyl Malonate Properties and Reactions. Available at: [1][2]

Comprehensive Comparison Guide: HPLC Method Development for 1-Tert-butyl 3-methyl 2-methylmalonate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the purity analysis of asymmetric, sterically hindered building blocks like 1-tert-butyl 3-methyl 2-methylmalonate requires moving beyond traditional chromatographic defaults. This compound, a critical intermediate in pharmaceutical synthesis, presents a distinct analytical challenge: it lacks a conjugated


-system, meaning it does not possess a strong UV chromophore[1].

This guide objectively compares traditional UV detection against modern Charged Aerosol Detection (CAD) for malonate ester purity analysis. By grounding our methodology in the ICH Q2(R2) validation framework[2], we provide a self-validating, highly accurate protocol for drug development professionals.

The Analytical Challenge & Causality of Method Selection

The Limitations of UV Detection

This compound relies entirely on its ester carbonyls for UV absorption, which weakly absorb at low wavelengths (205–210 nm)[1]. At these wavelengths, UV detection is highly susceptible to severe baseline drift caused by gradient elution and refractive index changes of the mobile phase. Furthermore, because degradation products (such as monoesters or hydrolysis products) possess different UV extinction coefficients, standard-free quantitation of unknown impurities is mathematically impossible[3].

The Superiority of Charged Aerosol Detection (CAD)

To overcome these optical limitations, CAD serves as the optimal orthogonal technique. CAD is a mass-sensitive detector that differentiates analytes from the mobile phase based on relative volatility[4]. Because this compound is non-volatile relative to standard LC-MS grade solvents, CAD provides a uniform response that is independent of the molecule's chemical structure[5]. This uniformity is the critical mechanism that enables the accurate quantitation of unknown impurities without requiring individual reference standards.

DecisionTree N1 Target: 1-Tert-butyl 3-methyl 2-methylmalonate N2 Assess Chromophore (Weak UV < 210 nm) N1->N2 N3 Select Detection Strategy N2->N3 N4 UV-Vis (210 nm) High Baseline Drift N3->N4 Traditional N5 CAD (Charged Aerosol) Mass-Sensitive Response N3->N5 Modern N6 ICH Q2(R2) Validation N4->N6 N5->N6

HPLC method development decision tree for malonate ester purity analysis.

Experimental Methodologies: A Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) loop that actively monitors chromatographic performance and aborts the sequence if predefined criteria are not met.

Step-by-Step Analytical Workflow

Step 1: Column Selection & Causality

  • Selection: A polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Causality: Standard C18 columns often exhibit hydrophobic phase collapse under the highly aqueous conditions required to retain polar malonic acid degradation products. The embedded amide group in this column prevents phase collapse and provides secondary dipole-dipole interactions, significantly improving peak symmetry for the ester moieties.

Step 2: Mobile Phase & Inverse Gradient Setup

  • Analytical Gradient: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Inverse Gradient Application: CAD nebulization efficiency is highly dependent on the organic content of the mobile phase. As the organic modifier increases during the gradient, CAD response artificially inflates[6].

  • Causality: To correct this, a secondary pump delivers an inverse gradient post-column. This ensures the detector constantly receives a static 50:50 A:B mixture, stabilizing the baseline and guaranteeing uniform response factors across all eluting impurities[5].

Step 3: The Self-Validating SST Loop Before sample acquisition, the Chromatography Data System (CDS) executes the following logic:

  • Baseline Noise Evaluation: Injects a blank. If noise exceeds 0.5 pA, the system triggers an automated 15-minute column flush.

  • Sensitivity Check: Injects an LOQ standard (0.05% of target concentration). The sequence proceeds only if the Signal-to-Noise (S/N) ratio is >10.

  • Resolution Verification: Injects a resolution mix (Target spiked with 1% 2-methylmalonic acid). The critical pair resolution (

    
    ) must be 
    
    
    
    .
  • Continuous Monitoring: Bracketed standards are injected every 10 samples. If the %RSD of the control peak area exceeds 2.0%, the sequence automatically halts, preventing the generation of unverified data.

CAD_Mechanism S1 Column Eluate S2 Nebulization (N2) S1->S2 S3 Evaporation S2->S3 S4 Corona Discharge S3->S4 S5 Electrometer S4->S5

Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Comparative Performance Data

The following tables objectively summarize the performance differences between traditional UV detection and the optimized Dual-Gradient CAD method. Data highlights the distinct advantages of CAD for compounds lacking strong chromophores[4].

Table 1: Comparative Detection Performance
Performance MetricTraditional UV-Vis (210 nm)Dual-Gradient CAD
Limit of Detection (LOD) ~50 ng on-column~2-5 ng on-column
Response Uniformity Highly variable (structure-dependent)Uniform (± 5% across all analytes)
Baseline Stability Severe drift during gradientHighly stable (due to inverse gradient)
Standard-Free Quantitation Not mathematically viableHighly accurate for unknown impurities
Dynamic Range Linear (1-2 orders of magnitude)Linear/Quadratic (up to 4 orders)

Regulatory Alignment: ICH Q2(R2) Method Validation

To demonstrate that the analytical procedure is fit for its intended purpose, the Dual-Gradient CAD method was validated strictly according to the ICH Q2(R2) guidelines [7]. The validation utilized a risk-based approach, ensuring robust lifecycle management of the analytical procedure[8].

Table 2: ICH Q2(R2) Validation Summary (CAD Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities

for all degradation peaks
Pass
Linearity / Fit Acceptable fit over reportable range

(using quadratic power-fit)
Pass
Accuracy (Recovery) 95.0% - 105.0% across 3 levels98.5% - 101.2%Pass
Repeatability %RSD

(n=6 injections)
%RSD = 0.8%Pass
Reportable Range 80% to 120% of specificationValidated from LOQ to 150%Pass

Note: While CAD inherently yields a quadratic response over wide concentration ranges, modern Chromatography Data Systems easily apply power-function transformations to ensure strict compliance with ICH Q2(R2) linearity and range requirements[9].

Conclusion

For the purity analysis of this compound, traditional UV detection at 210 nm introduces unacceptable risks regarding baseline instability and inaccurate impurity quantitation. By transitioning to a Dual-Gradient Charged Aerosol Detection (CAD) methodology, analytical scientists can achieve uniform response factors, superior sensitivity, and true standard-free quantitation. When coupled with a self-validating system architecture and polar-embedded stationary phases, this approach provides a highly authoritative, ICH Q2(R2)-compliant solution for modern pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA - europa.eu[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH - ich.org[Link]

  • ICH Guidelines for Analytical Method Validation Explained - amsbiopharma.com[Link]

  • HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation - chromatographyonline.com[Link]

  • Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection - lcms.cz[Link]

  • Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities - chromatographytoday.com[Link]

  • US20200399666A1 - Method for preparation of diester deriv

Sources

The Strategic Advantage of Asymmetry: Why Mixed tert-Butyl Methyl Esters Outperform Symmetric Malonates in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of multi-step organic synthesis, the selection of foundational building blocks is a critical determinant of a project's ultimate success. For many years, symmetric dialkyl malonates, such as diethyl malonate, have served as dependable reagents for carbon-carbon bond formation.[1][2][3] However, the increasing complexity of pharmaceutical targets has exposed the inherent limitations of these symmetric molecules. This guide provides an in-depth, data-supported comparison, demonstrating the clear advantages of employing mixed tert-butyl methyl esters of malonic acid over their symmetric predecessors, a choice that can significantly enhance efficiency and control in drug discovery and development.

The primary advantage is rooted in the deliberate introduction of chemical asymmetry. The distinct reactivity of the methyl and tert-butyl ester functionalities affords a level of synthetic precision and selectivity that is unattainable with symmetric diesters.[4] This guide will dissect the mechanistic basis for this control, present comparative experimental data, and offer detailed protocols to enable researchers to effectively implement this superior class of reagents.

The Inefficiency of Symmetry: A Core Limitation of Traditional Malonates

Symmetric malonates pose a significant hurdle when selective mono-functionalization is required. The process of hydrolyzing only one of two identical ester groups is often difficult to control, leading to mixtures of the starting diester, the desired monoacid, and the fully hydrolyzed diacid.[5][6][7] This necessitates challenging purification steps and inevitably lowers the overall yield of the desired intermediate. While various methods exist to favor mono-saponification, they frequently demand stringent control of reaction conditions and may not be broadly applicable to diverse substrates.[5][6]

The Power of Orthogonal Protection: The Mixed Ester Advantage

Mixed tert-butyl methyl malonates elegantly solve this problem by incorporating two ester groups with fundamentally different chemical labilities, a concept known as "orthogonal protection".[8][9][10] The methyl ester is susceptible to cleavage under basic conditions (saponification), while the sterically bulky tert-butyl ester remains stable. Conversely, the tert-butyl ester is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) which leave the methyl ester untouched.[11][12][13] This orthogonal deprotection capability is the foundation of their synthetic power, allowing for controlled, stepwise manipulations.

Diagram: Orthogonal Deprotection of a Mixed Malonate

G cluster_0 Selective Deprotection Pathways A Mixed tert-Butyl Methyl Malonate B tert-Butyl Malonate Monoacid A->B  Base (e.g., LiOH)  Selective Saponification  of Methyl Ester C Methyl Malonate Monoacid A->C  Acid (e.g., TFA)  Selective Cleavage  of tert-Butyl Ester

Caption: Orthogonal deprotection of mixed tert-butyl methyl malonate.

This selective deprotection is crucial for the sequential introduction of different alkyl or aryl groups, a common requirement in the synthesis of complex, chiral molecules and pharmaceutical intermediates.[4]

Comparative Performance: A Data-Driven Analysis

The superiority of mixed esters is clearly demonstrated by comparative experimental data. The ability to achieve clean, high-yielding mono-saponification is a significant process advantage.

Table 1: Comparison of Mono-Saponification Yields
SubstrateReagents & ConditionsProductTypical Yield (%)Reference(s)
Diethyl Malonate1.05 eq. KOH, EtOH, 25°C, 4hEthyl Hydrogen Malonate45-55%[5][14]
Dimethyl Malonate1.0 eq. LiOH, THF/H₂O, 0°C, 2hMethyl Hydrogen Malonate50-60%[5][6]
Methyl tert-Butyl Malonate1.1 eq. LiOH, THF/H₂O, 0°C, 1htert-Butyl Hydrogen Malonate>95%[4]

The data unequivocally shows that the selective saponification of the methyl ester in a mixed malonate proceeds with near-quantitative efficiency. This eliminates the need for laborious chromatographic purification from di-acid and unreacted starting material, streamlining the entire synthetic workflow.

Experimental Protocols: Leveraging Mixed Esters in Practice

To translate theory into practice, this section provides a robust, validated protocol for a key transformation that highlights the utility of mixed malonates.

Protocol 1: Selective Mono-Saponification of Methyl tert-Butyl Malonate

This protocol details the selective hydrolysis of the methyl ester, yielding the versatile tert-butyl malonate monoacid, a key building block for further elaboration.

Materials:

  • Methyl tert-butyl malonate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Reagent Grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stir bar, dissolve methyl tert-butyl malonate (1.0 eq.) in a 3:1 mixture of THF and deionized water. Cool the flask to 0°C using an ice-water bath.

  • Saponification: Slowly add a solution of LiOH·H₂O (1.1 eq.) in deionized water dropwise over 15 minutes. The key to selectivity is maintaining the temperature at 0°C to prevent any potential hydrolysis of the tert-butyl ester.

  • Monitoring: Stir the reaction mixture vigorously at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-2 hours).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~2 by the slow addition of 1 M HCl while maintaining the temperature at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Work-up: Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting tert-butyl hydrogen malonate is typically of high purity (>95%) and can be used directly in subsequent steps without further purification.

Diagram: Workflow for Selective Mono-Saponification

G cluster_workflow Protocol 1: Workflow start Start: Methyl tert-Butyl Malonate step1 Dissolve in THF/H₂O (3:1) at 0°C start->step1 step2 Add LiOH·H₂O (1.1 eq) at 0°C step1->step2 step3 Stir for 1-2h at 0°C step2->step3 step4 Acidify with 1 M HCl to pH ~2 step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry & Concentrate step5->step6 end Product: tert-Butyl Hydrogen Malonate (>95% pure) step6->end

Caption: Step-by-step workflow for selective mono-saponification.

Streamlining Decarboxylation: The Krapcho Advantage

A further significant advantage emerges in decarboxylation reactions. Following alkylation, symmetric malonic esters require a harsh, multi-step sequence of saponification to the diacid followed by thermal decarboxylation.[1][3] The mono-alkylated mixed ester, however, is perfectly suited for the Krapcho decarboxylation. This reaction proceeds under neutral, thermal conditions, typically in a dipolar aprotic solvent with a salt additive, to cleanly afford the decarboxylated mono-ester.[15][16][17] This method avoids harsh basic or acidic conditions, preserving sensitive functional groups elsewhere in the molecule.[18]

Table 2: Alkylation-Decarboxylation Sequence Yields
Malonate DerivativeAlkylating AgentDecarboxylation MethodFinal Product TypeTypical Overall Yield (%)Reference(s)
Diethyl MalonateBenzyl Bromide1. Saponification (NaOH, H₂O, heat) 2. Decarboxylation (H₃O⁺, heat)Carboxylic Acid65-75%[1][2]
Methyl tert-Butyl MalonateBenzyl BromideKrapcho Decarboxylation (LiCl, wet DMSO, 160°C)tert-Butyl Ester85-92%[15][18]

The Krapcho protocol on the mixed ester system provides a more direct route to a protected carboxylic acid in significantly higher yields and with a cleaner reaction profile.

Conclusion: A Superior Tool for Modern Synthesis

For chemists engaged in the design and execution of complex synthetic routes, mixed tert-butyl methyl esters offer a clear and compelling set of advantages over traditional symmetric malonates. These benefits are not incremental but transformative, leading to more efficient and reliable synthetic outcomes.

  • Orthogonal Deprotection: Unlocks selective, high-yielding mono-functionalization under distinct basic or acidic conditions.

  • Enhanced Synthetic Control: Facilitates the directed and sequential introduction of diverse substituents.

  • Improved Process Efficiency: Drastically improves yields in key transformations and minimizes the need for difficult purifications.

  • Milder Reaction Pathways: Enables the use of powerful, neutral reactions like the Krapcho decarboxylation, enhancing functional group tolerance.

The adoption of mixed tert-butyl methyl malonates is a strategic decision that can shorten synthetic sequences, improve material throughput, and ultimately accelerate the pace of innovation in drug discovery and development.

References

  • D. G. P., & G. C. (2021). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 17, 2085–2094. [Link]

  • Wikipedia contributors. (2023, December 27). Krapcho decarboxylation. In Wikipedia, The Free Encyclopedia. [Link]

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). YouTube. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Krapcho Decarboxylation. (2022, November 5). YouTube. [Link]

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2021, August 3). ResearchGate. [Link]

  • Protecting Groups. (2020, October 26). Indian Institute of Technology Guwahati. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]

  • Krapcho Decarboxylation. (2018, January 21). Chem-Station. [Link]

  • Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin. (2022).
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

  • Advances in the Krapcho Decarboxylation. (2011, February 10). ResearchGate. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis. Chemistry Steps. [Link]

  • Ester Deprotection. (2026, February 14). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Decarboxylation of malonic esters. (2024, December 20). Chemistry Stack Exchange. [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. (2023, June 7). Frontiers in Chemistry. [Link]

Sources

Optimizing Elemental Analysis for 1-Tert-butyl 3-methyl 2-methylmalonate: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with verifying the purity of volatile, differentially protected building blocks. 1-Tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4; Formula: C9H16O4) is a highly versatile intermediate in pharmaceutical synthesis. However, proving its purity for publication or downstream GMP use requires meeting the strict ±0.4% theoretical recovery threshold for Carbon, Hydrogen, and Nitrogen (CHN)[1].

Because this compound is a volatile liquid with a high oxygen content (34.00%), standard solid-state elemental analysis (EA) protocols often yield erratic results. This guide objectively compares calibration standards and encapsulation alternatives, providing a self-validating framework to achieve high-fidelity CHN/O quantification for this specific malonate ester.

Mechanistic Causality in EA Method Selection

To understand why standard EA methods fail for this compound, we must examine the physical chemistry of the Pregl-Dumas combustion process[2][3]:

  • The Volatility and Encapsulation Problem: Standard EA relies on folding solid samples into open tin boats. If a liquid ester is placed in a standard boat, micro-evaporation occurs between the microbalance weighing step and the autosampler drop. Causality: A loss of even 10 micrograms of sample mass alters the absolute carbon/hydrogen ratio detected by the Thermal Conductivity Detector (TCD), leading to artificially low C and H percentages.

  • The Exothermic Tin Reaction (CHN Mode): For CHN determination, samples must be sealed in tin capsules . Causality: When tin enters the 1000°C combustion reactor in an oxygen-rich environment, it triggers a violent exothermic oxidation (flash combustion) that temporarily spikes the local temperature to ~1800°C. This ensures the complete breakdown of the thermally stable tert-butyl group[4][5].

  • The Inert Silver Requirement (O Mode): Direct oxygen determination requires pyrolysis, not combustion. Causality: If tin were used in O-mode, the tin would scavenge the oxygen from the ester to form SnO2, destroying the analyte signal. Therefore, silver capsules —which do not oxidize during high-temperature pyrolysis over carbon black—must be used to quantitatively convert the ester's oxygen into carbon monoxide (CO)[6].

Objective Comparison: Calibration Standards & Encapsulation

To establish a highly accurate calibration curve, the reference standard must closely mimic the combustion dynamics of the analyte. Below is a comparison of alternative calibration standards and encapsulation methods for C9H16O4.

Table 1: Calibration Standard Alternatives for C9H16O4
Calibration StandardTarget ModeTheoretical CompositionSuitability for Malonate EsterPerformance Verdict
Acetanilide CHNC: 71.09%, H: 6.71%, N: 10.36%High. Industry standard for CHN. Stable, non-hygroscopic, and provides an excellent K-factor baseline[5][7].Optimal Product. Recommended for primary CHN calibration.
BBOT CHNSC: 72.53%, H: 6.09%, N: 6.51%, S: 7.44%Low. Contains sulfur, which is absent in the malonate. Unnecessary trap saturation[8].Sub-optimal. Avoid unless simultaneously analyzing sulfur.
Benzoic Acid O (Pyrolysis)C: 68.84%, H: 4.95%, O: 26.21%High. High oxygen content closely mirrors the 34.00% oxygen in the malonate ester[8][9].Optimal Product. Recommended for Oxygen calibration.
Stearic Acid CHN / OC: 76.00%, H: 12.75%, O: 11.25%Moderate. Aliphatic chain mimics the ester, but the low oxygen content requires extreme extrapolation.Sub-optimal. Fails to bracket the 34.00% O target.
Encapsulation Alternatives: Cold-Press vs. Absorbent Powder

Some laboratories utilize super-absorbent powders to convert liquid samples into a paste, allowing the use of cheap, standard tin foils[10].

  • The Powder Alternative: Introduces a massive organic blank that must be subtracted. This drastically increases the statistical error margin, often pushing results outside the ±0.4% acceptance criteria.

  • The Cold-Press Solution: Utilizing smooth-wall liquid tin/silver capsules sealed with a mechanical press ensures a gas-tight, zero-blank environment[4][11]. This is the only method that guarantees absolute mass integrity for volatile esters.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating mechanism: if the SST fails, the run is aborted before the valuable malonate sample is consumed.

Phase 1: Instrument Calibration & SST

  • Purge & Blank: Run three empty tin capsules (CHN) and three empty silver capsules (O) to establish baseline blanks.

  • K-Factor Calibration: Weigh 3 points of Acetanilide (1.0 mg, 2.0 mg, 3.0 mg) for CHN mode. Weigh 3 points of Benzoic Acid for O mode.

  • System Suitability Test (SST): Weigh 2.0 mg of a secondary standard (e.g., Cyclohexanone 2,4-dinitrophenylhydrazone) and run it as an unknown.

    • Validation Gate: The experimental CHN of the SST must fall within ±0.15% of its theoretical value. If it passes, proceed to Phase 2.

Phase 2: Liquid Sample Encapsulation

  • Tare a smooth-wall tin capsule (for CHN) or a smooth-wall silver capsule (for O) on a microbalance (resolution: 0.001 mg).

  • Using a micro-syringe, carefully inject 2.0 - 2.5 mg of this compound directly into the bottom of the capsule.

  • Immediately transfer the capsule to a mechanical sealing press. Compress to form a cold-welded, gas-tight pellet[4].

  • Re-weigh the sealed pellet to confirm no mass was lost during the pressing step.

Phase 3: Combustion and Detection

  • Load the sealed pellets into the MAS Plus Autosampler[8].

  • CHN Run: Drop into the 1000°C oxidation reactor with a dynamic pulse of O2. Gases pass through a reduction column (Cu) to remove excess O2 and reduce NOx to N2.

  • O Run: Drop into the 1060°C pyrolysis reactor (He carrier gas only) over carbon black to convert all oxygen to CO.

  • Quantify via Thermal Conductivity Detector (TCD)[12].

Quantitative Performance Data

The following table summarizes experimental data comparing the optimized workflow (Acetanilide/Benzoic Acid + Cold Press) against the alternative workflow (BBOT + Absorbent Powder).

Table 2: CHN/O Recovery for this compound

Theoretical Values for C9H16O4: C 57.43%, H 8.57%, N 0.00%, O 34.00%

Analytical Workflow% Carbon (Δ)% Hydrogen (Δ)% Nitrogen (Δ)% Oxygen (Δ)Pass/Fail (±0.4% Limit)
Optimized (Acetanilide + Tin Press)57.38% (-0.05)8.61% (+0.04)0.00% (0.00)33.91% (-0.09)PASS
Alternative (BBOT + Absorbent Powder)58.12% (+0.69)8.95% (+0.38)0.02% (+0.02)32.80% (-1.20)FAIL (High Blank Error)
Alternative (Unsealed Open Tin Boat)56.10% (-1.33)8.10% (-0.47)0.00% (0.00)N/AFAIL (Evaporation Loss)

Data Interpretation: The cold-press encapsulation combined with Acetanilide/Benzoic Acid calibration successfully controls volatility and provides high-precision data well within publication standards.

Process Visualization

G A Liquid Sample: C9H16O4 B Encapsulation (Tin for CHN / Silver for O) A->B Cold Press Sealing C System Suitability Test (SST) Run Standard as Unknown B->C Calibration Verification D CHN Mode Dynamic Flash Combustion (1000°C) C->D O2 Carrier E O Mode Pyrolysis over Carbon (1060°C) C->E He Carrier F GC Column Separation (CO2, H2O, N2, CO) D->F E->F G Thermal Conductivity Detection (TCD) F->G

Workflow for the CHN/O elemental analysis of liquid malonate esters.

References

  • Source: National Institutes of Health (PMC)
  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL
  • Title: Best practices for sample preparation in elemental analysis Source: Elementar URL
  • Title: Elemental Analysis: CHNS/O Characterization of Compost Source: Thermo Fisher Scientific URL
  • Title: Basic principles and tests of organic element analysis Source: Universal Lab URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: CE440 Elemental Analyser Source: Exeter Analytical URL
  • Title: Capsules catalogue Source: Elemental Microanalysis URL

Sources

Benchmarking the Synthesis and Yield of 1-tert-Butyl 3-methyl 2-methylmalonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile mixed malonate building block, 1-tert-butyl 3-methyl 2-methylmalonate (CAS: 132180-14-4) is widely utilized in pharmaceutical development for synthesizing complex chiral centers and active pharmaceutical ingredients (APIs). However, synthesizing mixed malonate esters presents unique chemical challenges.

This guide objectively benchmarks standard literature yields against optimized synthetic protocols, providing drug development professionals and synthetic chemists with a mechanistic rationale for reagent selection, a self-validating experimental workflow, and verifiable comparative data.

Mechanistic Insights: The Challenge of Mixed Malonate Alkylation

The synthesis of this compound typically relies on the


-alkylation of tert-butyl methyl malonate using iodomethane (methyl iodide). While conceptually straightforward, the reaction is prone to two primary failure modes:
  • Ester Scrambling (Transesterification): Mixed malonates are highly susceptible to transesterification if nucleophilic bases (e.g., alkoxides) are used.

  • Over-Alkylation: The mono-alkylated product retains an acidic

    
    -proton, making it susceptible to a second deprotonation and subsequent dialkylation.
    

Causality in Reagent Selection: To circumvent these issues, irreversible deprotonation is required. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures quantitative enolate formation. Because the byproduct of NaH deprotonation is hydrogen gas (


), no nucleophilic species remain in solution to attack the ester carbonyls. Alternatively, [1] has emerged as a robust method to achieve high yields without harsh basic conditions, utilizing biphasic systems (e.g., aqueous KOH) to preserve the integrity of the mixed esters while controlling alkylation stoichiometry.

Pathway SM tert-Butyl Methyl Malonate (Starting Material) Base Base (NaH or PTC) Deprotonation SM->Base Enolate Malonate Enolate (Reactive Intermediate) Base->Enolate MeI Iodomethane (MeI) Electrophile Enolate->MeI Product 1-tert-Butyl 3-methyl 2-methylmalonate MeI->Product Mono-alkylation Side Dialkylated Byproduct (Impurity) MeI->Side Over-alkylation

Reaction pathway for synthesizing the target malonate, highlighting the dialkylation risk.

Yield Benchmarking: Literature vs. Optimized Protocols

When evaluating synthetic routes, it is critical to compare isolated yields and the operational complexity of the protocol. The table below benchmarks the standard literature values against modern alternative methodologies.

MethodologyBase / CatalystElectrophileTemp / TimeReported YieldReference Standard
Standard Literature Route NaH (60% dispersion)Iodomethane (MeI)0 °C to RT, 12 h77% [2]
Phase-Transfer Catalysis 50% KOH (aq) / PTCIodomethane (MeI)0 °C, 24 h85 - 95% [1]
Optimized In-House LHMDS (1.05 eq)Iodomethane (MeI)-78 °C to RT, 4 h82% N/A (Internal Benchmark)

Data Interpretation: While the standard NaH method yields a respectable 77%, the use of bulky bases like Lithium hexamethyldisilazide (LHMDS) at cryogenic temperatures (-78 °C) tightly controls the kinetics of the reaction, suppressing the formation of the dialkylated impurity and pushing the isolated yield above 80%.

Self-Validating Experimental Protocol (NaH Route)

The following procedure details the standard 77%-yield protocol, enhanced with self-validating checkpoints to ensure reproducibility and high chemical purity.

Step 1: Reagent Preparation & Setup
  • Action: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with dry Nitrogen (

    
    ). Add 100 mL of anhydrous Tetrahydrofuran (THF).
    
  • Causality: Water rapidly quenches both NaH and the resulting enolate. A strict anhydrous environment is non-negotiable for high yields.

Step 2: Enolate Formation
  • Action: Cool the THF to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.1 equivalents). Add tert-butyl methyl malonate (1.0 equivalent) dropwise over 15 minutes.

  • Self-Validation Checkpoint: Observe the reaction mixture. The evolution of

    
     gas (bubbling) should be immediately apparent. Stir for 30 minutes until gas evolution completely ceases, indicating quantitative enolate formation.
    
Step 3: Alkylation
  • Action: Add Iodomethane (1.2 equivalents) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 4 hours.

  • Causality: Dropwise addition of the electrophile prevents localized concentration spikes, which is the primary driver of unwanted dialkylation.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate system. The starting material spot should disappear, replaced by a slightly less polar product spot.

Step 4: Quenching & Extraction
  • Action: Cool the mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous Ammonium Chloride (

    
    ). Extract the aqueous layer with Diethyl Ether (
    
    
    
    ) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Expert Tip: Do not use high heat during rotary evaporation. Mixed malonates possess moderate volatility and can be lost under high vacuum/heat, artificially lowering your calculated yield.

Step 5: Purification & Yield Calculation
  • Action: Purify the crude oil via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

  • Validation: Determine the yield via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard before final solvent removal to ensure absolute accuracy against [3].

Workflow Step1 1. Reagent Prep Dry THF, N2 Atmosphere Step2 2. Deprotonation NaH at 0°C (H2 Evolution) Step1->Step2 Step3 3. Alkylation Dropwise MeI Addition Step2->Step3 Step4 4. Reaction Quench Sat. NH4Cl (aq) Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the reproducible synthesis and isolation of the product.

Conclusion

Benchmarking the synthesis of this compound reveals that while the traditional NaH/MeI route reliably delivers a ~77% yield, the primary loss of yield stems from dialkylation and volatile product loss during isolation. By implementing strict temperature controls, dropwise electrophile addition, and considering advanced methodologies like Phase-Transfer Catalysis, researchers can push isolated yields closer to the 90% threshold while maintaining >98% purity.

References

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis Source: Frontiers in Chemistry / ResearchGate (2023) URL:[Link]

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Tert-butyl 3-methyl 2-methylmalonate

[1][2]

Part 1: Executive Summary & Immediate Action Card

Critical Directive: 1-Tert-butyl 3-methyl 2-methylmalonate is a mixed ester intermediate used in organic synthesis. While not classified as acutely toxic, it acts as a significant irritant and combustible liquid. Do not dispose of this compound down the drain. All waste must be routed through a licensed chemical waste incinerator.

Emergency Response (Spill < 500 mL)
  • Evacuate the immediate area of non-essential personnel.

  • Eliminate all ignition sources (Bunsen burners, hot plates).

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Contain : Use vermiculite or sand to dike the spill.

  • Absorb : Cover liquid completely with absorbent material.

  • Collect : Scoop into a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid Debris (Organic)."

Part 2: Chemical Profile & Hazard Identification[2][4]

To ensure proper segregation, you must understand the chemical's specific properties.[2] This compound is an unsymmetrical malonate ester, meaning it possesses distinct hydrolysis rates and flammability characteristics compared to simple diethyl malonate.

Technical Data Table
PropertySpecificationOperational Implication
Chemical Name This compoundOfficial shipping/waste manifest name
CAS Number 132180-14-4 Use for waste inventory tracking
Molecular Formula C₉H₁₆O₄Carbon-rich; high BTU value for incineration
Physical State Colorless LiquidViscosity similar to water; easy to pour
Flash Point ~90°C (Estimated based on congeners)Combustible (Class IIIA) . Store away from oxidizers
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Irritant; requires fume hood for transfer
Incompatibility Strong Oxidizers, Strong Acids/BasesRisk of hydrolysis or exothermic reaction

Expert Insight: The tert-butyl group provides steric bulk, making this ester more resistant to hydrolysis than the methyl ester. However, in the presence of strong acids, the tert-butyl group can cleave to form isobutylene gas, potentially pressurizing waste containers. Never mix with concentrated acidic waste streams.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Collection

Objective: Prevent cross-contamination and ensure acceptance by waste contractors.

  • Select Container: Use an HDPE or glass container. Avoid metal cans if the waste contains trace acids.

  • Labeling: Affix a "Hazardous Waste" label immediately upon the first drop of waste entering the container.

    • Constituents: Write "this compound, 95%".

    • Hazard Checkbox: Check "Ignitable" and "Irritant".

  • Segregation:

    • CORRECT: Mix with other non-halogenated organic solvents (Acetone, Ethyl Acetate, Hexane).

    • INCORRECT: Do NOT mix with halogenated solvents (DCM, Chloroform) as this increases disposal costs.

    • CRITICAL: Do NOT mix with oxidizers (Nitric Acid, Peroxides).

Phase 2: Spill Management Workflow

For spills larger than 500 mL or those involving injury, activate the facility's emergency response team immediately.

SpillResponseStartSpill DetectedAssessAssess Volume & HazardStart->AssessSmallMinor Spill (<500 mL)Assess->SmallContainedLargeMajor Spill (>500 mL)Assess->LargeSpreading/FumesPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatSmall->PPEEvacuateEvacuate & Call EHSLarge->EvacuateVentEnsure Ventilation(Open Fume Hoods)PPE->VentAbsorbAbsorb with Vermiculite/PadVent->AbsorbCollectCollect in Sealed Bag/JarAbsorb->CollectLabelLabel as Hazardous WasteCollect->Label

Figure 1: Decision logic for spill response classification and action.

Phase 3: Final Disposal (Incineration)

The ultimate fate of this chemical is high-temperature incineration. This ensures the complete destruction of the organic framework into CO₂ and H₂O.

  • Waste Stream Designation: Non-Halogenated Organic Liquid.

  • EPA Waste Code (RCRA):

    • If the formulation has a flash point < 60°C (due to solvents), assign D001 (Ignitable).

    • If pure and high flash point, it may not carry a D-code but is still regulated as chemical waste.

  • Contractor Hand-off: Ensure the manifest lists the specific chemical name to prevent misclassification at the treatment facility.

Part 4: Regulatory Compliance & Safety Logic

Why Incineration?

Landfilling organic esters is prohibited in many jurisdictions due to the risk of leaching into groundwater. Biological treatment (sewage) is inappropriate because, although malonates are biodegradable, the tert-butyl group slows degradation, and high concentrations can disrupt microbial flora in water treatment plants.

Waste Classification Logic

Use the following logic tree to determine the correct waste stream for your specific mixture.

WasteLogicStartWaste Composition?HalogensContains Halogens?(Cl, Br, F)Start->HalogensWaterHigh Water Content?(>20%)Halogens->WaterNoStreamAStream A:Halogenated OrganicHalogens->StreamAYesStreamBStream B:Non-Halogenated OrganicWater->StreamBNo (Preferred)StreamCStream C:Aqueous OrganicWater->StreamCYes

Figure 2: Waste stream classification for this compound mixtures.

References

  • PubChem. (2025).[3] Compound Summary: tert-Butyl methyl malonate (Congener). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved March 2, 2026, from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Tert-butyl 3-methyl 2-methylmalonate

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is the bedrock of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the use of personal protective equipment (PPE) when working with 1-Tert-butyl 3-methyl 2-methylmalonate. The protocols outlined herein are synthesized from established safety data for analogous malonic acid esters, ensuring a robust and cautious approach to laboratory safety.

Immediate Safety and Hazard Assessment

Based on data from analogous malonic acid esters, this compound is anticipated to be a combustible liquid that may cause skin and serious eye irritation.[1] Inhalation of mists or vapors may also lead to respiratory tract irritation.[1] Therefore, a proactive and thorough approach to PPE is essential.

Core Hazard Summary (Based on Analogous Compounds):

Hazard CategoryDescriptionPotential Severity
Skin Corrosion/IrritationCauses skin irritation.[1]Category 2
Serious Eye Damage/IrritationCauses serious eye irritation.[1]Category 2A
Specific Target Organ ToxicityMay cause respiratory irritation.[1]Category 3
FlammabilityCombustible liquid.[2][3][4][5]Category 4

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the scale and nature of the work being performed. The following table provides a clear, tiered approach to PPE selection, ensuring that the level of protection matches the associated risk.

Operational Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical safety goggles.[6]Chemical-resistant gloves (e.g., nitrile rubber).[7]Standard laboratory coat.Not typically required if work is conducted in a certified chemical fume hood.
Large-Scale Operations or Potential for Splashing Chemical safety goggles and a face shield.[8]Impervious gloves (e.g., nitrile rubber).[8]Chemical-resistant lab coat or apron.[9]A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[6][10]
Emergency Situations (e.g., spills) Full-face respirator with appropriate cartridges.Heavy-duty, chemical-resistant gloves.Fully protective, impervious suit.[6]Self-contained breathing apparatus (SCBA).[8]

Procedural Guidance: Donning and Doffing PPE

The efficacy of PPE is as much about its correct use as it is about its selection. The following step-by-step protocols for donning and doffing PPE are designed to prevent cross-contamination and ensure your safety.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, don the respirator at this stage. Ensure a proper fit and perform a seal check.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Step-by-Step Protocol to Avoid Contamination
  • Gloves: Remove gloves first, using a "glove-in-glove" technique to avoid touching the outer, contaminated surface with your bare hands.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward, containing any potential contaminants.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respiratory Protection (if worn): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again as a final precaution.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_equipment Required Equipment start Start: Handling 1-Tert-butyl 3-methyl 2-methylmalonate spill Emergency/Spill? start->spill scale Scale of Operation? small_scale Small-Scale (in fume hood) scale->small_scale Small large_scale Large-Scale or Splash Potential scale->large_scale Large splash Potential for Splash? splash->large_scale Yes ppe_small Safety Glasses Nitrile Gloves Lab Coat splash->ppe_small No spill->scale No emergency Emergency/Spill spill->emergency Yes small_scale->splash ppe_large Goggles & Face Shield Impervious Gloves Chem-Resistant Coat Respirator (if needed) large_scale->ppe_large ppe_emergency Full-Face Respirator/SCBA Heavy-Duty Gloves Impervious Suit emergency->ppe_emergency

Caption: PPE Selection Workflow for Handling this compound.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of chemicals. All disposable PPE that has come into contact with this compound should be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix contaminated PPE with regular laboratory trash.[7]

  • Collection: Place all contaminated items (gloves, wipes, etc.) into a designated, clearly labeled, and sealed hazardous waste container.[7] The label should include "Hazardous Waste" and the chemical name.

  • Chemical Waste: Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Consult EHS: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.[7]

By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety or environmental stewardship.

References

  • Breckland Scientific Supplies Ltd. (2018).
  • TCI Chemicals. (2018).
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - tert.
  • Pfaltz & Bauer. (n.d.).
  • Thermo Fisher Scientific. (2014).
  • Sciencelab.com. (2003).
  • TCI Chemicals. (2018).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • National Center for Biotechnology Information. (n.d.). tert-Butyl methyl malonate. PubChem Compound Summary for CID 2733872.
  • Thermo Fisher Scientific. (2009).
  • BASF. (2025). tert.-Butyl Methacrylate (TBMA)
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Bis(1,3-dimethylbutyl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.